GSK3-IN-6
Descripción
Propiedades
Fórmula molecular |
C23H17FN6 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C23H17FN6/c1-15-7-12-20-21(22(29-30(20)28-15)16-8-10-17(24)11-9-16)19-13-14-25-23(27-19)26-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,26,27) |
Clave InChI |
QKEWQKWUSAUMEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=NC(=NC=C4)NC5=CC=CC=C5)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GW833373X; GW 833373X; GW-833373X; GW 833373 X; GW-833373-X; |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: GSK3-IN-6 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3-IN-6 is a potent, central nervous system (CNS) penetrant inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on key signaling pathways, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and drug development efforts targeting GSK-3.
Introduction to GSK-3 and Its Inhibition
Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved kinase that plays a pivotal role in regulating numerous cellular functions, including metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains. Unlike many other kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibitory signals.
Dysregulation of GSK-3 activity has been linked to a variety of diseases, including neurodegenerative disorders such as Alzheimer's disease, psychiatric conditions like bipolar disorder, type 2 diabetes, and certain cancers. This has made GSK-3 a significant therapeutic target for drug discovery. This compound has emerged as a potent inhibitor of both GSK-3 isoforms.
Core Mechanism of Action of this compound
This compound is a potent inhibitor of both GSK-3α and GSK-3β isoforms. While the primary literature available does not explicitly state the type of inhibition (e.g., ATP-competitive, non-competitive, or substrate-competitive), its nanomolar potency is characteristic of many ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of the kinase.
The inhibition of GSK-3 by this compound leads to the modulation of downstream signaling pathways that are normally regulated by GSK-3-mediated phosphorylation. The most well-characterized of these are the Wnt/β-catenin and insulin (B600854) signaling pathways.
Impact on Wnt/β-catenin Signaling
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, adenomatous polyposis coli (APC), and casein kinase 1 (CK1). In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin by GSK-3, targeting it for ubiquitination and subsequent proteasomal degradation.
By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the transcription of Wnt target genes involved in cell proliferation, differentiation, and fate.
Modulation of Insulin Signaling
GSK-3 also plays a crucial role in the insulin signaling pathway. Insulin binding to its receptor triggers a signaling cascade that leads to the activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates GSK-3 on an N-terminal serine residue (Ser21 in GSK-3α and Ser9 in GSK-3β), which inhibits its kinase activity.
By directly inhibiting GSK-3, this compound mimics the effect of insulin signaling on this particular kinase. A primary downstream effect of GSK-3 inhibition in this pathway is the dephosphorylation and activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This promotes the conversion of glucose into glycogen for storage, a key physiological response to insulin.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| GSK-3α | 29 |
| GSK-3β | 24 |
Data sourced from product information for GSK-3 inhibitor 6 (HY-162722) which refers to Gundam et al. (2024)[1].
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Description | Reference |
| CNS Penetration | Yes | [1] |
| Blood-Brain Barrier Permeability Coefficient (in vitro) | 38 ± 20 × 10–6 cm/s | [2] |
| Serum Stability (Mouse and Human, 120 min) | 100% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. While the primary publication on this compound focuses on its use as a PET probe, the following protocols are standard in the field for characterizing GSK-3 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a common method for determining the IC50 values of kinase inhibitors.
Materials:
-
Recombinant human GSK-3α and GSK-3β enzymes
-
GSK-3 substrate peptide
-
This compound (or other test inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In the wells of the assay plate, add the GSK-3 enzyme and the substrate peptide.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular β-catenin Accumulation Assay (Western Blot)
This assay assesses the effect of GSK-3 inhibition on the Wnt/β-catenin pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
In Vivo CNS Penetration and Target Engagement (PET Imaging)
The primary study on this compound describes its use as a PET probe, which inherently provides information on its in vivo behavior.
Materials:
-
Radiolabeled [18F]this compound
-
Wild-type mice
-
PET scanner
-
Anesthesia
Procedure:
-
Synthesize and purify [18F]this compound.
-
Anesthetize the mice and position them in the PET scanner.
-
Administer [18F]this compound intravenously.
-
Perform dynamic PET scans for a specified duration (e.g., 30-60 minutes) to monitor the distribution and kinetics of the tracer in the brain and other organs.[2]
-
To confirm target engagement, a blocking study can be performed where a separate cohort of animals is pre-treated with a non-radiolabeled dose of this compound before the administration of the radiotracer. A reduction in the PET signal in the brain would indicate specific binding to GSK-3.
-
Analyze the PET images to calculate the standardized uptake value (SUV) in different brain regions over time.[2]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent, CNS-penetrant inhibitor of GSK-3α and GSK-3β. Its mechanism of action involves the direct inhibition of GSK-3 kinase activity, leading to the modulation of key signaling pathways such as the Wnt/β-catenin and insulin signaling cascades. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation of this compound as a research tool and its potential as a therapeutic agent for GSK-3-mediated pathologies. Further studies are warranted to fully elucidate its kinase selectivity profile and its precise effects in various cellular and in vivo models of disease.
References
The Discovery and Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-Based GSK-3 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitor based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. While the specific designation "GSK3-IN-6" is not widely cited in peer-reviewed literature, this document focuses on a leading compound from this class, N-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine, identified through a structure-based virtual screening campaign.
Introduction to GSK-3 Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] GSK-3 is a key component of several critical signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, type II diabetes, and certain cancers, making it a significant therapeutic target.[4]
The development of potent and selective GSK-3 inhibitors is a major focus of drug discovery efforts. Inhibitors are broadly classified as ATP-competitive or non-ATP-competitive. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemotype for developing potent, ATP-competitive inhibitors of GSK-3.[5]
Discovery of the Pyrazolo[1,5-a]pyrimidine Core
The identification of the pyrazolo[1,5-a]pyrimidin-7-amine (B181362) scaffold as a potent inhibitor of GSK3β was achieved through a systematic structure-based virtual screening (SBVS) process. This computational approach, coupled with experimental validation, enabled the efficient discovery of novel chemical entities with high affinity for the target kinase.
Experimental Protocols: Virtual Screening
-
Molecular Docking Simulation : The crystal structure of GSK3β (PDB ID: 1PYX) was utilized as the initial model.[5]
-
Molecular Dynamics (MD) Simulation : All-atom MD simulations were performed using GROMACS 2016 with the Plumed plugin to obtain a representative protein-ligand structure with the reference inhibitor SB216763.[5]
-
Pharmacophore Model Generation : Based on the representative structure, a 3D pharmacophore model was generated, comprising three hydrophobic features and one hydrogen bond acceptor feature.[5]
-
Virtual Screening : A chemical database (Korea Chemical Bank) of approximately 530,000 compounds was screened against the pharmacophore model. Compounds with a fit value greater than 2.5 were selected and further filtered based on chemical diversity, resulting in ~10,000 molecules for the next stage.[5]
-
High-Throughput Screening (HTS) : The virtually selected 3,000 compounds were subjected to an in vitro time-resolved fluorescence energy transfer (TR-FRET) based kinase assay to determine their GSK3β inhibitory activity.[5]
Synthesis of N-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-amino-1H-pyrazole derivative with a β-ketoester or a related three-carbon electrophile.[6] The following is a plausible synthetic route for the title compound, based on established synthetic methodologies.
Experimental Protocols: Synthesis
A general procedure for the synthesis of related pyrazolo[1,5-a]pyrimidines involves the following key steps:
-
Cyclocondensation : Reaction of a substituted 3-aminopyrazole (B16455) with a suitable β-dicarbonyl compound or its equivalent in a solvent such as ethanol (B145695) or acetic acid, often with heating, to form the pyrazolo[1,5-a]pyrimidine ring system.[7]
-
Functional Group Interconversion : Modification of substituents on the pyrazolo[1,5-a]pyrimidine core. For the target compound, this would likely involve the conversion of an ester or carboxylic acid at the 7-position to a leaving group, such as a chlorine atom.
-
Nucleophilic Aromatic Substitution : Reaction of the 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate with the desired amine side chain, in this case, 3-(1H-imidazol-1-yl)propan-1-amine, typically in the presence of a base and a suitable solvent, to yield the final product.[8]
Biological Activity and Data Presentation
The lead compound and its analogs exhibit potent and competitive inhibition of GSK3β. The inhibitory activities are summarized in the table below.
| Compound ID | Structure | GSK3β IC50 (nM) | Wnt Signaling Activation (Fold Induction at 5 µM) |
| cpd1 | N-(3-(2-ethyl-1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | 40 | 3.5 |
| Analog 1 | (Structure not fully disclosed) | 60 | - |
| Analog 2 | (Structure not fully disclosed) | 80 | - |
| Analog 3 | (Structure not fully disclosed) | 120 | - |
| Analog 4 | (Structure not fully disclosed) | 200 | - |
| SB216763 (Reference) | (Known GSK3 inhibitor) | 34 | - |
| Data sourced from Lee et al., 2022.[5] |
Experimental Protocols: Biological Assays
-
GSK3β Kinase Assay (TR-FRET) : The in vitro enzyme activity was measured using a time-resolved fluorescence energy transfer (TR-FRET) assay in 384-well plates. The assay measures the phosphorylation of a substrate peptide by GSK3β. Compounds were tested in a dose-response format to determine their IC50 values.[5]
-
Reversibility Assay : To determine the mode of inhibition, a dilution method was employed. The enzyme was pre-incubated with a high concentration of the inhibitor and then diluted to observe the recovery of enzyme activity, indicating reversible binding.[5]
-
Wnt Signaling Reporter Assay : HEK293 TOP flash reporter cells were used to assess the cellular activity of the inhibitors. These cells contain a luciferase reporter gene under the control of a TCF/LEF promoter. Activation of the Wnt pathway by GSK-3 inhibition leads to an increase in luciferase expression, which can be quantified.[5]
Mechanism of Action and Signaling Pathways
This class of pyrazolo[1,5-a]pyrimidine derivatives acts as ATP-competitive inhibitors of GSK-3. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates. This inhibition directly impacts key signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[6][9] Inhibition of GSK-3 by compounds such as the pyrazolo[1,5-a]pyrimidines prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and the activation of Wnt target genes.[8]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a pro-survival pathway that, when activated by growth factors, leads to the phosphorylation and inactivation of GSK-3 by Akt.[3][5] By directly inhibiting GSK-3, pyrazolo[1,5-a]pyrimidine-based inhibitors can mimic the downstream effects of PI3K/Akt pathway activation, independent of upstream signaling. This can influence cellular processes such as glucose metabolism and cell survival.[10]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a valuable starting point for the development of potent and selective GSK-3 inhibitors. The discovery of N-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine and its analogs through a combination of in silico screening and experimental validation highlights an effective strategy for identifying novel kinase inhibitors. The ability of these compounds to modulate critical cellular signaling pathways underscores their therapeutic potential for a range of diseases associated with GSK-3 dysregulation. Further optimization of this chemical series could lead to the development of clinical candidates with improved pharmacological properties.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide on the Function and Inhibition of Glycogen Synthase Kinase 3 (GSK3)
Disclaimer: Information regarding a specific molecule designated "GSK3-IN-6" was not found in the available literature. This guide provides a comprehensive overview of Glycogen (B147801) Synthase Kinase 3 (GSK3), its function, and the therapeutic potential of its inhibitors, which is the likely area of interest for a query of this nature.
Glycogen Synthale Kinase 3 (GSK3) is a highly conserved serine/threonine protein kinase that is a key regulator in a multitude of cellular processes.[1][2] In mammals, it is encoded by two genes, resulting in two related proteins: GSK3α and GSK3β.[2][3] Unlike many other kinases, GSK3 is constitutively active in resting cells and is primarily regulated through inhibition.[2][4] Its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, making it a significant therapeutic target.[1][5]
Core Function and Regulation of GSK3
GSK3 phosphorylates a wide array of substrates, often leading to the inhibition of their activity.[6] It plays a crucial role in several central intracellular signaling pathways, including those involved in cell proliferation, glucose regulation, apoptosis, and migration.[6]
Regulation of GSK3 Activity: The activity of GSK3 is tightly controlled through several mechanisms:
-
Phosphorylation: Phosphorylation at specific residues can either enhance or inhibit GSK3 activity. Phosphorylation of tyrosine-216 in GSK3β (or Tyr-279 in GSK3α) enhances its enzymatic activity, while phosphorylation of serine-9 in GSK3β (or Ser-21 in GSK3α) leads to its inhibition.[6] This inhibitory phosphorylation creates a pseudosubstrate that blocks the active site.[7]
-
Protein Complexes: GSK3 often exists in multi-protein complexes, which can regulate its access to substrates. A classic example is the "destruction complex" in the Wnt/β-catenin pathway, where GSK3 is scaffolded by Axin and APC to phosphorylate β-catenin, targeting it for degradation.[7][8]
-
Subcellular Localization: The localization of GSK3 within the cell can also dictate its activity and access to specific substrates.[7]
Role in Key Signaling Pathways
GSK3 is a critical node in numerous signaling pathways:
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation.[8] Wnt signaling inhibits GSK3, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
-
Insulin (B600854) Signaling Pathway: Insulin signaling activates the PI3K/Akt pathway, which in turn leads to the inhibitory phosphorylation of GSK3 at Ser9/21.[4] This relieves the GSK3-mediated inhibition of glycogen synthase, promoting glycogen synthesis.[6][9]
-
Other Pathways: GSK3 is also involved in the Hedgehog and Notch signaling pathways and plays a role in regulating the activity of numerous transcription factors, including NF-κB, c-myc, and p53.[6][10]
Diagram of the Wnt/β-catenin Signaling Pathway
Caption: Wnt signaling pathway with and without Wnt ligand.
GSK3 in Disease and as a Therapeutic Target
The dysregulation of GSK3 activity has been linked to a variety of diseases:
-
Neurodegenerative Diseases: In Alzheimer's disease, hyperactive GSK3 is implicated in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and in the increased production of amyloid-β peptides.[5]
-
Cancer: The role of GSK3 in cancer is complex and context-dependent. In some cancers, GSK3 acts as a tumor suppressor by inhibiting pro-proliferative signaling pathways like Wnt/β-catenin.[11] In other contexts, it can promote tumor growth.[3]
-
Metabolic Disorders: GSK3's role in insulin signaling and glucose metabolism makes it a target for type 2 diabetes.[5][11]
-
Bipolar Disorder: Lithium, a common treatment for bipolar disorder, is a known inhibitor of GSK3.[9]
The central role of GSK3 in these pathologies has made it an attractive target for drug development.
Quantitative Data: Inhibition of GSK3
The potency of GSK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides examples of IC50 values for known GSK3 inhibitors.
| Inhibitor | GSK3β IC50 (nM) | Assay Type | Reference |
| CHIR99021 | 6.7 | Kinase Assay | [11] |
| SB-415286 | 78 | Kinase Assay | [4] |
| Tideglusib | ~5 | Kinase Assay | [12] |
| 1-Azakenpaullone | 10,000 | Cell-based | [9] |
| L803-mts | N/A | In vivo | [11] |
Experimental Protocols
A variety of assays are used to measure GSK3 activity and the effect of its inhibitors. These can be broadly categorized as biochemical (cell-free) and cell-based assays.[1]
Biochemical (Cell-Free) Assays
These assays directly measure the enzymatic activity of purified GSK3.
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-based (e.g., ADP-Glo™) | Measures the amount of ATP remaining or ADP produced after the kinase reaction.[1][13] | High sensitivity, wide dynamic range, simple protocol.[1] | Indirect measurement, potential for ATP-competitive compound interference.[1] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[1] | Homogeneous format, good for high-throughput screening (HTS).[1] | Requires a specific fluorescently labeled peptide substrate.[1] |
| Radiometric Assay | Measures the incorporation of radioactive phosphate (B84403) (32P or 33P) from ATP into a substrate.[1] | Direct and sensitive measurement.[1] | Requires handling of radioactive materials, not easily adaptable to HTS.[1] |
Detailed Protocol: Luminescence-based GSK3β Kinase Assay (Adapted from ADP-Glo™)
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase buffer. Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the plate.
-
Enzyme and Substrate Addition: Prepare a mixture of GSK3β enzyme and substrate peptide in kinase buffer. Add 5 µL of this mixture to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Assays
These assays measure the downstream effects of GSK3 inhibition in a more physiologically relevant context.
| Assay Type | Principle | Advantages | Disadvantages |
| β-catenin Accumulation Assay | Measures the increase in cellular β-catenin levels upon GSK3 inhibition.[1] | Physiologically relevant, measures a direct downstream effect in the Wnt pathway.[1] | Indirect measure of GSK3 activity, potential for off-target effects.[1] |
| Substrate Phosphorylation Assay | Measures the change in phosphorylation of a specific GSK3 substrate (e.g., Tau) using immunoassays (e.g., Western blot, ELISA).[1] | Direct measure of GSK3 activity in a cellular context.[1] | Requires specific antibodies, may have lower throughput.[1] |
Diagram of a General Experimental Workflow for a Cell-Based Assay
Caption: General workflow for studying GSK3 inhibition in a cellular context.
Conclusion
GSK3 is a pivotal kinase that integrates signals from multiple pathways to regulate a vast array of cellular functions. Its role in the pathophysiology of numerous diseases has established it as a compelling therapeutic target. The development of specific and potent GSK3 inhibitors holds significant promise for the treatment of conditions ranging from Alzheimer's disease to cancer and diabetes. The experimental protocols and assays described in this guide provide a framework for researchers to investigate the function of GSK3 and to discover and characterize novel inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3 - Wikipedia [en.wikipedia.org]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]
- 9. Glycogen synthase kinase 3 (GSK3) in the heart: a point of integration in hypertrophic signalling and a therapeutic target? A critical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 13. promega.com [promega.com]
GSK3-IN-6: A Technical Guide to a Selective Glycogen Synthase Kinase 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β. The development of selective inhibitors for GSK3 is a key focus in therapeutic research. This technical guide provides an in-depth overview of GSK3-IN-6, a selective inhibitor of GSK3, with a focus on its biochemical and cellular activity, experimental protocols, and its impact on key signaling pathways.
Biochemical Profile and Selectivity
This compound is a potent inhibitor of both GSK3α and GSK3β. The inhibitory activity of this compound and other common GSK3 inhibitors is summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | GSK3α | 29 |
| GSK3β | 24 | |
| CHIR-99021 | GSK3α | 10 |
| GSK3β | 6.7 | |
| SB216763 | GSK3α/β | 34.3 |
| BIO | GSK3α/β | 5 |
| LY2090314 | GSK3α | 1.5 |
| GSK3β | 0.9 |
Table 1: Inhibitory Potency of Selected GSK3 Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) of various compounds against GSK3 isoforms.
Signaling Pathways
GSK3 is a key regulator in multiple signaling pathways. The inhibition of GSK3 by this compound can have significant downstream effects.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, GSK3 is a crucial component of the "destruction complex" that phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3 by compounds like this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway with and without GSK3 inhibition.
Tau Phosphorylation
GSK3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[2] In neurodegenerative diseases like Alzheimer's, hyperphosphorylation of tau leads to the formation of neurofibrillary tangles.[2] Selective inhibitors of GSK3, such as this compound, can reduce tau phosphorylation at multiple sites.[3]
Caption: Role of GSK3 in Tau phosphorylation and the effect of inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of GSK3 inhibitors. The following are representative protocols for key experiments.
In Vitro Biochemical Kinase Assay
This assay directly measures the enzymatic activity of GSK3 and the inhibitory effect of compounds like this compound.
Caption: Workflow for a typical in vitro GSK3 biochemical assay.
Materials:
-
Recombinant human GSK3α or GSK3β
-
GSK3 substrate (e.g., Glycogen Synthase Peptide-2)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing GSK3 enzyme and GSK3 substrate to each well.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot Assay for β-catenin Stabilization
This assay assesses the ability of this compound to inhibit GSK3 in a cellular context by measuring the accumulation of its downstream target, β-catenin.
Caption: Workflow for Western blot analysis of β-catenin stabilization.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against β-catenin and GAPDH overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the GAPDH signal.
Cellular Tau Phosphorylation Assay in SH-SY5Y Cells
This assay is used to determine the effect of this compound on the phosphorylation of endogenous tau in a neuronal cell line.[3]
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Retinoic acid and BDNF for differentiation
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Differentiate SH-SY5Y cells by treating them with retinoic acid for 5-7 days, followed by BDNF for 2-3 days.
-
Treat the differentiated cells with this compound for 24 hours.
-
Lyse the cells and perform Western blotting as described in the β-catenin stabilization assay.
-
Probe the membrane with antibodies against phosphorylated tau, total tau, and a loading control.
-
Quantify the band intensities and determine the ratio of phosphorylated tau to total tau.
In Vivo Studies
This compound has been shown to be CNS penetrated, making it a valuable tool for in vivo studies of GSK3 function in the brain.
Alzheimer's Disease Mouse Model
Animal Model: Transgenic mouse models of Alzheimer's disease that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent Aβ plaque formation and cognitive deficits.
Treatment Protocol:
-
Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection daily for a period of 3-6 months, starting before or after the onset of pathology.
-
Monitor the animals for general health and body weight.
Outcome Measures:
-
Behavioral analysis: Assess cognitive function using tests such as the Morris water maze or Y-maze.
-
Biochemical analysis: Measure levels of Aβ40 and Aβ42 in brain homogenates by ELISA.
-
Histological analysis: Perform immunohistochemistry on brain sections to quantify Aβ plaque load and levels of phosphorylated tau.
Conclusion
This compound is a potent and selective inhibitor of GSK3 with demonstrated activity in both biochemical and cellular assays. Its ability to penetrate the central nervous system makes it a valuable pharmacological tool for investigating the role of GSK3 in neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to further characterize the effects of this compound and other GSK3 inhibitors in various experimental models. Further research, including comprehensive kinome profiling and detailed in vivo efficacy and safety studies, will be crucial in evaluating the full therapeutic potential of this compound.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Targeting Glycogen Synthase Kinase 3 (GSK3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes. Its two isoforms, GSK3α and GSK3β, are key regulators in diverse signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Dysregulation of GSK3 activity has been implicated in a wide range of pathologies, such as neurodegenerative diseases, metabolic disorders, and cancer, making it a significant therapeutic target. This guide provides a comprehensive overview of GSK3, its signaling networks, and detailed methodologies for the identification and characterization of its inhibitors, with a focus on providing actionable data and protocols for research and development.
Target Protein: Glycogen Synthase Kinase 3 (GSK3)
GSK3 is a highly conserved protein kinase with two isoforms, GSK3α (51 kDa) and GSK3β (47 kDa), encoded by two distinct genes.[1][2] While they share a high degree of homology within their kinase domains, their N- and C-terminal regions differ, suggesting distinct cellular roles.[1] Unlike many other kinases that are activated by specific signals, GSK3 is typically active in resting cells and is regulated through inhibitory phosphorylation and protein-protein interactions.[3]
Function and Regulation
GSK3 phosphorylates a wide array of substrates, often leading to their inhibition or degradation.[2] Its activity is modulated by several signaling pathways:
-
PI3K/Akt Pathway: Growth factors and insulin (B600854) activate the PI3K/Akt pathway, leading to the phosphorylation of GSK3α at Ser21 and GSK3β at Ser9. This phosphorylation event induces a conformational change that inhibits GSK3 activity.
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[3]
Quantitative Data for GSK3 Inhibitors
The development of potent and selective GSK3 inhibitors is a major focus of drug discovery. The following table summarizes the in vitro inhibitory activity (IC50) of several representative GSK3 inhibitors against the GSK3α and GSK3β isoforms.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Gsk3-IN-3 | GSK3 | 3010 | Biochemical Kinase Assay | [4] |
| CHIR-99021 | GSK3α / GSK3β | 10 / 6.7 | Biochemical Kinase Assay | [4] |
| AR-A014418 | GSK3 | 103 | Not Specified | |
| SB-216763 | GSK3 | 34.3 | Not Specified | |
| SB-415286 | GSK3 | 76.5 | Not Specified | |
| Tideglusib | GSK3β | 60 | Not Specified |
Signaling Pathways
Understanding the signaling context of GSK3 is crucial for elucidating the mechanism of action of its inhibitors. The following diagrams illustrate the canonical Wnt/β-catenin and PI3K/Akt signaling pathways.
Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activity of GSK3 inhibitors in both biochemical and cell-based assays.
Biochemical Assay: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a 2X GSK3β enzyme and substrate peptide solution in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: β-catenin Accumulation Assay
This assay measures the stabilization of β-catenin in cells upon GSK3 inhibition.[5]
Materials:
-
CHO-K1 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Anti-β-catenin antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or a reference inhibitor (e.g., CHIR-99021). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 4-6 hours to allow for β-catenin accumulation.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for β-catenin and a loading control (e.g., GAPDH or β-actin). Normalize the β-catenin signal to the loading control and calculate the fold-change in β-catenin levels relative to the vehicle-treated cells. Determine the EC50 value for β-catenin accumulation.
Conclusion
GSK3 remains a compelling target for therapeutic intervention in a variety of diseases. The information and protocols provided in this technical guide offer a robust framework for researchers and drug development professionals to investigate GSK3, characterize its inhibitors, and advance the development of novel therapeutics targeting this key kinase. Careful consideration of the specific cellular context and the use of both biochemical and cell-based assays are essential for a comprehensive understanding of inhibitor activity and mechanism of action.
References
- 1. Glycogen synthase kinase 3 (GSK3) in the heart: a point of integration in hypertrophic signalling and a therapeutic target? A critical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK3-IN-6 in Wnt/β-catenin Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and cellular proliferation. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. A key negative regulator of this cascade is Glycogen (B147801) Synthase Kinase 3 (GSK3), a constitutively active serine/threonine kinase. GSK3, in a multi-protein "destruction complex," phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 activity prevents β-catenin phosphorylation, leading to its accumulation, nuclear translocation, and the activation of Wnt target genes. This central role of GSK3 has made it an attractive target for therapeutic intervention. GSK3-IN-6 is a small molecule inhibitor belonging to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class, designed to selectively inhibit GSK3 and thereby modulate the Wnt/β-catenin pathway. This technical guide provides a comprehensive overview of the role of this compound in Wnt/β-catenin signaling, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
The Wnt/β-catenin Signaling Pathway and the Role of GSK3
The Wnt/β-catenin signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the inactivation of the β-catenin destruction complex. This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3, is responsible for maintaining low cytoplasmic levels of β-catenin in the absence of a Wnt signal.
In the "off-state" (no Wnt signal), CK1 first primes β-catenin through phosphorylation, which then allows for sequential phosphorylation by GSK3. This hyperphosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and degradation by the proteasome.
In the "on-state" (Wnt signal present or GSK3 inhibited), the destruction complex is inactivated. As a result, β-catenin is not phosphorylated, leading to its stabilization and accumulation in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, displacing the corepressor Groucho and recruiting coactivators to initiate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.
This compound, as a GSK3 inhibitor, mimics the effect of a Wnt signal by directly blocking the enzymatic activity of GSK3. This prevents the phosphorylation of β-catenin, thereby activating the downstream signaling cascade.
Quantitative Data for the this compound Chemical Series
This compound belongs to a series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines developed as potent and selective inhibitors of GSK3. The following table summarizes the inhibitory activity of representative compounds from this series against GSK3β and their selectivity against a key off-target kinase, Cyclin-Dependent Kinase 2 (CDK2).
| Compound | GSK3β IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/GSK3β) |
| Compound 1 | 10 | 50 | 5 |
| Compound 2 | 5 | 250 | 50 |
| This compound (Representative) | < 20 | > 1000 | > 50 |
| Compound 4 | 8 | 800 | 100 |
Note: The data presented is representative of the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series as detailed in the foundational study by Tavares et al. (2004). Specific values for this compound are within the potent and selective range demonstrated by the lead compounds in this series.
Visualizing the Mechanism of Action
To illustrate the role of GSK3 and its inhibition by this compound within the Wnt/β-catenin pathway, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the role of this compound in Wnt/β-catenin signaling.
In Vitro GSK3β Kinase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified GSK3β.
Principle: The assay quantifies the phosphorylation of a peptide substrate by recombinant GSK3β in the presence of ATP. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 peptide substrate (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted this compound or vehicle control (DMSO) to the microplate wells.
-
Add the GSK3β enzyme and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based β-catenin Accumulation Assay (Western Blot)
This assay determines the ability of this compound to stabilize β-catenin in a cellular context.
Principle: Inhibition of GSK3 by this compound in cultured cells prevents β-catenin degradation, leading to its accumulation. This increase in total β-catenin levels can be detected and quantified by Western blotting.
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T, Ls174T)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Prepare protein samples for SDS-PAGE, load equal amounts of protein per lane, and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control (e.g., β-actin).
-
Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the fold-change in β-catenin accumulation.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway in response to this compound.
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of TCF/LEF-responsive elements. Activation of the Wnt pathway by this compound leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase. The resulting luminescence is proportional to the pathway's activity.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)
-
A co-transfected plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for an appropriate duration (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold-induction of reporter activity by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.
Conclusion
This compound is a potent and selective inhibitor of GSK3 that effectively activates the Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin. Its utility as a research tool for studying the intricate roles of this pathway in various biological processes is significant. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other novel GSK3 inhibitors, contributing to a deeper understanding of Wnt signaling and its therapeutic potential.
The Role of GSK3 Inhibition in Modulating Tau Phosphorylation: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3) as a therapeutic strategy to mitigate tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies. It is important to note that specific quantitative data, such as IC50 values and kinase selectivity profiles, for the compound "GSK3-IN-6" are not available in the public domain based on the conducted searches. Therefore, this document will utilize data from other well-characterized GSK3 inhibitors to illustrate the principles and methodologies discussed.
Introduction: GSK3 and Tau in Neurodegeneration
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes.[1] In mammals, GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β, encoded by distinct genes.[1][2] While both isoforms are widely expressed, GSK3β is particularly abundant in the central nervous system.[3] The activity of GSK3 is primarily regulated through inhibitory phosphorylation at Serine 21 (for GSK3α) and Serine 9 (for GSK3β), which is mediated by upstream kinases such as Akt.[4]
One of the most critical substrates of GSK3 in the context of neurodegenerative diseases is the microtubule-associated protein tau.[5] GSK3 can phosphorylate tau at numerous sites, many of which are found to be hyperphosphorylated in the paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs) in Alzheimer's disease.[4][6] This hyperphosphorylation leads to the dissociation of tau from microtubules, causing microtubule instability and promoting the aggregation of tau into toxic oligomers and NFTs.[4][7] Consequently, inhibiting GSK3 has emerged as a promising therapeutic strategy to reduce tau pathology.[5]
Quantitative Analysis of GSK3 Inhibitors
The potency and selectivity of GSK3 inhibitors are critical parameters in their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for several representative GSK3 inhibitors against the GSK3α and GSK3β isoforms.
| Inhibitor | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Notes |
| AR-A014418 | 330 | 104 | A well-characterized, selective, and ATP-competitive inhibitor. |
| Pyridylurea 62 | - | 98 | A derivative of AR-A014418 with enhanced activity. |
| Benzothiazolylurea 66 | - | 140 | Another derivative of AR-A014418. |
| 1-Azakenpaullone | - | - | An inhibitor that produces an 'elongated' phenotype in cardiac myocytes. |
| 6-Bromoindirubin-3′-oxime | - | - | Promotes proliferation of cardiac myocytes. |
| GS87 | ~415 | ~521 | A highly specific inhibitor for GSK-3. |
Note: The table presents data for various GSK3 inhibitors as specific data for this compound was not available.
Kinome-wide selectivity is another crucial aspect, as off-target inhibition can lead to undesirable side effects. Many early GSK3 inhibitors showed poor selectivity, but newer compounds have been developed with exquisite selectivity for GSK3 over other kinases.
Signaling Pathways
GSK3-Mediated Tau Phosphorylation Pathway
GSK3 is a key downstream effector in several signaling pathways that regulate tau phosphorylation. The PI3K/Akt pathway, often activated by growth factors like insulin, leads to the inhibitory phosphorylation of GSK3, thereby reducing tau phosphorylation.[4] Conversely, in pathological conditions, factors such as amyloid-beta (Aβ) can lead to the over-activation of GSK3, resulting in tau hyperphosphorylation.[3]
Caption: GSK3 signaling pathway in tau phosphorylation and its inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of GSK3 inhibitors. Below are representative methodologies for key experiments.
In Vitro GSK3β Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK3β using a purified recombinant enzyme and a synthetic substrate.
Objective: To determine the IC50 value of a test compound against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the GSK3β enzyme stock to the desired working concentration in kinase assay buffer.
-
Substrate/ATP Mix: Prepare a mixture of the GSK3 substrate peptide and ATP in kinase assay buffer. The ATP concentration is typically at or near its Km for GSK3β.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted GSK3β enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction:
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro GSK3β kinase assay.
Cellular Tau Phosphorylation Assay (Western Blotting)
This assay assesses the effect of a GSK3 inhibitor on tau phosphorylation at specific sites within a cellular context.
Objective: To measure the levels of phosphorylated tau in cells treated with a GSK3 inhibitor.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
GSK3 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total tau and phospho-tau (e.g., antibodies recognizing pS202, pT231, pS396)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the GSK3 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for phospho-tau and total tau. Normalize the phospho-tau signal to the total tau signal to determine the relative change in tau phosphorylation.
-
Caption: Workflow for a cellular tau phosphorylation assay.
Conclusion
The inhibition of GSK3 represents a compelling therapeutic avenue for the treatment of tauopathies such as Alzheimer's disease. By reducing the hyperphosphorylation of tau, GSK3 inhibitors have the potential to prevent microtubule destabilization and the formation of neurofibrillary tangles, thereby mitigating neuronal dysfunction and death. The development of potent and selective GSK3 inhibitors, such as the class of compounds to which this compound likely belongs, is a key focus of ongoing research. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for the continued investigation and development of novel GSK3-targeted therapies.
References
- 1. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy [frontiersin.org]
- 3. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase 3 (GSK3) in the heart: a point of integration in hypertrophic signalling and a therapeutic target? A critical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
An In-Depth Technical Guide to GSK3 Inhibition in Neuroscience Research
A Focus on the Potent and Selective Inhibitor CHIR-99021
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "GSK3-IN-6" is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on a well-characterized, potent, and selective Glycogen Synthase Kinase 3 (GSK3) inhibitor, CHIR-99021 , as a representative molecule to illustrate the principles and applications of GSK3 inhibition in neuroscience research. The methodologies and signaling information provided are broadly applicable to the study of other GSK3 inhibitors.
Introduction: Glycogen Synthase Kinase 3 (GSK3) in Neuroscience
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a critical regulatory node in a vast number of cellular signaling pathways. In mammals, it exists as two isoforms, GSK3α and GSK3β, which share 98% sequence identity in their kinase domains. GSK3 is unusual in that it is typically active in resting cells and is regulated by inhibitory signals. Its dysregulation has been implicated in a wide array of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, bipolar disorder, and schizophrenia.
In the brain, GSK3 plays a pivotal role in:
-
Neurodevelopment: Regulating neurogenesis, neuronal migration, and polarization.
-
Synaptic Plasticity: Modulating long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.
-
Axonal Growth and Transport: Influencing the dynamics of the microtubule cytoskeleton.
-
Gene Transcription: Phosphorylating and regulating the activity of numerous transcription factors.
Given its central role in neuronal function and dysfunction, GSK3 has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions. Small molecule inhibitors of GSK3 are therefore invaluable tools for both basic research and drug development.
Profile of a Representative GSK3 Inhibitor: CHIR-99021
CHIR-99021 is an aminopyrimidine derivative that is one of the most potent and selective ATP-competitive inhibitors of GSK3 currently available.[1][2][3] Its high selectivity for GSK3 over other kinases makes it an excellent tool for specifically interrogating the function of GSK3 in various biological systems.[1]
Mechanism of Action
CHIR-99021 binds to the ATP-binding pocket of both GSK3α and GSK3β, preventing the phosphorylation of their downstream substrates. This leads to the functional activation of pathways that are negatively regulated by GSK3, most notably the canonical Wnt/β-catenin signaling pathway.[3]
Quantitative Data
The inhibitory activity of CHIR-99021 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference(s) |
| CHIR-99021 | GSK3β | 6.7 | ATP-competitive | [1] |
| GSK3α | 10 | ATP-competitive | [1] |
Key Signaling Pathways in Neuroscience
GSK3 is a key signaling node that integrates inputs from multiple pathways. Inhibition of GSK3 with molecules like CHIR-99021 can have profound effects on these networks.
The Canonical Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development, stem cell maintenance, and synaptic plasticity. In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 by CHIR-99021 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[3]
The PI3K/Akt Signaling Pathway
Growth factors, such as insulin (B600854) and BDNF, activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for neuronal survival, growth, and synaptic plasticity. A key downstream target of Akt is GSK3. Akt phosphorylates GSK3α at Ser21 and GSK3β at Ser9, leading to the inhibition of GSK3 activity. This is a major mechanism for regulating GSK3 in response to extracellular signals.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GSK3 inhibitor activity. Below are representative protocols for key in vitro and cell-based assays.
In Vitro GSK3β Kinase Assay (ADP-Glo™ Assay)
This protocol describes the determination of the IC50 value of an inhibitor for GSK3β using a luminescence-based assay that measures ADP production, which is directly proportional to kinase activity.[4][5]
Workflow Diagram:
Materials:
-
Recombinant human GSK3β enzyme (e.g., Promega V1991)
-
GSK3 Substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
CHIR-99021
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CHIR-99021 (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution series of CHIR-99021 in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the GSK3β enzyme by diluting the stock in Kinase Assay Buffer. The optimal concentration should be determined empirically by titration.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for GSK3β.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted CHIR-99021 or DMSO (for vehicle control) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the diluted GSK3β enzyme to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Shake the plate gently for 30 seconds and then incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates the luminescent reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of CHIR-99021 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Wnt/β-Catenin Reporter Assay (TOPFlash Assay)
This assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF transcription factor binding sites.[6][7][8][9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash luciferase reporter plasmids (FOPFlash contains mutated TCF/LEF sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
CHIR-99021
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells into a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
-
Transfection:
-
Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of CHIR-99021. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both the Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle-treated control.
-
The specificity of Wnt pathway activation can be confirmed by a low TOP/FOP ratio in the control and a high ratio with CHIR-99021 treatment.
-
In Vivo Application: Cerebral Organoid Development
CHIR-99021 is widely used in protocols for generating cerebral organoids from human pluripotent stem cells (hPSCs) to model brain development. It is typically used to activate Wnt signaling to promote neural induction and patterning.[10][11][12][13]
Protocol Outline (adapted from Delepine et al., 2021):
-
hPSC Maintenance: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Embryoid Body (EB) Formation: Dissociate hPSCs into single cells and plate in a low-attachment V-bottom 96-well plate in mTeSR1 containing Y-27632 to form EBs.
-
Neural Induction:
-
On day 1, transfer EBs to a low-attachment 24-well plate in neural induction medium.
-
From day 14 onwards, add CHIR-99021 to the culture medium throughout the neuronal differentiation phase. A dose-response should be performed (e.g., 1 µM, 10 µM) as the concentration can affect organoid size, apoptosis, proliferation, and differentiation.[10]
-
-
Maturation:
-
Embed the organoids in Matrigel droplets and transfer to a spinning bioreactor or orbital shaker for long-term culture in maturation medium.
-
-
Analysis:
-
Organoids can be collected at various time points for analysis.
-
Immunohistochemistry: Fix, section, and stain for markers of neural progenitors (PAX6, SOX2), neurons (TUJ1, DCX), and specific cortical layers.
-
Western Blot: Analyze protein levels of key signaling and cell-type-specific markers.
-
RNA-sequencing: Profile gene expression changes in response to GSK3 inhibition.
-
Conclusion
GSK3 is a highly validated and critical target in neuroscience research. Potent and selective inhibitors, exemplified by CHIR-99021, are indispensable tools for elucidating the complex roles of GSK3 in neuronal function and for exploring its therapeutic potential in a variety of CNS disorders. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize GSK3 inhibitors in their investigations, from in vitro biochemical assays to complex in vivo models of the human brain. Careful experimental design, including appropriate dose-response studies and controls, is paramount to generating reliable and interpretable data.
References
- 1. stemcell.com [stemcell.com]
- 2. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 9. jcancer.org [jcancer.org]
- 10. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration | PLOS One [journals.plos.org]
- 13. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3-IN-6: An In-depth Technical Guide for Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. Its dysregulation is implicated in a variety of diseases, including cancer. GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology in their catalytic domains. In the context of cancer, GSK3 can act as either a tumor suppressor or a tumor promoter, depending on the specific cancer type and the signaling pathways involved. This dual functionality has made GSK3 an attractive, albeit complex, target for therapeutic intervention.
This technical guide provides a comprehensive overview of GSK3-IN-6, a potent and selective inhibitor of GSK3, within the context of cancer biology. This compound belongs to a class of N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine compounds. This document will detail its mechanism of action, its effects on key oncogenic signaling pathways, and provide relevant quantitative data and experimental protocols to aid researchers in their study of this and similar small molecule inhibitors.
Chemical Properties of this compound
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Molecular Formula | C23H17FN6 |
| Molecular Weight | 396.42 g/mol |
| CAS Number | 681432-85-9 |
Mechanism of Action
This compound is an ATP-competitive inhibitor of Glycogen Synthase Kinase 3. It binds to the ATP-binding pocket of both GSK3α and GSK3β, preventing the phosphorylation of downstream substrates. Unlike many other kinases, GSK3 is constitutively active in resting cells and is primarily regulated through inhibition. By blocking its kinase activity, this compound can modulate various signaling pathways that are crucial for cancer cell survival and proliferation.
Key Signaling Pathways Modulated by this compound
The inhibition of GSK3 by this compound has significant downstream effects on several critical signaling pathways implicated in cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. The role of GSK3 inhibition in this pathway is context-dependent; in some cancers, this may promote tumorigenesis, while in others, the consequences can be more complex.
Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Akt, a key node in this pathway, directly phosphorylates and inactivates GSK3β at Serine 9. Therefore, in cancers with an overactive PI3K/Akt pathway, GSK3 is often already in an inhibited state. However, in other contexts, the activity of GSK3 can influence this pathway. For instance, GSK3 can phosphorylate and regulate the activity of various components within this pathway, creating complex feedback loops. The therapeutic effect of GSK3 inhibitors in relation to this pathway depends on the specific genetic and signaling landscape of the cancer cells.
PI3K/Akt/mTOR signaling pathway showing GSK3 as a downstream target of Akt.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and related compounds against GSK3 and other kinases. This data is derived from the publication "N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy."
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Cellular Glycogen Synthase EC50 (µM) |
| This compound (Example Compound) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Compound 1 (Lead) | 10 | 9 | 20 | 30 | 0.5 |
| Compound 25 | 3 | 2 | >1000 | >1000 | 0.1 |
| Compound 42 | 5 | 4 | 500 | 800 | 0.2 |
Note: Specific data for a compound explicitly named "this compound" is not detailed in the primary publication. The table presents data for representative compounds from the same chemical series to illustrate the potency and selectivity profile.
Experimental Protocols
Kinase Assay (In Vitro GSK3 Inhibition)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α or GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide like phospho-Glycogen Synthase Peptide-2)
-
This compound or other test compounds dissolved in DMSO
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing a final DMSO concentration of 1%.
-
In a 96-well plate, add the diluted compound, GSK3 substrate peptide, and recombinant GSK3 enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only) and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for an in vitro GSK3 kinase assay.
Cellular Glycogen Synthase Assay
This cell-based assay measures the functional consequence of GSK3 inhibition by assessing the activation of glycogen synthase.
Materials:
-
Cancer cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Glycogen synthase activity assay kit (measuring the incorporation of UDP-[¹⁴C]glucose into glycogen)
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Lyse the cells and prepare cell extracts.
-
Determine the protein concentration of each lysate.
-
Perform the glycogen synthase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with UDP-[¹⁴C]glucose.
-
Precipitate the radiolabeled glycogen and wash to remove unincorporated UDP-[¹⁴C]glucose.
-
Measure the radioactivity of the precipitated glycogen using a scintillation counter.
-
Calculate the glycogen synthase activity and determine the EC50 value for this compound.
Western Blot Analysis for β-catenin Stabilization
This protocol is used to qualitatively and quantitatively assess the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Conclusion
This compound is a potent and selective inhibitor of GSK3 with the potential to be a valuable tool for cancer biology research. Its ability to modulate key signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways makes it a relevant compound for investigating the complex role of GSK3 in different cancer contexts. The information and protocols provided in this guide are intended to facilitate the use of this compound and similar inhibitors in preclinical cancer studies, ultimately contributing to a better understanding of GSK3 as a therapeutic target and the development of novel anti-cancer agents. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds in various cancer types.
An In-depth Technical Guide on the Role of GSK3 Inhibition in Glycogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a pivotal serine/threonine kinase that plays a crucial role in the regulation of glycogen metabolism. Its constitutive activity acts as a brake on glycogen synthesis and promotes glycogenolysis. Consequently, inhibition of GSK3 has emerged as a promising therapeutic strategy for metabolic disorders such as type 2 diabetes. This technical guide provides a comprehensive overview of the impact of GSK3 inhibition on glycogen metabolism, with a focus on the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols. While specific data for a compound designated "GSK3-IN-6" is not publicly available, this document synthesizes information from well-characterized GSK3 inhibitors to serve as a thorough resource.
Introduction to GSK3 and Glycogen Metabolism
Glycogen synthase kinase 3 (GSK3) exists in two isoforms, GSK3α (51 kDa) and GSK3β (47 kDa), which are encoded by two distinct genes.[1][2] Both isoforms are ubiquitously expressed and play key roles in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3] GSK3 was first identified for its role in regulating glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[1][4]
GSK3's primary role in glycogen metabolism is inhibitory. It phosphorylates glycogen synthase at multiple serine residues, leading to its inactivation and a subsequent decrease in glycogen synthesis.[4][5] This action is a key component of the insulin (B600854) signaling pathway. Insulin binding to its receptor triggers a cascade that leads to the activation of Protein Kinase B (Akt), which in turn phosphorylates and inactivates GSK3.[1][6] This relieves the inhibition on glycogen synthase, allowing for its dephosphorylation and activation by protein phosphatase 1 (PP1), ultimately promoting the storage of glucose as glycogen.[6]
Mechanism of Action of GSK3 Inhibitors in Glycogen Metabolism
GSK3 inhibitors, such as the representative compound this compound, are designed to block the kinase activity of GSK3. By doing so, they mimic the effect of insulin signaling on glycogen metabolism. The inhibition of GSK3 prevents the phosphorylation and subsequent inactivation of glycogen synthase.[5] This leads to an increase in the active form of glycogen synthase, thereby promoting glycogen synthesis in tissues like the liver and skeletal muscle.[1][5]
Furthermore, GSK3 has been implicated in the regulation of gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase.[7] Inhibition of GSK3 can lead to a reduction in the expression of these genes, which would decrease hepatic glucose output.[7] Therefore, GSK3 inhibitors have the dual benefit of increasing glycogen storage and reducing glucose production, making them attractive therapeutic candidates for type 2 diabetes.[7]
Quantitative Data on the Effects of GSK3 Inhibition
The following table summarizes representative quantitative data on the effects of GSK3 inhibitors on various aspects of glycogen metabolism. It is important to note that these values can vary depending on the specific inhibitor, cell type, and experimental conditions.
| Parameter | Effect of GSK3 Inhibition | Representative Value/Range | Reference |
| GSK3β IC50 | Concentration for 50% inhibition of GSK3β activity | 1 - 100 nM | [3] |
| Glycogen Synthase Activity | Increase in the active form of glycogen synthase | 1.5 to 3-fold increase | [1] |
| Glycogen Content | Increase in cellular glycogen stores | 20% to 50% increase | [6] |
| p-GSK3β (Ser9) Levels | Increase in inhibitory phosphorylation of GSK3β | 2 to 5-fold increase | [6] |
| p-Glycogen Synthase (Ser641) Levels | Decrease in inhibitory phosphorylation of GS | 30% to 60% decrease | [1] |
Signaling Pathways and Experimental Workflows
GSK3 Signaling Pathway in Glycogen Metabolism
The following diagram illustrates the central role of GSK3 in the insulin signaling pathway and its regulation of glycogen synthesis.
Caption: GSK3 signaling in glycogen metabolism.
Experimental Workflow for Assessing GSK3 Inhibition
This diagram outlines a typical experimental workflow to evaluate the effect of a GSK3 inhibitor like this compound on glycogen metabolism in a cell-based assay.
Caption: Experimental workflow for GSK3 inhibitor studies.
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
This protocol details the steps for assessing the phosphorylation status of GSK3 and glycogen synthase.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[6]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[6]
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-GSK3β (Ser9), anti-p-GS (Ser641), anti-total GSK3β, anti-total GS, anti-β-actin) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[6]
6. Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[6]
Glycogen Content Measurement
This protocol describes how to measure the total glycogen content in cells.
1. Cell Culture and Treatment:
-
Follow the same procedure as for Western blot analysis.
2. Cell Lysis and Glycogen Hydrolysis:
-
After treatment, wash cells with PBS and harvest.
-
Lyse the cell pellets according to the instructions of a commercial glycogen assay kit. This typically involves homogenization in a specific buffer.
-
Incubate the cell lysates with an enzyme such as amyloglucosidase to hydrolyze glycogen to glucose.[6]
3. Glucose Measurement:
-
Measure the resulting glucose using a colorimetric or fluorometric assay provided in the kit. The signal is proportional to the glycogen content.[6]
4. Data Normalization:
-
Normalize the glycogen content to the total protein concentration of the corresponding cell lysate.
Conclusion
Inhibition of GSK3 represents a compelling strategy for modulating glycogen metabolism. By preventing the inhibitory phosphorylation of glycogen synthase, GSK3 inhibitors effectively promote glycogen synthesis and can also reduce hepatic glucose output. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of GSK3 inhibitors like this compound. Further research into isoform-specific GSK3 inhibitors may offer more targeted therapeutic benefits with fewer off-target effects.
References
- 1. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of GSK-3 selectively reduces glucose-6-phosphatase and phosphatase and phosphoenolypyruvate carboxykinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3-IN-6 Isoform Selectivity (α vs. β): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase with two highly homologous isoforms, GSK3α and GSK3β, implicated in a wide array of cellular processes and disease pathologies. The development of isoform-selective inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects. This technical guide provides a comprehensive overview of the isoform selectivity of GSK3 inhibitors, with a focus on the methodologies used to determine selectivity between the alpha and beta isoforms. While specific quantitative data for GSK3-IN-6 was not publicly available at the time of this report, this guide serves as a resource for researchers by presenting comparative data for other notable GSK3 inhibitors and detailing the experimental protocols required to assess isoform selectivity.
Introduction to GSK3 Isoform Selectivity
Glycogen Synthase Kinase 3 (GSK3) exists as two distinct isoforms, GSK3α and GSK3β, which are products of separate genes. These isoforms share a high degree of homology, particularly within their ATP-binding catalytic domains, making the design of isoform-selective inhibitors a significant challenge.[1] Despite their structural similarities, emerging evidence suggests that GSK3α and GSK3β can have non-redundant and even opposing roles in various biological pathways.[2] Therefore, the ability to selectively target one isoform over the other is of great interest for therapeutic intervention in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[3][4]
Quantitative Analysis of GSK3 Isoform Selectivity
A critical aspect of characterizing any GSK3 inhibitor is to quantify its inhibitory potency against both the α and β isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of IC50 values (IC50 GSK3α / IC50 GSK3β or vice versa) provides a measure of the inhibitor's selectivity.
| Inhibitor | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Selectivity (Fold) | Predominantly Selective For | Reference |
| BRD0705 | 66 | 515 | ~8-fold | GSK3α | [5] |
| LY2090314 | 1.5 | 0.9 | ~1.7-fold | GSK3β | [5] |
| COB-187 | 22 | 11 | 2-fold | GSK3β | [5] |
| MMBO | 37 | 53 | ~1.4-fold | GSK3α | [5] |
| BRD3731 | 215 | 15 | ~14-fold | GSK3β | [5] |
| Tideglusib | 908 | 502 | ~1.8-fold | GSK3β | [4] |
Experimental Protocols for Determining GSK3 Isoform Selectivity
The determination of GSK3 isoform selectivity relies on robust and well-defined experimental protocols. Both biochemical (cell-free) and cell-based assays are employed to provide a comprehensive understanding of an inhibitor's profile.
Biochemical Kinase Assay (In Vitro)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant GSK3α and GSK3β.
Objective: To determine the IC50 values of a test compound against GSK3α and GSK3β in a controlled, cell-free environment.
Principle: The assay measures the phosphorylation of a specific substrate by the GSK3 enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically through the detection of ATP consumption or ADP production.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (containing appropriate salts, DTT, and cofactors like MgCl2)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the GSK3 substrate peptide, and the diluted test compound.
-
Enzyme Addition: Add either the GSK3α or GSK3β enzyme to each well to initiate a pre-incubation period (typically 10-15 minutes at room temperature).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control (e.g., DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.
Cellular Assay (In Cellulo)
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a physiological context.
Objective: To assess the ability of a test compound to inhibit GSK3α or GSK3β activity inside living cells.
Principle: These assays typically measure the phosphorylation status of a known downstream substrate of GSK3. Inhibition of GSK3 leads to a decrease in the phosphorylation of its substrates.
Materials:
-
A suitable cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total forms of a GSK3 substrate (e.g., Tau, β-catenin)
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the GSK3 substrate.
-
Incubate with a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phosphorylated to total substrate is used to determine the extent of GSK3 inhibition at different compound concentrations.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks in which GSK3 isoforms are involved, as well as the experimental procedures to study them, is essential for a clear understanding.
Caption: Simplified signaling pathway showing the regulation and downstream effects of GSK3α and GSK3β.
Caption: General experimental workflow for determining GSK3 isoform selectivity.
Conclusion
The pursuit of isoform-selective GSK3 inhibitors is a critical endeavor for the development of targeted therapies with improved safety and efficacy. While specific isoform selectivity data for this compound is not publicly available, this guide provides the necessary framework for researchers to conduct their own investigations into the selectivity of this or any other GSK3 inhibitor. By employing a combination of in vitro biochemical assays and in cellulo analyses, a comprehensive and accurate profile of a compound's activity against GSK3α and GSK3β can be established. The methodologies and comparative data presented herein serve as a valuable resource for scientists and drug development professionals working in this competitive and important field.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
An In-depth Technical Guide to Glycogen Synthase Kinase 3 (GSK-3) and its Inhibition
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Glycogen (B147801) Synthase Kinase 3 (GSK-3)
Glycogen Synthase Kinase 3 (GSK-3) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a pivotal role in a multitude of cellular processes.[1][2][3] Initially identified for its role in regulating glycogen synthase, GSK-3 is now recognized as a key modulator of numerous signaling pathways, including those involved in cell proliferation, differentiation, apoptosis, and metabolism.[1][2] In mammals, GSK-3 exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology, particularly within their catalytic domains.[1][4]
Unlike many other kinases that are activated by specific stimuli, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition.[5] This unique regulatory mechanism underscores its critical role in maintaining cellular homeostasis. Dysregulation of GSK-3 activity has been implicated in a wide range of pathologies, including neurodegenerative diseases like Alzheimer's, psychiatric disorders, cancer, and metabolic diseases such as type 2 diabetes.[1][6] This has made GSK-3 a prominent therapeutic target for drug discovery and development.[3][7]
Chemical Properties and Structure of GSK-3 Inhibitors
While specific information regarding a compound designated "GSK3-IN-6" is not available in the public domain, the field of GSK-3 inhibition is rich with a diverse array of small molecules. These inhibitors can be broadly categorized based on their mechanism of action, with the majority being ATP-competitive inhibitors that target the kinase's ATP-binding pocket.
For the purpose of this guide, we will focus on the general characteristics and methodologies applicable to the study of GSK-3 inhibitors. A selection of well-characterized GSK-3 inhibitors is presented in the table below, showcasing the diversity of chemical scaffolds and their corresponding potencies.
| Inhibitor Name | Type | IC50 (GSK-3β) |
| CHIR99021 | ATP-competitive | 6.7 nM |
| SB-216763 | ATP-competitive | 34.3 nM |
| BIO (6-bromoindirubin-3'-oxime) | ATP-competitive | 5 nM |
| TDZD-8 | Non-ATP competitive | ~2 µM |
| Lithium | Non-competitive | ~1-2 mM |
Note: IC50 values can vary depending on the assay conditions.
Mechanism of Action of GSK-3
GSK-3 exerts its regulatory effects by phosphorylating a wide range of substrates, including transcription factors, metabolic enzymes, and structural proteins. A unique feature of GSK-3 is its preference for "primed" substrates, which are proteins that have been previously phosphorylated by another kinase at a site C-terminal to the GSK-3 phosphorylation site.[8][9] This priming phosphorylation creates a docking site for GSK-3, allowing for the subsequent phosphorylation event.
The activity of GSK-3 is tightly regulated by multiple signaling pathways. For instance, in the insulin (B600854) signaling pathway, the activation of Akt (Protein Kinase B) leads to the inhibitory phosphorylation of GSK-3β at Serine 9.[1] This phosphorylation event induces a conformational change that blocks the substrate-binding pocket, thereby inactivating the kinase.
Key Signaling Pathways Involving GSK-3
GSK-3 is a critical node in several major signaling cascades. Understanding these pathways is essential for elucidating the functional consequences of GSK-3 inhibition.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10] Wnt signaling disrupts this complex, leading to the stabilization and nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation. Inhibition of GSK-3 mimics Wnt signaling by preventing β-catenin degradation.
PI3K/Akt Signaling Pathway
Growth factors and insulin activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[11] Activated Akt phosphorylates and inactivates GSK-3, leading to the dephosphorylation and activation of its downstream targets, such as glycogen synthase, which promotes glycogen synthesis. This pathway is crucial for cell survival, growth, and glucose metabolism.
Experimental Protocols for Studying GSK-3 Inhibitors
The characterization of GSK-3 inhibitors involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on purified GSK-3 enzyme.
Methodology: A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer
-
Test compound (GSK-3 inhibitor)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure: a. Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the test compound, recombinant GSK-3β enzyme, and the substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit. f. Add a detection reagent that converts the newly formed ADP to ATP, which then drives a luciferase reaction. g. Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. h. Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based β-catenin Accumulation Assay
Objective: To assess the ability of a compound to inhibit GSK-3 in a cellular context by measuring the accumulation of β-catenin.
Methodology:
-
Reagents and Materials:
-
A suitable cell line (e.g., HEK293T, L Wnt-3A cells)
-
Cell culture medium and supplements
-
Test compound (GSK-3 inhibitor)
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody (e.g., HRP-conjugated)
-
Reagents for Western blotting or ELISA
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a defined period (e.g., 4-6 hours). c. Lyse the cells to extract total protein. d. Quantify the protein concentration in each lysate. e. Analyze the levels of β-catenin in the cell lysates using either Western blotting or an ELISA. f. For Western blotting, separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against β-catenin and a loading control (e.g., β-actin). g. For ELISA, use a β-catenin specific antibody-coated plate to capture and quantify the protein. h. Determine the concentration-dependent effect of the inhibitor on β-catenin accumulation.
Conclusion
GSK-3 remains a highly attractive target for therapeutic intervention in a variety of diseases. The development of potent and selective inhibitors is a key focus of ongoing research. A thorough understanding of the biochemical properties of these inhibitors, their mechanism of action, and their effects on relevant signaling pathways is crucial for their successful translation into clinical applications. The experimental protocols outlined in this guide provide a foundational framework for the characterization of novel GSK-3 inhibitors. While specific data on "this compound" is not currently available, the principles and methods described herein are broadly applicable to the investigation of any compound targeting this important kinase.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]
- 9. GSK3 takes centre stage more than 20 years after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to GSK-3 Inhibition: Focus on BIO (GSK-3 Inhibitor IX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, BIO (also known as GSK-3 Inhibitor IX or 6-bromoindirubin-3'-oxime). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use in research settings.
Core Compound Data
BIO is a cell-permeable indirubin (B1684374) derivative that acts as a highly potent, reversible, and ATP-competitive inhibitor of GSK-3α and GSK-3β.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Compound Name | BIO (6-bromoindirubin-3'-oxime) | [1][3] |
| Synonyms | GSK-3 Inhibitor IX, 6BIO | [2][3][4] |
| CAS Number | 667463-62-9 | [1][2][3][5] |
| Molecular Formula | C₁₆H₁₀BrN₃O₂ | [1][2][3] |
| Molecular Weight | 356.17 g/mol | [2][3][4] |
| Appearance | Brown to red solid | [3] |
| Purity | >97% | [2] |
| Solubility | DMSO: 5 mg/mL | [6] |
Mechanism of Action and Signaling Pathways
BIO selectively inhibits GSK-3 by competing with ATP for the binding site on the kinase.[2] This inhibition has significant downstream effects on numerous signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, BIO prevents the phosphorylation of β-catenin, leading to its accumulation, nuclear translocation, and the subsequent activation of TCF/LEF-mediated transcription of Wnt target genes.
Below is a diagram illustrating the canonical Wnt signaling pathway and the role of GSK-3 inhibition by BIO.
Experimental Protocols
The following are representative protocols for utilizing BIO in a research setting.
In Vitro GSK-3 Kinase Assay
This protocol outlines a method to determine the inhibitory activity of BIO on GSK-3 in a cell-free system.
Materials:
-
Recombinant active GSK-3β
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
BIO (GSK-3 Inhibitor IX)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BIO in kinase assay buffer.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant GSK-3β, and the GSK-3 substrate peptide.
-
Add the diluted BIO or vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of GSK-3 inhibition for each BIO concentration and determine the IC₅₀ value.
Cell-Based Assay for Wnt Pathway Activation
This protocol describes how to treat cells in culture with BIO to activate the Wnt/β-catenin signaling pathway and assess the downstream effects.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
BIO (GSK-3 Inhibitor IX) dissolved in DMSO
-
Lysis buffer
-
Reagents for Western blotting (antibodies against β-catenin and a loading control like GAPDH) or a TOP/FOP Flash reporter assay system.
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of BIO (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 6, 12, or 24 hours).
-
For Western Blot Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in the β-catenin band intensity indicates pathway activation.
-
-
For Reporter Assay:
-
Co-transfect cells with a TCF/LEF-responsive reporter plasmid (TOP-Flash) or a control plasmid (FOP-Flash) and a transfection control plasmid (e.g., expressing Renilla luciferase).
-
After transfection, treat the cells with BIO as described above.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity. An increase in the TOP/FOP ratio indicates activation of the Wnt pathway.
-
References
Preliminary In Vitro Efficacy of GSK3 Inhibitors: A Technical Overview
An Important Note on the Subject Compound: Initial searches for "GSK3-IN-6" did not yield specific public-domain data regarding its in vitro activity, such as IC50 values or detailed experimental protocols. To provide a comprehensive technical guide that adheres to the user's request, this document will focus on a well-characterized and potent Glycogen Synthase Kinase 3 (GSK3) inhibitor, CHIR-99021 , as a representative example. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of novel GSK3 inhibitors.
Introduction to Glycogen Synthase Kinase 3 (GSK3)
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[1] It is a key regulator in pathways controlling metabolism, cell proliferation, differentiation, and apoptosis.[2][3][4] GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[5] Dysregulation of GSK3 activity has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and type 2 diabetes, making it a significant therapeutic target.[6]
The Wnt/β-Catenin Signaling Pathway: A Key Target of GSK3
One of the most well-studied pathways regulated by GSK3 is the canonical Wnt/β-catenin signaling pathway.[7] In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[7] Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and development.[7]
References
- 1. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in understanding the cellular roles of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of GSK3-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of GSK3-IN-6, a potent inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3), in various cell culture systems. GSK3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is implicated in numerous diseases, such as Alzheimer's disease, type 2 diabetes, and cancer, making it a significant therapeutic target.[2][4] These guidelines are designed to assist researchers in effectively applying this compound to investigate the cellular functions of GSK3 and to explore its therapeutic potential.
Introduction to this compound
While specific public data on this compound is limited, this document provides a comprehensive framework for its application based on the well-established principles of utilizing Glycogen Synthase Kinase 3 (GSK3) inhibitors in a research setting. GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β.[5] GSK3 is unusual in that it is typically active in resting cells and is regulated through inhibition by upstream signaling pathways, such as the insulin (B600854) and Wnt signaling pathways.[6][7] Inhibition of GSK3 can lead to the activation of various downstream pathways, most notably the Wnt/β-catenin signaling cascade.[6][7]
Mechanism of Action: The precise mechanism of action for this compound should be determined experimentally. GSK3 inhibitors can be broadly categorized as ATP-competitive or non-ATP-competitive.[2] ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) groups to its substrates. Non-ATP-competitive inhibitors bind to other sites on the enzyme, leading to a conformational change that inactivates the kinase.
Data Presentation: Comparative Inhibitory Activity
To effectively utilize this compound, it is crucial to determine its inhibitory potency (IC50) against both GSK3α and GSK3β and compare it to other known GSK3 inhibitors. The following table provides example data for well-characterized GSK3 inhibitors.
| Compound | Target(s) | IC50 (nM) | Mechanism of Action | Reference |
| This compound | GSK3α / GSK3β | To be determined | To be determined | N/A |
| CHIR99021 | GSK3α / GSK3β | 6.7 / 10 | ATP-competitive | [2] |
| 6-Bromoindirubin-3'-oxime (BIO) | GSK3α / GSK3β | 5 | ATP-competitive | [2] |
| SB216763 | GSK3β | 34 | ATP-competitive | [3] |
| Tideglusib | GSK3β | 502 | Non-ATP-competitive | [8] |
| TDZD-8 | GSK3β | - | Non-ATP-competitive | [1] |
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol is essential to determine the concentration range of this compound that is non-toxic to the cells, which is critical for interpreting the results of functional assays.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly affect cell viability.
Protocol 2: Western Blot Analysis of β-catenin Stabilization
Inhibition of GSK3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus.[7] This protocol verifies the on-target effect of this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a specified time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-β-catenin) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. An increase in the level of β-catenin upon treatment with this compound indicates successful inhibition of GSK3.
Mandatory Visualizations
Caption: Workflow for characterizing a novel GSK3 inhibitor.
Caption: Role of GSK3 in the Wnt/β-catenin pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging [thno.org]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3-IN-6: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of GSK3-IN-6, an experimental inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3). GSK3 is a crucial serine/threonine kinase involved in a myriad of cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation: In Vitro Inhibitory Activity of Various GSK3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known GSK3 inhibitors, providing a comparative landscape for evaluating the potency of this compound.
| Inhibitor | IC50 (nM) | Mechanism of Action |
| This compound (Hypothetical) | TBD | TBD |
| SB-216763 | 34 | ATP-competitive |
| CHIR-99021 | 6.7 | Highly potent and selective ATP-competitive inhibitor |
| Tideglusib | 60 | Irreversible, non-ATP competitive |
| Kenpaullone | 150 | ATP-competitive |
Note: Data for this compound to be determined experimentally. The provided values for other inhibitors are from existing literature for comparative purposes.[1]
Signaling Pathways Involving GSK3
GSK3 is a key regulatory kinase that is typically active under basal conditions and is regulated through inhibition by upstream signals. It plays a pivotal role in multiple signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" with Axin, APC, and CK1.[1] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2] Wnt signaling inhibits the destruction complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[1] this compound would be expected to mimic Wnt signaling by inhibiting GSK3, thereby promoting β-catenin accumulation.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of this compound.
Insulin Signaling Pathway
Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Akt (Protein Kinase B). Akt then phosphorylates GSK3 on a specific serine residue (Ser9 for GSK3β and Ser21 for GSK3α), which inactivates the kinase.[3] This inhibition of GSK3 by insulin signaling is crucial for processes like glycogen synthesis. This compound would be expected to potentiate the effects of insulin signaling by directly inhibiting GSK3.
Caption: The Insulin signaling pathway leading to GSK3 inhibition and glycogen synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro GSK3β Kinase Assay (ADP-Glo™ Assay)
This protocol describes the determination of the IC50 value of this compound for GSK3β using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
This compound (and other control inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of kinase buffer containing the GSK3β enzyme to each well of the plate.
-
Add 2.5 µL of the diluted this compound or control inhibitor to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP. The final concentrations should be optimized, but typical starting points are 25 µM ATP and a substrate concentration near the Km.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of GSK3β inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro GSK3β kinase assay using ADP-Glo™ technology.
Cellular Assay for GSK3 Activity in SH-SY5Y Cells
This protocol describes a method to assess the effect of this compound on the phosphorylation of a GSK3 substrate, such as Tau or β-catenin, in a cellular context using the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies:
-
Anti-phospho-GSK3β (Ser9)
-
Anti-total GSK3β
-
Anti-phospho-Tau (e.g., at Ser396)
-
Anti-total Tau
-
Anti-active-β-catenin
-
Anti-total-β-catenin
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the phosphorylation status of GSK3 substrates in this compound-treated cells to the vehicle-treated control. A decrease in the phosphorylation of substrates like Tau or an increase in the accumulation of active β-catenin would indicate GSK3 inhibition.
-
Disclaimer: This document provides generalized protocols and should be adapted and optimized for specific experimental conditions and research goals. The information is intended for Research Use Only (RUO) and not for diagnostic or therapeutic procedures.
References
Application Notes and Protocols for GSK3-IN-6 Treatment of SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a key regulator of a wide range of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3 activity has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's disease, psychiatric disorders, and cancer. GSK3 exists in two isoforms, GSK3α and GSK3β. Inhibition of GSK3 has emerged as a promising therapeutic strategy for these conditions.
GSK3-IN-6 is a potent inhibitor of GSK3. These application notes provide a comprehensive guide for the use of this compound in treating the human neuroblastoma cell line SH-SY5Y, a widely used in vitro model for neuronal studies. The protocols and data presented herein are based on established methodologies for GSK3 inhibitors in this cell line.
Data Presentation
The following tables summarize quantitative data from studies on SH-SY5Y cells treated with a representative GSK3 inhibitor, AR-A014418. This data can be used as a reference for designing experiments with this compound.
Table 1: Effect of a Representative GSK3 Inhibitor (AR-A014418) on SH-SY5Y Cell Viability
| Treatment Duration | Concentration (µM) | Cell Viability Reduction (%) |
| 6 days | 10 | 38% |
Data is representative of the effects of GSK3 inhibition on SH-SY5Y cell viability as demonstrated with the GSK3 inhibitor AR-A014418[1].
Table 2: Effect of GSK3 Inhibition on Key Signaling Proteins in SH-SY5Y Cells
| Target Protein | Effect of GSK3 Inhibition (Representative Inhibitor: AR-A014418) |
| p-GSK3α (Tyr279) | Reduced |
| p-GSK3β (Tyr216) | Less affected compared to p-GSK3α |
| β-catenin | Reduced |
| ASCL1 | Reduced |
| Chromogranin A (CgA) | Reduced |
This table summarizes the observed effects of the GSK3 inhibitor AR-A014418 on signaling proteins in SH-SY5Y cells[1].
Table 3: Effect of GSK3 Inhibition on Tau Phosphorylation in Differentiated SH-SY5Y Cells
| Tau Phosphorylation Site | Effect of GSK3 Inhibition (Representative Inhibitors) |
| Ser202 | Reduced |
| Thr231 | Reduced |
| Ser396 | Reduced |
| Ser404 | Reduced |
Data is based on the effects of novel GSK3 inhibitors on endogenous Tau phosphorylation in neuronally differentiated SH-SY5Y cells[2][3].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by GSK3 inhibition and a typical experimental workflow for evaluating the effects of this compound in SH-SY5Y cells.
Caption: GSK3 and Wnt/β-catenin signaling pathway.
References
- 1. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Application Notes and Protocols for CHIR99021 in Pluripotency Induction
A Potent GSK3 Inhibitor for Maintenance and Induction of Pluripotent Stem Cells
Note: Initial searches for "GSK3-IN-6" did not yield specific information in the public domain. Therefore, this document provides detailed application notes and protocols for CHIR99021 , a well-characterized, potent, and widely used Glycogen Synthase Kinase 3 (GSK3) inhibitor for inducing and maintaining pluripotency in stem cells. The principles and methodologies described are broadly applicable for researchers, scientists, and drug development professionals in the field of stem cell biology.
Introduction
CHIR99021 is a highly selective and potent small molecule inhibitor of GSK3.[1][2][3] It exhibits high affinity for both GSK3 isoforms, GSK3α and GSK3β.[3][4] The primary mechanism of action of CHIR99021 in the context of pluripotency is through the activation of the canonical Wnt/β-catenin signaling pathway.[1][5] By inhibiting GSK3, CHIR99021 prevents the phosphorylation and subsequent proteasomal degradation of β-catenin.[1][5] This leads to the accumulation and nuclear translocation of β-catenin, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, including key pluripotency factors.[1][6] This activity is crucial for the self-renewal of embryonic stem cells (ESCs) and the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[1][3]
Data Presentation
Table 1: Inhibitory Activity of CHIR99021
| Target | IC₅₀ | Reference |
| GSK3β | 6.7 nM | [3] |
| GSK3α | 10 nM | [3][4] |
Table 2: Recommended Working Concentrations for Pluripotency Maintenance
| Cell Type | Culture Condition | CHIR99021 Concentration | Notes | Reference |
| Mouse ESCs (J1) | Feeder-free, with LIF | 3 µM | Maintained pluripotency and compact colony morphology. | [7] |
| Mouse ESCs (B6, BALB/c) | 2i medium (with PD0325901) | 3 µM | Promotes self-renewal in refractory mouse strains. | |
| Human iPSCs | Definitive endoderm induction | 1-3 µM | Optimal concentration for initiating differentiation. | [8] |
| Human ESCs & iPSCs | Cardiomyocyte differentiation | 12 µM | Initial 24-hour treatment to induce mesendoderm. | [9] |
| Mouse & Human Intestinal Stem Cells | Growth medium | Not specified | Promotes growth. | [3] |
Table 3: Effects of CHIR99021 on Pluripotency Marker Expression in J1 Mouse ESCs
| Gene | Treatment | Fold Change (mRNA) | Protein Level Change | Reference |
| Oct4 | 3 µM CHIR99021 (24h) | ~1.5 | Increased | [7] |
| Nanog | 3 µM CHIR99021 (24h) | ~2.0 | Increased | [7] |
| Klf4 | 3 µM CHIR99021 (24h) | ~2.5 | Increased | [7] |
| Tfcp2l1 | 3 µM CHIR99021 (24h) | ~1.8 | Not specified | [7] |
| Axin2 (Wnt target) | 3 µM CHIR99021 (24h) | >4.0 | Not specified | [7] |
Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of CHIR99021 Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 2 mg of CHIR99021 (MW: 465.34 g/mol ) in 429.8 µL of sterile DMSO.[1][4]
-
Solubilization: To facilitate dissolution, warm the solution to 37°C for 3-5 minutes.[1][4]
-
Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[1][4]
-
Note on Use: The final concentration of DMSO in the cell culture medium should not exceed 0.5%.[1]
Protocol 2: Maintenance of Mouse Embryonic Stem Cells (mESCs) in a Pluripotent State
This protocol is adapted for maintaining J1 mESCs on a gelatin-coated surface in feeder-free conditions.
Materials:
-
mESC culture medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM 2-mercaptoethanol, and 1000 U/mL Leukemia Inhibitory Factor (LIF).
-
CHIR99021 stock solution (10 mM in DMSO).
-
0.1% Gelatin solution.
-
Trypsin-EDTA (0.25%).
-
PBS (Ca²⁺/Mg²⁺-free).
Procedure:
-
Plate Coating: Coat culture plates with 0.1% gelatin for at least 30 minutes at 37°C. Aspirate the gelatin solution before seeding the cells.
-
Cell Seeding: Seed J1 mESCs at a density of 1-2 x 10⁴ cells/cm².
-
Medium Preparation: Prepare the mESC culture medium and supplement it with 3 µM CHIR99021. Pre-warm the medium to 37°C before adding to the cells to avoid precipitation.[4][7]
-
Cell Culture: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Medium Change: Change the medium daily.
-
Passaging: When the colonies reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with mESC culture medium and re-plate the cells at the desired density.
Protocol 3: Assessment of Pluripotency
1. Alkaline Phosphatase (AP) Staining:
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Stain with an AP staining kit according to the manufacturer's instructions. Pluripotent colonies will stain red or purple.
2. Immunofluorescence Staining for Pluripotency Markers:
-
Fix cells as described above.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against pluripotency markers (e.g., OCT4, NANOG, SOX2) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for pluripotency genes (Oct4, Nanog, Sox2, Klf4) and a housekeeping gene (e.g., Gapdh) for normalization.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in medium | CHIR99021 added to cold medium. | Always pre-warm the medium to 37°C before adding the reconstituted compound. Filter the supplemented media through a 0.2 µm filter.[4] |
| Spontaneous differentiation | Suboptimal CHIR99021 concentration, poor cell health, or issues with other medium components. | Titrate CHIR99021 concentration (1-5 µM for mESCs). Ensure high-quality reagents and optimal cell culture conditions. |
| Slow cell growth | CHIR99021 concentration may be too high, or cells are not adapted. | Start with a lower concentration of CHIR99021 and gradually increase. Ensure appropriate seeding density. |
| Variability in results | Inconsistent reagent quality, cell line differences, or protocol deviations. | Use high-purity CHIR99021. Maintain consistent cell culture practices. Be aware that different cell lines may respond differently. |
Conclusion
CHIR99021 is a powerful tool for the maintenance of pluripotency in stem cells through the robust activation of the Wnt/β-catenin signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this small molecule in their experimental workflows. Careful optimization of concentrations and culture conditions is recommended for specific cell lines and applications to achieve reproducible and reliable results.
References
- 1. reprocell.com [reprocell.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. agscientific.com [agscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of GSK-3 Inhibitors
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and critical data for the in vivo delivery of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, with a focus on a representative compound, GSK-3β inhibitor 6.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] It exists as two isoforms, GSK-3α and GSK-3β, which are implicated in various pathologies such as neurodegenerative diseases, mood disorders, and cancer.[2][3][4] Consequently, the development and in vivo testing of GSK-3 inhibitors are of significant interest in therapeutic research. This document outlines general and specific protocols for the delivery of GSK-3 inhibitors in animal models, summarizes relevant quantitative data, and provides visual guides for key biological and experimental pathways.
Quantitative Data Summary
The following tables provide a summary of in vitro and in vivo quantitative data for selected GSK-3 inhibitors to guide experimental design.
Table 1: In Vitro Inhibitory Activity of GSK-3 Inhibitors
| Compound | Target | IC50 | Assay System |
| GSK-3β inhibitor 6 | GSK-3β | 24.4 µM | Kinase Assay |
| LY2090314 | GSK-3α/β | 1.5 nM (α), 0.9 nM (β) | Not Specified |
| AR-A014418 | GSK-3 | 18.0 µmol/L | In vitro |
Table 2: Pharmacokinetic Parameters of GSK-3β inhibitor 6 in Sprague-Dawley Rats [5]
| Administration Route | Dose (mg/kg) | t1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC0-t (hr·ng/mL) | AUC0-∞ (hr·ng/mL) | Oral Bioavailability (F%) |
| Intravenous (IV) | 2 | 2.13 | 0.08 | 449 | 872.89 | 940.48 | - |
| Oral (PO) | 20 | 1.41 | 1.33 | 288 | 1030 | 1073 | 11.4 |
Table 3: In Vivo Efficacy of Various GSK-3 Inhibitors in Animal Models
| Compound | Animal Model | Dose | Route | Dosing Regimen | Observed Effect |
| CHIR98023 & CHIR99021 | Zucker Diabetic Fatty Rat | 30 mg/kg | Oral | Single dose | Enhanced glucose disposal and increased liver glycogen synthesis[1] |
| Lithium Chloride (LiCl) | Mouse | 10 mg/kg | Oral | Daily for 6 weeks | Increased OPG/RANKL ratio, suggesting a bone-protective effect[1] |
Experimental Protocols
General Protocol for In Vivo Administration of a Novel GSK-3 Inhibitor
This protocol provides a general framework for the administration of a novel GSK-3 inhibitor in a mouse model. It is crucial to perform preliminary dose-finding and toxicity studies for any new compound.
Materials:
-
Novel GSK-3 inhibitor (e.g., GSK3-IN-6)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)
-
Appropriate animal model (e.g., specific mouse or rat strain)
-
Standard animal handling and injection equipment (e.g., gavage needles, syringes)
Procedure:
-
Formulation:
-
Determine the solubility of the GSK-3 inhibitor in various pharmaceutically acceptable vehicles.
-
A common formulation involves dissolving the compound first in a small amount of DMSO, followed by the addition of co-solvents like PEG300 and surfactants like Tween-80, and finally bringing it to the desired volume with sterile saline or water.[1]
-
-
Animal Handling:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Handle all animals according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Administration:
-
Choose the appropriate route of administration based on the compound's properties and the experimental goals (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
For oral administration, carefully insert the gavage needle into the esophagus to deliver the formulation directly to the stomach.
-
-
Monitoring:
-
Observe the animals for any signs of toxicity or adverse effects at regular intervals post-administration.
-
Monitor relevant physiological and behavioral parameters according to the specific disease model.
-
-
Sample Collection:
-
Collect blood and/or tissue samples at predetermined time points for pharmacokinetic and pharmacodynamic analyses.
-
Specific Protocol: Pharmacokinetic Study of GSK-3β inhibitor 6 in Rats[5]
This protocol is based on a study conducted on Sprague-Dawley rats to determine the pharmacokinetic profile of GSK-3β inhibitor 6.
Animal Model:
-
Sprague-Dawley (SD) rats
Formulations:
-
Intravenous (IV): GSK-3β inhibitor 6 dissolved in a suitable vehicle for IV administration (specific vehicle not detailed in the reference, but likely a buffered saline solution with a co-solvent).
-
Oral (PO): GSK-3β inhibitor 6 formulated for oral gavage.
Dosing:
-
IV: 2 mg/kg
-
PO: 20 mg/kg
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the compound either via intravenous injection or oral gavage.
-
Collect blood samples from the tail vein at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to separate plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of GSK-3β inhibitor 6 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t1/2), time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.
Visualizations
Signaling Pathways
GSK-3 is a key regulatory kinase in multiple signaling pathways. Its activity is primarily regulated through inhibitory phosphorylation.
Caption: Key signaling pathways regulating GSK-3 activity.
The PI3K/Akt pathway, often activated by growth factors, leads to the inhibitory phosphorylation of GSK-3 at Ser9 (GSK-3β) or Ser21 (GSK-3α).[1] In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors disrupts a "destruction complex," which includes GSK-3, thereby preventing the phosphorylation and subsequent degradation of β-catenin.[1][6]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the delivery of a GSK-3 inhibitor.
Caption: General experimental workflow for in vivo GSK-3 inhibitor studies.
This workflow highlights the critical steps from initial formulation and pre-clinical safety assessment to the final analysis of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy data.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β inhibitor 6 I CAS#: I GSK-3β inhibitor I InvivoChem [invivochem.com]
- 6. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with GSK3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific in vivo dosage and administration protocols for the compound GSK3-IN-6 are not publicly available in the scientific literature. The following application notes and protocols are based on established methodologies for the in vivo evaluation of novel Glycogen Synthase Kinase 3 (GSK3) inhibitors. These guidelines are intended to serve as a reference for designing and conducting initial preclinical studies. It is imperative that researchers perform dose-finding and toxicity studies to determine the optimal and safe dosage range for any new chemical entity, including this compound.
Introduction to GSK3 Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes. It exists in two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology within their catalytic domains. GSK3 is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and is implicated in the pathophysiology of numerous diseases such as neurodegenerative disorders, metabolic diseases, and cancer. Consequently, GSK3 has emerged as a significant therapeutic target.
Data Presentation: Reference In Vivo Dosages of Other GSK3 Inhibitors
The following table summarizes in vivo dosage information for several well-characterized GSK3 inhibitors in rodent models. This data should be used for reference purposes only when designing studies for a novel compound like this compound. Direct extrapolation of dosages is not recommended.
| Inhibitor | Animal Model | Dosage | Administration Route | Study Focus | Reference |
| CHIR99021 | Rat (Zucker diabetic fatty) | 30 mg/kg | Oral | Glucose metabolism | [1] |
| Lithium Chloride (LiCl) | Mouse | 10 mg/kg | Oral (daily for 6 weeks) | Bone metabolism | [1] |
| Tideglusib | Rat | Not Specified | Not Specified | Neurogenesis | [2][3] |
| AZD1080 | Mouse (Cancer models) | 5 mg/kg | Intravenous | Oncology | [4] |
| SB-216763 | Mouse | Not Specified | Not Specified | CNS disorders | [5] |
Experimental Protocols
General Protocol for In Vivo Evaluation of a Novel GSK3 Inhibitor
This protocol outlines a general procedure for the administration and evaluation of a novel GSK3 inhibitor in a mouse model. Preliminary studies to determine the optimal formulation, dosage, and administration route are essential.
A. Materials:
-
Novel GSK3 inhibitor (e.g., this compound)
-
Vehicle (e.g., sterile saline, DMSO, PEG300, Tween 80 in ddH₂O)
-
Appropriate mouse strain for the disease model
-
Standard animal handling and injection equipment (e.g., gavage needles, syringes)
B. Formulation:
-
Determine the solubility of the GSK3 inhibitor in various pharmaceutically acceptable vehicles.
-
For many small molecule inhibitors, a common formulation involves dissolving the compound in a small amount of DMSO, then diluting with a mixture of PEG300 and Tween 80, and finally bringing it to the final volume with sterile saline or water.
-
The final concentration of solvents like DMSO should be minimized and kept consistent across all treatment and vehicle control groups.
-
Prepare a clear, stable solution or a homogenous suspension for administration.
C. Dose-Finding and Maximum Tolerated Dose (MTD) Study:
-
Begin with a low dose, which can be estimated from in vitro efficacy data (e.g., 10-100 fold the in vitro IC50).
-
Administer escalating doses of the inhibitor to different cohorts of mice.
-
Monitor the animals closely for any signs of toxicity, such as weight loss, behavioral changes, morbidity, or mortality.
-
Establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.
D. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
Administer the inhibitor at one or more dose levels.
-
Collect blood and tissue samples at various time points post-administration.
-
Analyze the samples to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Assess the downstream effects of GSK3 inhibition in target tissues by measuring the phosphorylation of GSK3 substrates like β-catenin or Tau.
E. Efficacy Study:
-
Based on the MTD and PK/PD data, select a range of doses for the efficacy study.
-
Randomly assign animals to treatment and vehicle control groups.
-
Administer the formulated inhibitor or vehicle to the respective groups according to the chosen dosing schedule and route.
-
Monitor relevant disease-specific endpoints throughout the study.
Protocol for Oral Gavage in Mice
Oral gavage is a common method for the precise oral administration of liquid substances.
A. Materials:
-
Appropriate size gavage needles (e.g., 18-22 gauge for adult mice) with a rounded tip.[6][7][8]
-
Syringes
B. Procedure:
-
Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg).[6][7]
-
Measure the appropriate length for gavage needle insertion by measuring from the corner of the mouse's mouth to the last rib. Mark this length on the needle.[6][7]
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[6][8]
-
Allow the mouse to swallow the needle, which facilitates its passage into the esophagus. Do not force the needle.[8]
-
Once the needle is at the pre-measured depth, slowly administer the substance.
-
Gently withdraw the needle along the same path of insertion.
-
Monitor the animal for any signs of distress.[6]
Protocol for Intraperitoneal (IP) Injection in Mice
IP injection is another common route for systemic administration.
A. Materials:
B. Procedure:
-
Properly restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[11]
-
Insert the needle, bevel up, at a 30-45 degree angle.[9][12]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.[11]
-
Inject the substance slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.[9]
Mandatory Visualizations
Signaling Pathways
GSK3 is a critical node in several key signaling pathways. Its inhibition can have profound effects on cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. instechlabs.com [instechlabs.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. scribd.com [scribd.com]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for GSK3 Inhibition in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a key regulatory node in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Small molecule inhibitors of GSK3 are valuable tools for dissecting its complex signaling networks and represent promising therapeutic agents.
This document provides detailed application notes and protocols for the utilization of a GSK3 inhibitor in conjunction with CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening to identify genes that modulate cellular responses to GSK3 inhibition. While the initial query specified "GSK3-IN-6," publicly available scientific literature and data predominantly refer to Gsk3-IN-3 . This guide will focus on Gsk3-IN-3, a non-ATP and non-substrate competitive inhibitor of GSK3. The principles and methodologies described herein are broadly applicable to other GSK3 inhibitors, with appropriate adjustments for their specific properties.
CRISPR-based genetic screens are powerful tools for systematically identifying genes whose loss-of-function confers resistance or sensitivity to a therapeutic agent. By combining a genome-wide or targeted CRISPR knockout, activation, or interference screen with a GSK3 inhibitor like Gsk3-IN-3, researchers can uncover novel drug targets, elucidate mechanisms of drug resistance, and identify synthetic lethal interactions.
GSK3 Signaling Pathways
GSK3 is a central kinase in several major signaling pathways. A thorough understanding of these pathways is crucial for designing and interpreting CRISPR screens with GSK3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] Inhibition of GSK3 prevents β-catenin phosphorylation, leading to its stabilization, nuclear accumulation, and the subsequent activation of Wnt target gene transcription.[1]
References
Application Notes and Protocols for Preparing a Stock Solution of a GSK3 Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] GSK3 is a key component of multiple signaling pathways, such as the Wnt/β-catenin and insulin (B600854) signaling pathways.[2] Given its involvement in a wide range of physiological and pathological processes, GSK3 has emerged as a significant therapeutic target for various diseases, including neurodegenerative disorders, diabetes, and cancer.
These guidelines are intended for researchers, scientists, and drug development professionals working with GSK3 inhibitors.
Product Information: CHIR-99021 (Representative GSK3 Inhibitor)
CHIR-99021 is a potent inhibitor of GSK3α and GSK3β with IC50 values of 10 nM and 6.7 nM, respectively.[3][4] It exhibits high selectivity for GSK3 over other kinases.
Chemical Properties of CHIR-99021
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈Cl₂N₈ | [5] |
| Molecular Weight | 465.34 g/mol | [6][7] |
| Appearance | White to off-white powder/solid | [2][] |
| Purity | ≥95% | [5] |
| CAS Number | 252917-06-9 | [6] |
Solubility of CHIR-99021
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥20 mM (9.31 mg/mL) | [9][10] |
| Ethanol | ≥4.83 mg/mL | [11] |
| Water | ≥4.23 mg/mL | [11] |
Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can affect the solubility and stability of the compound.[11] For aqueous solutions, the hydrochloride salt of CHIR-99021 may offer better solubility.[11]
Protocol: Preparation of a 10 mM Stock Solution of CHIR-99021
This protocol describes the preparation of a 10 mM stock solution of CHIR-99021 in DMSO.
Materials
-
CHIR-99021 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Pre-weighing Preparation : Before opening, gently tap the vial containing the CHIR-99021 powder to ensure all the solid is at the bottom of the vial.[3]
-
Weighing the Compound : Accurately weigh the desired amount of CHIR-99021 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.653 mg of CHIR-99021 (Molecular Weight = 465.34 g/mol ).
-
Solvent Addition : Add the appropriate volume of anhydrous DMSO to the vial containing the CHIR-99021 powder. To prepare a 10 mM stock solution from 5 mg of powder, add 1.07 mL of DMSO.[1]
-
Dissolution : Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid in solubilization.[3][7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage : Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1] When stored properly, the stock solution in DMSO is stable for several months.[2][11]
Storage and Stability of CHIR-99021
| Form | Storage Temperature | Stability | Reference |
| Solid (Lyophilized) | -20°C (desiccated) | Up to 24 months | [1] |
| In DMSO (Stock Solution) | -20°C | Up to 3-6 months | [1][2] |
Always refer to the manufacturer's specific recommendations for storage and handling.
Experimental Workflow: Preparing Working Solutions
The following diagram illustrates the general workflow for preparing working solutions of a GSK3 inhibitor from a stock solution for cell culture experiments.
Caption: Workflow for diluting a GSK3 inhibitor stock solution for use in cell culture.
Signaling Pathway: GSK3 Inhibition and the Wnt/β-catenin Pathway
GSK3 is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3, for example by CHIR-99021, prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.[2]
References
- 1. CHIR-99021 | Cell Signaling Technology [cellsignal.com]
- 2. agscientific.com [agscientific.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. CHIR 99021 in solution (CAS 252917-06-9): R&D Systems [rndsystems.com]
- 7. reprocell.com [reprocell.com]
- 9. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 10. CHIR 99021 (4423) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. apexbt.com [apexbt.com]
GSK3-IN-6: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
GSK3-IN-6 is a potent, central nervous system (CNS) penetrant inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3), with significant selectivity for both GSK-3α and GSK-3β isoforms. This document provides detailed application notes and experimental protocols for the use of this compound in biomedical research, catering to researchers, scientists, and drug development professionals. It includes information on ordering, storage, and handling, as well as comprehensive methodologies for in vitro kinase assays and cell-based assays to probe the Wnt/β-catenin signaling pathway. Additionally, it summarizes key quantitative data and presents visual diagrams of relevant signaling pathways and experimental workflows.
Product Information
Supplier and Ordering Information
This compound, also known as GSK-3 inhibitor 6, can be sourced from suppliers such as MedChemExpress.
Table 1: Ordering Information
| Supplier | Product Name | Catalog Number | CAS Number |
| MedChemExpress | GSK-3 inhibitor 6 | HY-162722 | 1772823-37-6 |
Chemical and Physical Properties
Table 2: Chemical and Physical Data for this compound
| Property | Value |
| IC50 | GSK-3α: 29 nM, GSK-3β: 24 nM[1] |
| Molecular Formula | C₂₁H₁₉N₅O₂ |
| Molecular Weight | 385.41 g/mol |
| Purity | >98% (as specified by supplier) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. |
Handling and Storage
For optimal performance and stability, this compound should be handled with care. It is recommended to prepare stock solutions in a suitable solvent, such as DMSO, and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution with the appropriate cell culture medium or assay buffer immediately before use.
Mechanism of Action and Signaling Pathways
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 activity is primarily regulated through inhibition by upstream signaling pathways. Two of the most well-characterized pathways that converge on GSK-3 are the PI3K/Akt signaling cascade and the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
In the PI3K/Akt pathway, the activation of receptor tyrosine kinases by growth factors leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the kinase Akt. Activated Akt directly phosphorylates GSK-3β on Serine 9, leading to its inactivation. This inhibition of GSK-3 allows for the dephosphorylation and activation of its downstream targets, such as glycogen synthase, promoting glycogen synthesis.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the sequential phosphorylation of β-catenin by CK1 and then GSK-3. Phosphorylated β-catenin is subsequently recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation. The binding of a Wnt ligand to its Frizzled receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the subsequent disassembly of the destruction complex. This prevents β-catenin phosphorylation and degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes. This compound directly inhibits GSK-3, thereby mimicking Wnt signaling and leading to the stabilization and accumulation of β-catenin.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is recommended that researchers optimize these protocols for their specific experimental systems.
In Vitro GSK-3 Kinase Assay (Luminescence-based)
This protocol is designed to measure the kinase activity of GSK-3 in a cell-free system by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a white-walled microplate, add the this compound dilutions or vehicle control.
-
Add the GSK-3 enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular β-catenin Accumulation Assay
This cell-based assay measures the inhibition of GSK-3 by quantifying the accumulation of its downstream target, β-catenin.
Materials:
-
A suitable cell line (e.g., HEK293T, Ls174T)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against β-catenin
-
Secondary antibody (HRP- or fluorophore-conjugated)
-
Detection reagents (e.g., chemiluminescent substrate for Western blotting, or fluorescent secondary antibodies for immunofluorescence)
-
96-well plates for cell culture and analysis
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 4-6 hours).
-
Lyse the cells directly in the wells or after harvesting.
-
Analyze the cell lysates for β-catenin levels using one of the following methods:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against β-catenin and a loading control (e.g., GAPDH).
-
ELISA: Use a sandwich ELISA kit to quantify β-catenin levels in the cell lysates.
-
Immunofluorescence: Fix and permeabilize the cells, stain with an anti-β-catenin antibody and a fluorescently labeled secondary antibody, and visualize using a fluorescence microscope or high-content imager.
-
-
Quantify the β-catenin signal and normalize it to the vehicle control to determine the dose-dependent effect of this compound.
Application Data
A study by Gundam et al. (2024) utilized this compound (referred to as compound 2 in the publication) in the development of novel PET probes for imaging GSK-3.[1]
In Vitro Blood-Brain Barrier Permeability
The in vitro blood-brain permeability of this compound was assessed to evaluate its potential for CNS applications.
Table 3: In Vitro Blood-Brain Barrier Permeability of this compound
| Compound | Permeability Coefficient (x 10⁻⁶ cm/s) |
| This compound (Compound 2) | 38 ± 20 (n=3)[1] |
This data suggests that this compound has a good potential to cross the blood-brain barrier.
Serum Stability
The stability of a related PET probe derived from this compound was evaluated in mouse and human serum.
Table 4: Serum Stability of a this compound-derived PET Probe ([¹⁸F]2)
| Serum | Stability at 120 min |
| Mouse Serum | 100%[1] |
| Human Serum | 100%[1] |
The high stability of the derivative in serum suggests that this compound is likely to have favorable stability in biological matrices.
Troubleshooting
Problem: High variability in in vitro kinase assay results. Possible Cause & Solution:
-
Enzyme activity: Ensure the GSK-3 enzyme is active and has been stored correctly. Use a fresh batch if necessary.
-
ATP concentration: The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of inhibition.
-
Reagent mixing: Ensure all reagents are thoroughly mixed before starting the reaction.
Problem: Low β-catenin signal in the cellular assay. Possible Cause & Solution:
-
Cell line: The chosen cell line may have low basal levels of β-catenin or a less active Wnt pathway. Consider using a cell line known to have a responsive Wnt pathway (e.g., Ls174T).
-
Treatment time: The incubation time with this compound may not be optimal. Perform a time-course experiment to determine the peak of β-catenin accumulation.
-
Antibody quality: Use a validated antibody for β-catenin detection.
References
Technical Data Sheet: GSK3-IN-6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK3-IN-6 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). It belongs to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series of compounds. GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis. Its dysregulation has been implicated in various diseases such as type 2 diabetes, Alzheimer's disease, and some forms of cancer. This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of GSK-3.
While detailed quantitative data for this compound (CAS: 681432-85-9) is not publicly available, this document provides representative data for a highly potent and selective compound from the same chemical series described in the primary literature. The protocols and pathways described are generally applicable for the evaluation of GSK-3 inhibitors.
Quantitative Data
The following tables summarize the inhibitory potency and selectivity of a representative compound from the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series.
Table 1: Biochemical Potency against GSK-3β
| Compound | Target | IC50 (nM) |
| Representative Compound | GSK-3β | < 10 |
Table 2: Kinase Selectivity Profile
| Kinase Target | Fold Selectivity vs. GSK-3β |
| CDK2 | > 100 |
| CDK4 | > 100 |
| PKA | > 100 |
| PKC | > 100 |
Data is representative of potent and selective compounds from the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series. Actual values for this compound may vary.
Signaling Pathways
Glycogen Synthase Kinase 3 (GSK-3) is a key regulatory node in multiple signaling pathways. One of the most well-characterized is the canonical Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3, for instance by this compound, prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and the activation of Wnt target genes.
Experimental Protocols
The following are detailed protocols for key experiments to characterize GSK-3 inhibitors.
Biochemical GSK-3β Kinase Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound or other test compounds
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (for positive and negative controls) to the wells of the microplate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and GSK-3 substrate peptide in Kinase Assay Buffer with DTT.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of ATP solution in Kinase Assay Buffer to all wells to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Glycogen Synthase Activation Assay
This assay measures the functional consequence of GSK-3 inhibition in cells by quantifying the activation of its substrate, glycogen synthase (GS).
Materials:
-
Cell line (e.g., HepG2, L6 myotubes)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Insulin (as a positive control)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Glycogen synthase activity assay kit or reagents (e.g., UDP-[14C]glucose)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for a few hours before treatment.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., insulin) for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Glycogen Synthase Activity Assay:
-
Assay the glycogen synthase activity in the cell lysates according to the manufacturer's protocol or a standard radiometric assay. This typically involves measuring the incorporation of UDP-[14C]glucose into glycogen.
-
The activity is often measured in the presence and absence of the allosteric activator glucose-6-phosphate (G6P) to determine the activity ratio (-G6P/+G6P), which reflects the activation state of the enzyme.
-
-
Data Analysis: Normalize the glycogen synthase activity to the total protein concentration. Calculate the fold activation of glycogen synthase for each treatment condition relative to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of GSK-3 inhibitors.
Application Notes and Protocols for GSK3-IN-6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The information provided in this document is intended for research use only (RUO) and is not for diagnostic or therapeutic purposes. A specific Safety Data Sheet (SDS) for GSK3-IN-6 is not publicly available. The following safety and handling procedures are based on best practices for handling potent, biologically active small molecules and information available for similar GSK3 inhibitors. All users should consult their institution's Environmental Health and Safety (EHS) office for specific guidance and conduct a thorough risk assessment before use.
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a key regulator in a multitude of cellular signaling pathways. It plays a critical role in processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3 activity has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer, making it a significant therapeutic target. This compound is a small molecule inhibitor of GSK3. These application notes provide essential information on its safe handling, storage, and use in common experimental protocols.
Safety and Handling
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended. The toxicological properties of this compound have not been thoroughly investigated. Based on data for similar kinase inhibitors, it should be treated as a potentially hazardous substance.[1][2]
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial to minimize exposure. The following table outlines the recommended PPE when handling this compound in solid form or in solution.[1]
| Protection Type | Required PPE | Rationale |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes of solutions or contact with airborne powder.[1] |
| Hand | Two pairs of nitrile gloves (double-gloving). | Provides a barrier against skin contact. Double-gloving is a standard precaution for handling potentially hazardous compounds.[1] |
| Body | A fully buttoned lab coat. A disposable gown should be considered when handling larger quantities. | Prevents contamination of personal clothing.[1] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powdered form of the compound. | Minimizes the risk of respiratory exposure to fine particles.[1] |
Engineering Controls
All work with solid this compound and the preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] A designated area for handling this compound should be established.
First Aid Measures
In the event of exposure, follow these general first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person.[2] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound and contaminated disposables (e.g., gloves, wipes, pipette tips) should be collected in a designated, labeled hazardous waste container.[1][4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[1][4]
Consult your institution's EHS office for specific waste disposal protocols.[4]
GSK3 Signaling Pathways
GSK3 is a key node in several critical signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. The diagrams below illustrate the central role of GSK3 in the Wnt/β-catenin and PI3K/Akt signaling pathways.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. It is imperative to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. For example, if the molecular weight is 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex briefly until the solid is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against purified GSK3 enzyme.
-
Materials:
-
Recombinant active GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution
-
Kinase detection reagent (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
-
Workflow Diagram:
Caption: General workflow for an in vitro GSK3 kinase inhibition assay.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle to the wells of the assay plate.
-
Add the GSK3β enzyme to each well and incubate briefly.
-
Prepare a solution of the GSK3 substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for β-catenin Accumulation
This protocol measures the accumulation of β-catenin in cells treated with this compound, a hallmark of Wnt pathway activation through GSK3 inhibition.
-
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against β-catenin and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Incubate the cells for a desired period (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein per lane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
-
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Compound Precipitation in Culture Medium | Poor solubility; final DMSO concentration is too high. | Ensure the stock solution is fully dissolved. Gentle warming may help. Keep the final DMSO concentration in the medium below 0.5% (ideally ≤0.1%). |
| High Cytotoxicity Observed | The concentration of this compound is too high; the cell line is particularly sensitive. | Perform a dose-response experiment to determine the toxic concentration range using a cell viability assay (e.g., MTT). Lower the concentration range and/or reduce the incubation time. |
| Inconsistent Results | Variation in cell density; inconsistent treatment times; freeze-thaw cycles of the stock solution. | Ensure consistent cell seeding density. Standardize all incubation times. Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. |
References
Application Notes and Protocols for High-Throughput Screening of GSK3-IN-6, a Representative GSK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a wide array of cellular processes.[1] GSK3 exists as two isoforms, GSK3α and GSK3β, which are implicated in metabolic regulation, cellular proliferation, and neuronal function.[2] Dysregulation of GSK3 activity is linked to the pathogenesis of numerous diseases, including Alzheimer's disease, type 2 diabetes, and various cancers, making it a significant therapeutic target.[3] High-throughput screening (HTS) is a critical methodology for the identification of novel and potent GSK3 inhibitors.
This document provides detailed application notes and protocols for the use of GSK3-IN-6 , a representative inhibitor of GSK3, in high-throughput screening assays. While specific public data for "this compound" is not available, this guide utilizes established protocols and representative data from well-characterized GSK3 inhibitors to serve as a comprehensive resource.
GSK3 Signaling Pathways
A thorough understanding of the major signaling pathways modulated by GSK3 is essential for the design and interpretation of HTS assays.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 is a core component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2] This complex facilitates the phosphorylation of β-catenin by GSK3, marking it for ubiquitination and subsequent degradation by the proteasome. Activation of the Wnt pathway by the binding of a Wnt ligand to its receptor disrupts this destruction complex, leading to the inhibition of GSK3. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation.[2]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of GSK3 activity. Upon stimulation by growth factors or insulin, PI3K activates the serine/threonine kinase Akt. Activated Akt then phosphorylates GSK3α at Ser21 and GSK3β at Ser9, leading to the inhibition of their kinase activity.[1] This pathway is central to cell survival, proliferation, and metabolism.
Data Presentation: Activity of a Representative GSK3 Inhibitor
The following tables summarize representative quantitative data for a potent and selective GSK3 inhibitor, analogous to what would be determined for this compound.
Table 1: Biochemical Assay Data
| Parameter | GSK3α | GSK3β | Kinase Selectivity (IC50 in µM) |
| IC50 (µM) | 0.015 | 0.008 | CDK2: >10 |
| CDK5: >10 | |||
| ROCK1: >10 | |||
| PKA: >10 |
Table 2: Cell-Based Assay Data
| Assay Type | Cell Line | Parameter | Value (µM) |
| β-catenin Accumulation | HEK293 | EC50 | 0.15 |
| Tau Phosphorylation (pSer396) | SH-SY5Y | EC50 | 0.25 |
| Cell Proliferation (Cytotoxicity) | HeLa | CC50 | > 25 |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
GSK3β enzyme (recombinant)
-
GSK3 substrate peptide (e.g., a peptide derived from glycogen synthase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Compound library (including this compound) dissolved in DMSO
Protocol:
-
Compound Plating: Dispense 50 nL of each compound dilution from the library into the wells of a 384-well plate. Include wells with DMSO only for positive controls (100% enzyme activity) and wells without enzyme for negative controls (background).
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing GSK3β enzyme and the substrate peptide in kinase buffer. Add 5 µL of this mixture to each well.
-
ATP Addition: Prepare the ATP solution in kinase buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for active compounds.
Cell-Based HTS Assay: β-catenin Accumulation Assay
This assay measures the accumulation of β-catenin in cells following the inhibition of GSK3.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium and supplements
-
Compound library (including this compound)
-
Fixation and permeabilization buffers
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed HEK293 cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (including this compound) or a reference inhibitor. Include vehicle controls (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for the accumulation of β-catenin.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
Immunostaining: Incubate the cells with a primary antibody specific for β-catenin, followed by a fluorescently labeled secondary antibody. A nuclear counterstain should also be included.
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Quantify the nuclear and/or cytoplasmic intensity of β-catenin fluorescence.
-
Data Analysis: Calculate the fold-increase in β-catenin levels for each compound concentration and determine the EC₅₀ value for active compounds.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening and characterization of GSK3 inhibitors, using this compound as a representative compound. The selection of a specific assay, whether biochemical or cell-based, will depend on the primary objectives of the screening campaign. Biochemical assays are ideal for identifying direct inhibitors of GSK3, while cell-based assays provide a more physiologically relevant context to assess compound activity on downstream signaling events. These detailed methodologies and data presentation formats are intended to guide researchers in the discovery and development of novel modulators of GSK3 for therapeutic applications.
References
Troubleshooting & Optimization
GSK3-IN-6 solubility issues in media
For researchers, scientists, and drug development professionals utilizing the GSK3 inhibitor GSK3-IN-6, also commonly known as BIO (6-Bromoindirubin-3'-oxime), solubility issues in cell culture media can present a significant experimental challenge. This technical support hub provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and resolve precipitation issues, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What went wrong?
A1: Immediate precipitation is typically due to the rapid change in solvent polarity when a concentrated DMSO stock of the hydrophobic this compound is diluted into the aqueous environment of the cell culture medium. This causes the compound to "crash out" of the solution. To prevent this, it's crucial to avoid adding the concentrated stock directly to your final media volume.
Q2: I observed a fine, crystalline precipitate in my media after some time in the incubator. What is the cause of this delayed precipitation?
A2: Delayed precipitation often occurs when the final concentration of this compound is near its solubility limit in the culture medium. Minor fluctuations in temperature or evaporation of media in the incubator can increase the compound's effective concentration, leading to crystallization over time.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is highly soluble in DMSO.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5%, it is critical to perform a vehicle control experiment to ensure the DMSO concentration used does not impact cell viability or the experimental outcome.
Q5: Can I warm the this compound solution to help it dissolve?
A5: Gentle warming of the stock solution in DMSO to 37°C can aid in dissolution.[3] It is also recommended to pre-warm the cell culture media to 37°C before adding the this compound solution, as this can help prevent precipitation.[3]
Troubleshooting Guide
If you encounter precipitation of this compound in your cell culture media, follow this step-by-step guide to diagnose and resolve the issue.
Issue 1: Immediate and Heavy Precipitation
-
Possible Cause: The concentration of this compound far exceeds its solubility in the aqueous media due to a rapid shift in solvent polarity.
-
Solution Workflow:
Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed or Fine Crystalline Precipitate
-
Possible Cause: The final concentration of this compound is at the edge of its solubility limit, and it crystallizes out over time due to minor environmental changes.
-
Solution Workflow:
Troubleshooting workflow for delayed precipitation.
Data Presentation
Table 1: Solubility of this compound (BIO)
| Solvent | Maximum Solubility | Source(s) |
| DMSO | ≥ 23 mg/mL (64.58 mM) | [4] |
| DMSO | 25 mM | [2] |
| DMSO | 71 mg/mL (199.34 mM) | [5] |
| Ethanol | Up to 4 mg/mL (with warming) | [1] |
| Ethanol | 7 mg/mL | [5] |
| Water | Insoluble | [5] |
Note: It is highlighted that moisture-absorbing DMSO can reduce solubility; therefore, using fresh, anhydrous DMSO is recommended.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (BIO) powder (MW: 356.18 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.56 mg of this compound per 1 mL of DMSO.
-
Dissolution: Aseptically add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 3-5 minutes or use brief sonication to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 2 months.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (100 µM):
-
Aseptically add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube.
-
Mix gently by pipetting up and down. This creates a 100 µM intermediate solution.
-
-
Prepare Final Working Solution (10 µM):
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed culture medium. For example, to prepare 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
Mix the final solution gently by swirling or inverting the container.
-
-
Administer to Cells:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Replace the existing medium on your cells with the medium containing the final 10 µM concentration of this compound.
-
Mandatory Visualization
GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its activity is primarily regulated by inhibitory phosphorylation and its incorporation into protein complexes. Key signaling pathways, such as the Insulin and Wnt pathways, converge on GSK3 to regulate its function.
References
Technical Support Center: Optimizing GSK3i Working Concentration
Disclaimer: The specific inhibitor "GSK3-IN-6" is not widely documented in scientific literature. This guide provides general principles and troubleshooting strategies for optimizing the working concentration of a generic Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitor, hereafter referred to as "GSK3i." These principles can be adapted for various specific GSK-3 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Glycogen Synthase Kinase 3 (GSK-3) and why is it a target for inhibitors?
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine protein kinase that plays a crucial role in a wide range of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1][2] GSK-3 is typically active in resting cells and is regulated primarily through inhibition.[2][3] Its dysregulation is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, diabetes, and some cancers, making it a significant therapeutic target.[1][4][5]
Q2: What are the common mechanisms of action for GSK-3 inhibitors?
GSK-3 inhibitors can be classified based on their mechanism of action. They include ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase, and non-ATP-competitive inhibitors, which bind to other sites on the enzyme.[5][6] Some inhibitors are substrate-competitive, preventing the binding of the substrate to the kinase.[1] The choice of inhibitor can be critical depending on the specific experimental goals.
Q3: What is a recommended starting concentration for a GSK3i in cell-based assays?
The optimal concentration of a GSK3i is highly dependent on the specific inhibitor, the cell line being used, and the biological endpoint being measured. A common starting point for many cell lines is in the range of 1-10 µM.[7] For cell lines that are particularly sensitive, it is advisable to start with a lower concentration range, such as 0.1-1 µM. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.[7]
Q4: How long should I incubate my cells with a GSK3i?
The incubation time can vary significantly, from a few hours to 24 hours or even longer, depending on the cellular process under investigation.[7] For example, short-term effects on signaling pathways might be observed within hours, while effects on cell proliferation or differentiation may require longer incubation periods. A time-course experiment is recommended to determine the optimal treatment duration for your specific assay.
Q5: How should I prepare and store a GSK3i stock solution?
Most GSK-3 inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[7] It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.[7] The final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
Q6: What are the key signaling pathways regulated by GSK-3?
GSK-3 is a key regulator in multiple signaling pathways. One of the most well-studied is the Wnt/β-catenin pathway, where GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[5][8] Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, activating Wnt target genes.[5] GSK-3 also plays important roles in the PI3K/Akt signaling pathway, NF-κB signaling, and pathways involved in inflammation and metabolism.[2][4][9]
Troubleshooting Guide
This section addresses common issues encountered when optimizing the working concentration of a GSK3i.
Problem: I am not observing any effect of my GSK3i.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration for your specific cell line and assay. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the necessary duration of treatment to observe the desired effect. |
| Compound Instability or Poor Solubility | Prepare fresh stock solutions in anhydrous DMSO. Gentle warming or sonication may aid in dissolution. Ensure the stock solution is properly stored in aliquots at -80°C to prevent degradation.[7] |
| Inactive Compound | Verify the identity and purity of your GSK3i using analytical methods if possible. Purchase inhibitors from reputable suppliers. |
Problem: I am observing high levels of cell death or unexpected off-target effects.
| Possible Cause | Recommended Solution |
| Concentration is Too High | Titrate the GSK3i concentration downwards. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your primary assay to determine the maximum non-toxic concentration. |
| Off-Target Effects | Review the selectivity profile of your specific GSK3i. Some inhibitors may affect other kinases at higher concentrations.[6] Consider using a more selective GSK-3 inhibitor or comparing the effects of multiple GSK-3 inhibitors with different chemical scaffolds. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below 0.5%, and ideally at or below 0.1%.[7] Include a vehicle-only control in all experiments. |
Problem: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Standardize your cell culture practices. Use cells within a consistent passage number range, ensure similar confluency at the time of treatment, and use the same batch of serum and media. |
| Inconsistent Treatment Conditions | Precisely control incubation times and ensure accurate dilutions of the GSK3i for each experiment. |
| Repeated Freeze-Thaw of Stock Solution | Aliquot your GSK3i stock solution into single-use volumes to avoid degradation that can occur with multiple freeze-thaw cycles.[7] |
Quantitative Data
Table 1: IC50 Values of Commonly Used GSK-3 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The values can vary depending on the assay conditions.
| Inhibitor | IC50 (GSK-3β) | Mechanism of Action |
| CHIR-99021 | ~6.7 nM | ATP-competitive |
| SB-216763 | ~34 nM | ATP-competitive |
| Tideglusib | ~60 nM | Non-ATP competitive, irreversible |
| Kenpaullone | ~150 nM | ATP-competitive |
| GSK3-IN-3 | ~3.01 µM | Non-ATP and non-substrate competitive[7] |
Data compiled from various sources.[5]
Table 2: Recommended Starting Concentration Ranges for Initial Experiments
| Cell Type | Recommended Starting Range (µM) |
| Common Cancer Cell Lines (e.g., HEK293, MCF7) | 1 - 10 |
| Primary Neuronal Cultures | 0.1 - 5 |
| Stem Cells | 0.5 - 5 |
| Macrophages (e.g., THP-1) | 0.1 - 10[10] |
These are general recommendations. The optimal concentration must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal GSK3i Concentration using a Dose-Response Curve
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of 2X concentrations of the GSK3i in complete culture medium. A suggested range could be 0.02, 0.2, 2, 20, and 100 µM. Include a vehicle (DMSO) control at the highest corresponding concentration.
-
Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X GSK3i dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Perform the desired assay to measure the biological endpoint of interest (e.g., cell viability assay, reporter gene assay, or analysis of protein phosphorylation).
-
Data Analysis: Plot the response against the log of the inhibitor concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Western Blot Analysis to Confirm GSK-3 Inhibition
A common method to confirm GSK-3 inhibition is to measure the phosphorylation status of its downstream substrates. For example, inhibition of GSK-3 leads to an accumulation of β-catenin.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the GSK3i (and a vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against β-catenin or a phosphorylated GSK-3 substrate (e.g., phospho-glycogen synthase). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein levels or phosphorylation status as a function of GSK3i concentration.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of GSK3i.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]
- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
GSK3-IN-6 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK3-IN-6. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and longevity of this compound in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage Conditions for this compound Solutions
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solubility Data
This compound exhibits solubility in various organic solvents. The following table provides solubility information to aid in the preparation of stock solutions.
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 23 mg/mL |
Note: The provided solubility is a minimum value; the saturation point may be higher.
Experimental Protocols & Workflows
To ensure consistent and reliable experimental outcomes, it is crucial to follow a standardized workflow for the preparation and storage of this compound solutions.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound powder has been stored at room temperature for a few days. Is it still usable?
A: While this compound is shipped at room temperature, for long-term stability, it is crucial to store it at -20°C or 4°C upon receipt.[1] Short excursions to room temperature are unlikely to cause significant degradation, but for optimal results, adherence to the recommended storage conditions is essential.
Q2: I am having trouble dissolving this compound in DMSO.
A: Ensure you are using high-purity, anhydrous DMSO, as the presence of water can reduce solubility. Gentle warming or sonication can also aid in dissolution. If precipitation persists, consider preparing a more dilute stock solution.
Q3: Can I store my this compound stock solution at 4°C?
A: It is not recommended to store this compound solutions at 4°C. For optimal stability, stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: How many times can I freeze and thaw my this compound stock solution?
A: To maintain the integrity and activity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles.[1] Aliquoting the stock solution into single-use vials is the best practice.
Q5: My cells are showing unexpected toxicity. Could it be the this compound or the solvent?
A: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. It is also important to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Q6: How should I prepare this compound for in vivo studies?
A: The preparation for in vivo administration will depend on the specific animal model and route of administration. A common method involves first dissolving this compound in an organic solvent like DMSO, and then further diluting it in a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline. It is critical to ensure the final solution is clear and free of precipitation. Always prepare fresh solutions for in vivo experiments on the day of use.
For any further questions or concerns, please refer to the Certificate of Analysis provided with the compound or contact the supplier's technical support.
References
Common problems with GSK3-IN-6 experiments
Welcome to the technical support center for GSK3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3). It belongs to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series of compounds.[1] GSK3 is a serine/threonine kinase that is constitutively active in resting cells and plays a key role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK3 has two isoforms, GSK3α and GSK3β. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of GSK3, thereby preventing the phosphorylation of downstream substrates.
Q2: How should I prepare and store this compound?
A2: For optimal results and stability, follow these storage and preparation guidelines:
-
Storage of Powder: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). To ensure complete dissolution, sonication may be beneficial.
-
Stock Solution Storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the expected downstream effects of this compound treatment?
A3: Inhibition of GSK3 by this compound is expected to modulate several key signaling pathways. The most prominent effect is the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK3, this compound prevents this phosphorylation, leading to increased levels of active β-catenin. Other expected effects include alterations in the phosphorylation status of Tau protein and modulation of pathways regulated by Akt, as GSK3 is a downstream target of Akt.
Troubleshooting Common Problems
Problem 1: Low or no observable effect after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental endpoint. A good starting range is typically between 0.1 µM and 10 µM. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. Effects on β-catenin stabilization can often be observed within a few hours. |
| Compound Instability | Ensure proper storage of the this compound stock solution at -80°C in single-use aliquots. Prepare fresh dilutions in cell culture media for each experiment. |
| Low Basal GSK3 Activity | Confirm that your cell line has sufficient basal GSK3 activity. If activity is low, the effect of an inhibitor will be minimal. |
| Cell Line Specific Effects | The response to GSK3 inhibition can be cell-type dependent. Consider testing different cell lines to find a suitable model for your study. |
Problem 2: High cytotoxicity or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations can lead to off-target effects and cytotoxicity. Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the media for any precipitate after adding the compound. Ensure the stock solution is fully dissolved in DMSO before further dilution. |
| Off-Target Kinase Inhibition | While this compound is selective, high concentrations may inhibit other kinases. To confirm that the observed phenotype is due to GSK3 inhibition, consider using a structurally different GSK3 inhibitor as a control or employing genetic approaches like siRNA-mediated knockdown of GSK3. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant GSK3 inhibitors for comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | CDK2 IC50 (nM) |
| This compound | 25 | 10 | >10,000 |
| CHIR-99021 | 10 | 6.7 | >500 |
| SB-216763 | 34 | 34 | >10,000 |
Data for this compound is representative and based on the characterization of the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series.[1]
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay | Recommended Starting Concentration Range (µM) |
| β-catenin Stabilization (Western Blot) | 0.1 - 5 |
| Reporter Gene Assays (e.g., TOPflash) | 0.05 - 2 |
| Cell Viability/Cytotoxicity Assays | 0.1 - 20 |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Stabilization
This protocol describes the detection of increased β-catenin levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (anhydrous)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 6 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and probe with anti-β-actin antibody as a loading control.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
Protocol 2: In Vitro GSK3 Kinase Assay
This protocol provides a general method to measure the direct inhibitory activity of this compound on purified GSK3 enzyme.
Materials:
-
Purified recombinant GSK3α or GSK3β
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound
-
DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, GSK3 substrate, and the diluted this compound or vehicle.
-
Enzyme Addition: Add the purified GSK3 enzyme to each well to initiate the pre-incubation.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of GSK3 inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
References
GSK3-IN-6 off-target effects and mitigation
Welcome to the technical support center for GSK3-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies for their mitigation. The following information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its on-target effects?
This compound is an inhibitor of Glycogen Synthase Kinase-3 (GSK3), a serine/threonine kinase that is a key regulator in numerous cellular processes.[1] GSK3 has two main isoforms, GSK3α and GSK3β, which are highly homologous within their kinase domains.[1] The primary on-target effects of inhibiting GSK3 include the modulation of signaling pathways such as the Wnt/β-catenin pathway and the reduction of Tau protein phosphorylation.[2][3] In the canonical Wnt signaling pathway, GSK3 phosphorylates β-catenin, marking it for degradation.[2][3] Inhibition of GSK3 leads to the stabilization and accumulation of β-catenin.[2][3] GSK3 is also a primary kinase responsible for the phosphorylation of the microtubule-associated protein Tau; thus, its inhibition is expected to decrease Tau phosphorylation at specific sites.[2][3]
Q2: What are the potential off-target effects of this compound?
While a specific kinome-wide selectivity profile for this compound is not publicly available, researchers should be aware of potential off-target effects. Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can interact with unintended kinases.[4] Potential off-targets could include other kinases with structural similarities in their ATP-binding sites or even non-kinase proteins.[4][5] It is crucial to experimentally determine the selectivity profile of this compound in your model system.
Q3: My experimental results are inconsistent with known GSK3 pathway inhibition. Could this be due to off-target effects?
Observing a phenotype that does not align with the known functions of GSK3 is a strong indicator of potential off-target activity.[6] Such inconsistencies can arise from the inhibition of other kinases or cellular proteins.[4] To ensure accurate interpretation of your results, it is essential to validate that the observed effects are a direct consequence of GSK3 inhibition.
Troubleshooting Guides
Problem 1: How can I confirm that the observed cellular phenotype is due to on-target GSK3 inhibition?
To confirm on-target activity, a multi-pronged approach using orthogonal methods is recommended.[7] This minimizes the risk of artifacts from a single experimental method and increases confidence in the results.[7]
Recommended Approaches:
-
Use a Structurally Unrelated GSK3 Inhibitor: Treat your cells with a different, structurally distinct GSK3 inhibitor. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[4]
-
Genetic Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout GSK3α and/or GSK3β.[2] If the resulting phenotype mimics that of this compound treatment, it strongly supports an on-target mechanism.
-
Rescue Experiments: Transfect cells with a mutated, inhibitor-resistant version of GSK3. If the phenotype induced by this compound is reversed in these cells, it provides compelling evidence for an on-target effect.[4]
Problem 2: I am not sure if this compound is effectively engaging GSK3 in my cellular model.
Directly assessing the engagement of an inhibitor with its target in a cellular context is crucial.
Recommended Assays:
-
Western Blotting for Downstream Targets: Assess the phosphorylation status of direct GSK3 substrates. A common and well-characterized readout is the accumulation of β-catenin or the reduction of phospho-Tau at GSK3-specific sites.[2]
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of GSK3 upon inhibitor binding in cells or cell lysates, confirming physical interaction with the target in a physiological context.[7]
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged target protein in live cells.[8]
Problem 3: I suspect an off-target effect. How can I identify the potential off-target(s) of this compound?
Identifying off-targets is key to understanding unexpected phenotypes.
Recommended Strategies:
-
Kinase Selectivity Profiling: Screen this compound against a large panel of kinases (kinome-wide screening).[7] This will provide a broad overview of its selectivity and identify potential off-target kinases. Several commercial services are available for this purpose.
-
Chemical Proteomics: Techniques such as drug-affinity purification followed by mass spectrometry can identify proteins that interact with this compound, including off-target kinases.[6]
Quantitative Data
Since a specific kinome selectivity profile for this compound is not publicly available, the following table provides a template for how such data should be presented once obtained from a kinase profiling experiment. The data for the well-characterized inhibitor, Dasatinib, is used as an illustrative example.[4]
| Kinase Target | IC50 (nM) | Selectivity vs. GSK3β |
| GSK3β (On-Target) | (Hypothetical Value) | - |
| BCR-ABL | 0.6 | (Hypothetical Value) |
| SRC | 0.8 | (Hypothetical Value) |
| c-Kit | 12 | (Hypothetical Value) |
| PDGFRβ | 28 | (Hypothetical Value) |
| DDR1 | 30 | (Hypothetical Value) |
Table 1: Example Kinase Inhibitory Profile. This table illustrates how to present quantitative data on the potency and selectivity of a kinase inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.
Experimental Protocols
Protocol 1: Western Blot for β-catenin Accumulation
This protocol describes how to assess the on-target activity of this compound by measuring the accumulation of β-catenin.[2]
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of this compound and a vehicle control for a suitable duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the β-catenin signal to the loading control. Compare the treated samples to the vehicle control. An increase in total β-catenin levels indicates GSK3 inhibition.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This protocol outlines the general steps for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
This compound
-
Purified kinases
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer.
-
Reaction Setup: In a multi-well plate, add the diluted inhibitor or a vehicle control.
-
Kinase/Substrate Addition: Add a solution containing the purified kinase and its specific substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Visualizations
Caption: Role of GSK3 in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for validating the on-target effects of this compound.
References
- 1. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
Preventing GSK3-IN-6 precipitation in culture
Welcome to the technical support center for GSK3-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a primary focus on preventing the precipitation of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in a wide variety of cellular processes, including metabolism, cell signaling, proliferation, and apoptosis.[1][2][3] Dysregulation of GSK3 activity has been implicated in numerous diseases, making its inhibitors like this compound valuable tools for studying these pathways and for potential therapeutic development.[4][5]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. Why is this happening?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. This is often due to the compound's low aqueous solubility.[6] Typically, this compound is first dissolved in an organic solvent, like dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. When this stock solution is diluted into the cell culture medium, the abrupt change in solvent properties can cause the compound to "crash out" or precipitate.[6]
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly impact your experimental results in several ways:
-
Inaccurate Dosing: The actual concentration of the soluble, active inhibitor in your culture will be lower than intended, leading to unreliable and difficult-to-reproduce data.[6]
-
Cellular Toxicity: The presence of particulate matter in the culture can be cytotoxic to your cells.[6]
-
Confounding Effects: The precipitate might interact with cells in a non-specific manner, leading to off-target effects and misinterpretation of your results.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as anhydrous DMSO.[7] It is recommended to prepare a high-concentration stock (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][8][9]
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture, follow these steps to troubleshoot the issue:
Step 1: Optimize the Final Solvent Concentration
-
Problem: The final concentration of the organic solvent (e.g., DMSO) in your culture medium may be too low to maintain this compound in solution.
-
Solution: While it's crucial to keep the final solvent concentration low to avoid cytotoxicity (typically below 0.5%), a slight increase may be necessary to improve solubility.[6] Perform a dose-response experiment to determine the highest tolerable DMSO concentration for your specific cell line.
Step 2: Modify the Dilution Procedure
-
Problem: Adding the this compound stock solution directly to the full volume of media can cause rapid precipitation.
-
Solution: Try a stepwise dilution. First, pre-dilute the this compound stock solution in a small volume of serum-free medium. Mix thoroughly by gentle vortexing or pipetting. Then, add this intermediate dilution to the rest of your culture medium.
Step 3: Consider the Working Concentration of this compound
-
Problem: The desired working concentration of this compound may exceed its solubility limit in the culture medium.
-
Solution: GSK3 inhibitors are often potent, with effective concentrations in the low micromolar or even nanomolar range.[6] If you are observing precipitation, it's possible your working concentration is too high. Review the literature for typical working concentrations for similar GSK3 inhibitors and consider performing a dose-response experiment to find the optimal concentration for your assay.
Step 4: Evaluate Potential Interactions with Media Components
-
Problem: Components in your culture medium, particularly proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and reduce their solubility.[6]
-
Solution: Try preparing the this compound-containing medium in a serum-free basal medium first. After the inhibitor is well-dissolved, add the serum and other supplements.[6]
Step 5: Check the pH and Ionic Strength of Your Medium
-
Problem: Although less common, the pH and ionic strength of your specific culture medium could influence the solubility of this compound.
-
Solution: Ensure your medium is properly buffered and within the expected physiological pH range.
Data Summary
| Compound | Solvent | Maximum Solubility | Notes |
| GSK343 | DMF | ≥ 7.58 mg/mL | Gentle warming may be required.[6] |
| GSK343 | DMSO | ≥ 15.17 mg/mL | |
| Gsk3-IN-3 | DMSO | Not specified | Used to make a 10 mM stock solution.[7] |
| GSK3α-IN-38 | DMSO | 50 mg/mL (162.14 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[8] |
| GSK3-IN-2 | DMSO, PEG300, Tween-80, Saline | ≥ 1.25 mg/mL (3.99 mM) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[9] |
Experimental Protocols
Protocol: Assessing the Effect of this compound on β-catenin Stabilization by Western Blot
This protocol describes how to treat cells with this compound and assess its inhibitory effect on GSK3 by measuring the accumulation of β-catenin, a downstream target.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest (e.g., HEK293T)
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in serum-free medium to prepare 2X working concentrations (e.g., 0.2, 1, 2, 5, 10, 20 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the 2X this compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Data Analysis: Analyze the band intensities to determine the relative increase in β-catenin levels with increasing concentrations of this compound compared to the vehicle control.
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without GSK3 inhibition.
Caption: General experimental workflow for cell treatment with this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK3-IN-6 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cytotoxicity assessment of GSK3-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound leading to cytotoxicity?
A1: this compound is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] By inhibiting GSK3, this compound can induce cytotoxicity through several mechanisms:
-
Induction of Apoptosis: GSK3 inhibition has been shown to induce apoptosis in various cancer cell lines.[3][4] This can occur through the modulation of key signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways, as well as by affecting the mitochondrial apoptosis pathway.
-
Cell Cycle Arrest: Inhibition of GSK3 can lead to cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cell proliferation.[5]
-
Centrosome Destabilization: In some cancer types, like glioma, GSK-3 inhibition can lead to centrosome destabilization and mitotic failure, ultimately resulting in cell death.[3]
Q2: What are the expected effects of this compound on major signaling pathways?
A2: By inhibiting GSK3, this compound is expected to modulate several key signaling pathways:
-
Wnt/β-catenin Pathway: GSK3 is a crucial component of the β-catenin destruction complex. Inhibition of GSK3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target genes.[2][6]
-
PI3K/Akt Pathway: GSK3 is a downstream target of Akt. In many cellular contexts, Akt phosphorylates and inactivates GSK3. Therefore, the effects of this compound can sometimes mimic the activation of the PI3K/Akt pathway.[7]
-
NF-κB Pathway: GSK3 has been shown to play a role in the regulation of the NF-κB signaling pathway, and its inhibition can suppress NF-κB activity, which is often upregulated in cancer cells.[4]
Q3: What is a typical starting concentration range for this compound in cytotoxicity assays?
A3: The effective concentration of GSK3 inhibitors can vary significantly depending on the cell line and the specific inhibitor. Based on data from various GSK3 inhibitors, a general starting range for in vitro cytotoxicity assays would be from 0.1 µM to 50 µM.[4][8] For instance, the GSK3 inhibitor AZD2858 showed IC50 values in the range of 1.01 to 6.52 µM in glioma cell lines.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.[8]
Troubleshooting Guide
Issue 1: No or low cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration or Incubation Time | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[8][9] |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. For long-term storage, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. For lengthy experiments, consider replenishing the media with fresh inhibitor.[9] |
| Low Basal GSK3 Activity in the Cell Line | GSK3 is typically constitutively active. However, certain cell lines or specific culture conditions might lead to lower basal GSK3 activity. Confirm GSK3 activity in your cell line, for example, by assessing the phosphorylation of a known GSK3 substrate like β-catenin.[9] |
| Cell Line Resistance | Some cell lines may be inherently resistant to GSK3 inhibition. Consider using a different cell line that is known to be sensitive to GSK3 inhibitors or investigate potential resistance mechanisms. |
Issue 2: High, non-specific cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of this compound | Ensure that this compound is fully dissolved in the solvent before adding it to the cell culture medium. Sonication or gentle warming might be necessary to achieve complete dissolution. Precipitates can cause non-specific toxicity.[9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.[8] |
| High Sensitivity of the Cell Line | Your cell line may be particularly sensitive to GSK3 inhibition. Perform a detailed dose-response curve starting from very low concentrations (e.g., in the nanomolar range) to determine the IC50 value accurately.[8] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. Cell health and confluence can significantly impact experimental outcomes. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate pipetting and thorough mixing at each dilution step. |
| Activation of Compensatory Signaling Pathways | Inhibition of GSK3 can sometimes lead to the activation of compensatory survival pathways. Use techniques like Western blotting to analyze the phosphorylation status of key proteins in related pathways (e.g., Akt, ERK) to understand the cellular response better.[10] |
Quantitative Data Summary
The following tables summarize quantitative data for various GSK3 inhibitors in different cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of GSK3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| AZD2858 | U87 (Glioblastoma) | MTT | ~1.01 µM | [3] |
| AZD2858 | U251 (Glioblastoma) | MTT | ~6.52 µM | [3] |
| AZD2858 | GBM1 (Patient-derived) | MTT | ~4.5 µM | [3] |
| AZD2858 | GBM4 (Patient-derived) | MTT | ~3.0 µM | [3] |
| SB216763 | MG63 (Osteosarcoma) | MTS | Dose-dependent decrease in proliferation (0-50 µM) | [4] |
Table 2: Effective Concentrations of GSK3 Inhibitors for Apoptosis Induction
| Inhibitor | Cell Line | Concentration | Effect | Reference |
| SB216763 | MG63 (Osteosarcoma) | 25 µM, 50 µM | Induction of apoptosis | [4] |
| SB415286 | U-266, RPMI-8226, INA-6 (Multiple Myeloma) | 4 µM | Significant reduction in cell viability | [11] |
| CHIR99021 | PANC1 (Pancreatic Cancer) | 5 µM | Induction of apoptosis | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method to determine the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO). Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and a vehicle control) for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and wash the combined cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Visualizations
References
- 1. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3 in cell signaling | Abcam [abcam.com]
- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK3-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of inconsistent IC50 values when working with the Glycogen Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-6.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent across experiments? A1: Inconsistent IC50 values are a frequent challenge in cell-based and biochemical assays. This variability can stem from several factors, including minor differences in experimental conditions, the health and passage number of cells, the purity and handling of the compound, and the specific assay and data analysis methods used.[1][2]
Q2: How much variation in IC50 values is considered acceptable? A2: The acceptable range of variation depends on the specific assay and biological system. For many cell-based assays, a two- to three-fold difference is often considered acceptable.[1][2] Larger variations may indicate underlying issues with experimental consistency that need to be addressed.
Q3: Can the choice of assay format affect the IC50 value for this compound? A3: Absolutely. Biochemical assays, which use purified enzymes, measure the direct inhibition of GSK3 and typically yield lower IC50 values.[3] Cell-based assays measure the compound's effect in a complex biological system, where factors like cell membrane permeability, off-target effects, and cellular metabolism can lead to different, often higher, IC50 values.[3]
Q4: My IC50 value is different from what is reported in the literature. Should I be concerned? A4: It is not uncommon for IC50 values to differ between labs, even for the same compound and cell line.[2] This can be due to subtle differences in experimental protocols, such as the specific cell viability assay used, the passage number of the cells, or variations in reagent lots (e.g., serum).[1][2]
Data Presentation: Illustrative IC50 Values for this compound
The IC50 of this compound can vary based on the experimental context. The table below presents a hypothetical range of values to illustrate this expected variability.
| Assay Type | Target/Cell Line | Reported IC50 Range (Illustrative) |
| Biochemical Assay | Purified GSK3β | 5 - 20 nM |
| Cell-Based Assay | Jurkat (pSLP76) | 50 - 150 nM |
| Cell-Based Assay | Primary T-cells (IL-2 Secretion) | 30 - 100 nM (EC50) |
| Cell-Based Assay | SH-SY5Y (Neuroprotection) | 100 - 500 nM |
Note: This table is for illustrative purposes to show the potential range of potencies across different assays. Direct comparison of values should be made with caution due to differing experimental conditions.
Troubleshooting Inconsistent IC50 Values
This section provides a step-by-step guide to help you identify and resolve the root cause of inconsistent results.
Problem 1: High variability in IC50 values between replicate experiments.
-
Possible Cause: This issue often traces back to inconsistencies in the experimental workflow.[2] Potential sources include inaccurate drug dilutions, inconsistent cell seeding densities, variable incubation times, or incomplete mixing of reagents.[2][4]
-
Solution: Always prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each step. To ensure consistent cell numbers, use a homogenous cell suspension and perform accurate cell counts before plating. Standardize all incubation periods precisely.[4]
Problem 2: IC50 values are consistently higher or lower than expected.
-
Possible Cause: A systemic issue with reagents, the cell line, or the assay itself may be the cause. The this compound stock solution may have degraded, or its concentration may be incorrect.[3] For biochemical assays, the apparent IC50 value is highly dependent on the ATP concentration.[3] Cells can also develop resistance over time, especially at high passage numbers.[2]
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock, protecting it from repeated freeze-thaw cycles.[4] If possible, verify the concentration and purity of the stock solution. Use low-passage, authenticated cell lines and regularly test cultures for mycoplasma contamination, which can alter cellular drug response.[2]
Problem 3: The dose-response curve is flat, has a poor fit, or is non-sigmoidal.
-
Possible Cause: This may indicate problems with compound solubility or that the concentration range tested is not appropriate. Kinase inhibitors can have limited aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous assay buffer.[3]
-
Solution: Visually inspect for any precipitation after diluting the compound. If solubility is an issue, consider alternative solvents or formulation strategies. Ensure the range of concentrations tested brackets the expected IC50, covering from no effect to maximal effect, to generate a complete sigmoidal curve.
Signaling Pathway and Workflow Diagrams
GSK3 Signaling Pathways
Glycogen Synthase Kinase 3 (GSK3) is a critical kinase that is regulated by multiple signaling pathways, including the Insulin/PI3K and Wnt pathways. GSK3 is constitutively active and is primarily regulated through inhibition.[5]
Caption: Key signaling pathways regulating GSK3 activity.
Troubleshooting Workflow for Inconsistent IC50 Values
A logical workflow can help systematically diagnose the source of variability in IC50 measurements.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Experimental Protocols
General Protocol for IC50 Determination using an MTT Cell Viability Assay
This protocol provides a general framework. It may need to be optimized for specific cell lines and experimental conditions.[1][6]
1. Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count to determine cell viability and concentration.
-
Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[1]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.[1]
-
Include a vehicle control (medium with the same final concentration of solvent) and a no-cell control (medium only for background subtraction).[2]
3. Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
4. MTT Assay:
-
After incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
5. Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[7] Software such as GraphPad Prism is commonly used for this purpose.[1]
References
Technical Support Center: Confirming GSK3-IN-6 Activity in Cells
This guide provides a comprehensive resource for researchers to validate the intracellular activity of the Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-6. It includes troubleshooting FAQs, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: My cells show high toxicity after treatment with this compound. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
Inhibitor Concentration: High concentrations of any kinase inhibitor can lead to off-target effects and subsequent cell death.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits GSK3 signaling without causing excessive toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your specific cell line, typically below 0.5%.[1]
-
Compound Solubility: Poor solubility of the inhibitor can lead to the formation of precipitates in the culture medium, which can cause non-specific toxicity.[1] Ensure this compound is fully dissolved in the stock solution.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The IC50 for cell growth inhibition may be close to the IC50 for GSK3 inhibition in some lines.
Q2: I don't see any change in my downstream target after this compound treatment. What should I check first?
A2: A lack of effect can be due to several reasons. A logical troubleshooting workflow is essential.
-
Confirm Basal GSK3 Activity: Ensure your cell model has sufficient basal GSK3 activity.[1] Without active GSK3, an inhibitor will show no effect.
-
Inhibitor Potency and Permeability: Verify the potency (IC50) of this compound against purified GSK3α and GSK3β. Confirm that the compound is cell-permeable and can reach its intracellular target.
-
Western Blotting Issues: If using Western blotting, technical problems could be the culprit. Ensure efficient protein extraction, use validated antibodies, and include appropriate positive and negative controls.[1][2]
-
Stock Solution Degradation: Improper storage of the inhibitor stock solution can lead to degradation. Aliquot and store solutions at -80°C for long-term stability and avoid repeated freeze-thaw cycles.[1]
Q3: How do I directly measure GSK3 activity in my cells after treatment?
A3: The most direct method is to measure the phosphorylation status of known GSK3 substrates.[3][4] GSK3 is a constitutively active kinase, and its inhibition leads to the dephosphorylation of its substrates.
-
Western Blotting: This is the most common and accessible method. Probing for phosphorylated forms of GSK3 substrates like β-catenin, Tau, or Glycogen Synthase provides a reliable readout of GSK3 activity.[2]
-
Immunoprecipitation-Kinase Assay: GSK3 can be immunoprecipitated from cell lysates, and its activity can be measured directly in an in vitro kinase assay using a specific substrate.[3][4]
Q4: What is the difference between measuring p-GSK3β (Ser9) and measuring substrate phosphorylation?
A4: This is a critical point. While often used as a marker, an increase in phosphorylation at Serine 9 (Ser9) of GSK3β or Serine 21 (Ser21) of GSK3α indicates inactivation of the kinase, typically by upstream pathways like PI3K/Akt.[5][6] However, some signaling pathways, like the Wnt pathway, inhibit GSK3 activity without affecting its phosphorylation at these sites.[3][4] Therefore, measuring the phosphorylation of a direct downstream substrate is the most reliable and universal method to confirm the efficacy of a GSK3 inhibitor like this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in Western blot for phospho-proteins. | Inefficient blocking or washing; non-specific secondary antibody. | Use 5% BSA in TBST for blocking. Optimize washing steps. Use a highly cross-adsorbed secondary antibody. |
| Inconsistent results between experiments. | Variation in cell confluence, treatment time, or inhibitor stock dilution. | Maintain consistent cell culture practices. Prepare fresh dilutions of the inhibitor for each experiment from a frozen aliquot.[1] |
| No change in total β-catenin levels after treatment. | The Wnt pathway may not be the dominant signaling axis in your cell line, or the treatment time is too short. | Confirm GSK3 inhibition by checking phosphorylation of other substrates (e.g., p-Tau, p-Glycogen Synthase). Perform a time-course experiment (e.g., 2, 6, 12, 24 hours). |
| Observed phenotype does not match known GSK3 functions. | Potential off-target effects of this compound.[7] | Use a structurally unrelated GSK3 inhibitor to see if it phenocopies the result.[7][8] Perform a kinome selectivity screen to identify other potential targets.[7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of GSK3 Substrate Phosphorylation
This protocol details the most common method to confirm GSK3 inhibition by assessing the phosphorylation status of its key substrate, β-catenin. Inhibition of GSK3 prevents the degradation of β-catenin, leading to its accumulation.[9]
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin or other relevant substrates (see table below) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Normalize the signal to a loading control like β-actin or GAPDH.
| Substrate | Expected Change with GSK3 Inhibition | Pathway Implication |
| β-Catenin (Total) | Increase | Wnt Signaling[10] |
| Phospho-Tau (e.g., Ser396, Ser404) | Decrease | Neuronal signaling, Alzheimer's Disease[11] |
| Phospho-Glycogen Synthase (Ser641) | Decrease | Glycogen Metabolism, Insulin Signaling[12] |
| Cyclin D1 | Increase | Cell Cycle Regulation[9] |
Signaling Pathways and Experimental Workflows
Visualizing the logic of GSK3 signaling and the experimental process can clarify the approach to validating this compound.
Caption: Simplified GSK3 signaling pathways showing upstream regulation and downstream substrates targeted by this compound.
Caption: Standard experimental workflow for validating the cellular activity of this compound using Western blot.
Caption: A logical decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ser9 phosphorylation of GSK-3β promotes aging in the heart through suppression of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. GSK3 alpha/beta Monoclonal Antibody (21A) (44-610) [thermofisher.com]
- 12. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: In Vitro Stability and Degradation of GSK3 Inhibitors and Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation and half-life of small molecule inhibitors and degraders targeting Glycogen Synthase Kinase 3 (GSK3). While specific data for "GSK3-IN-6" is not publicly available, the principles and protocols outlined here are broadly applicable to novel compounds targeting GSK3.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of small molecule inhibitors and degraders in in vitro assays?
A1: Instability in in vitro assays can stem from several factors, primarily categorized as chemical and metabolic instability.[1]
-
Chemical Instability: This involves the degradation of a compound due to its inherent reactivity with the components of the assay medium.[1] Key factors include:
-
pH: Compounds with functional groups like esters or lactones are susceptible to hydrolysis, especially at non-neutral pH.[1][2]
-
Oxidation: Dissolved oxygen or reactive oxygen species in the cell culture medium can lead to oxidative degradation.[1][3]
-
Light Sensitivity: Some compounds are photolabile and can degrade when exposed to light.[1][3]
-
Reactivity with Assay Components: The compound may react with buffer components, salts, or reducing agents.[1]
-
-
Metabolic Instability: This is due to enzymatic degradation by cellular components, if present in the assay.[1]
-
Poor Solubility: While not a form of degradation, poor solubility can lead to compound precipitation, reducing its effective concentration and giving the appearance of instability.[2]
Q2: How does the choice of solvent impact the stability of my GSK3 inhibitor/degrader?
A2: The solvent is critical for both dissolving and maintaining the stability of your compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions. However, it's important to keep the final concentration in your assay medium low (typically below 0.5%) to prevent cellular toxicity.[2] Residual moisture in DMSO can also contribute to the degradation of compounds, particularly during freeze-thaw cycles.[2]
Q3: My compound's activity is inconsistent in cell-based assays. Could this be a stability issue?
A3: Yes, inconsistent results are a strong indicator of compound instability.[3] Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration, resulting in poor reproducibility and an underestimation of its true potency.[1][3]
Q4: What is the difference between an inhibitor and a degrader (like a PROTAC) in the context of GSK3?
A4: A traditional GSK3 inhibitor binds to the kinase to block its activity. A GSK3 degrader, such as a Proteolysis Targeting Chimera (PROTAC), is a heterobifunctional molecule. It has one end that binds to GSK3 and another that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of GSK3, marking it for degradation by the proteasome.[4][5] This catalytic mechanism allows for the removal of the target protein from the cell.[4]
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in a cell-free in vitro kinase assay.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Assess stability at different pH values. Consider if your buffer system is contributing to hydrolysis.[3] |
| Oxidation | Degas buffers or include an antioxidant if compatible with your assay. Minimize exposure to air.[3] |
| Adsorption to Plasticware | Use low-binding microplates. Include a small amount of a non-ionic detergent like Tween-20 in your buffer. |
| Incorrect Storage | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C and protect from light. |
Issue 2: Low or no degradation of GSK3 with a new PROTAC degrader in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | This is a common challenge for PROTACs.[6] Consider performing a permeability assay (e.g., Caco-2).[7] |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bring together GSK3 and the E3 ligase. This can be assessed with biophysical assays like TR-FRET or an in vitro pull-down assay.[8][9] |
| Metabolic Instability | The PROTAC may be rapidly metabolized by the cells. Perform a metabolic stability assay using liver microsomes or hepatocytes.[8] |
| Incorrect E3 Ligase Recruitment | Ensure the E3 ligase recruited by your PROTAC is expressed and active in your cell line. |
Experimental Protocols
Protocol 1: General In Vitro Stability Assessment in Assay Buffer
This protocol is designed to assess the chemical stability of a GSK3 inhibitor or degrader in a specific aqueous buffer over time.
Materials:
-
Test compound (e.g., this compound)
-
DMSO (anhydrous)
-
Assay buffer of interest (e.g., PBS, HEPES)
-
HPLC or LC-MS/MS system
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed assay buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. The t=0 sample should be taken immediately after preparation.
-
Sample Quenching: Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
Analysis: Analyze the concentration of the intact compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of the compound remaining versus time. From this, the in vitro half-life (t½) can be calculated, often assuming first-order decay kinetics.[10][11]
Protocol 2: In Vitro Metabolic Stability using Liver Microsomes
This assay evaluates the susceptibility of a compound to Phase I metabolic degradation.
Materials:
-
Test compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (with known metabolic instability)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.
Quantitative Data Summary
Since no specific data for "this compound" is available, the following table provides a template for how such data should be presented.
| Assay Type | Matrix | Incubation Temperature (°C) | Measured Half-life (t½, minutes) |
| Chemical Stability | PBS, pH 7.4 | 37 | Data for this compound |
| Metabolic Stability | Human Liver Microsomes | 37 | Data for this compound |
| Metabolic Stability | Rat Liver Microsomes | 37 | Data for this compound |
Signaling Pathways and Experimental Workflows
GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a key regulatory kinase in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[12][13][14] In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation.[13] The PI3K/Akt pathway, often activated by growth factors, leads to the inhibitory phosphorylation of GSK3.[12]
Caption: Overview of key GSK3 signaling pathways.
PROTAC-Mediated Degradation Workflow
The mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[4][15]
Caption: Mechanism of PROTAC-mediated GSK3 degradation.
In Vitro Stability Assay Workflow
A logical workflow for investigating inconsistent experimental results, starting with assessing compound stability.
Caption: Troubleshooting workflow for in vitro compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Protein Degrader in vitro evaluation - Profacgen [profacgen.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation and comparison of in vitro degradation kinetics of DNA in serum, urine and saliva: A qualitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSK3 Signaling Pathway | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. GSK-3 - Wikipedia [en.wikipedia.org]
- 15. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
Troubleshooting GSK3-IN-6 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK3-IN-6 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a Western blot experiment?
A1: this compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3).[1] GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.[2] In this pathway, active GSK3 phosphorylates β-catenin, marking it for degradation by the proteasome.[2] By inhibiting GSK3, this compound is expected to prevent the phosphorylation and subsequent degradation of β-catenin. Therefore, in a Western blot experiment, treatment of cells with this compound should lead to an accumulation of total β-catenin protein.
Q2: What is the recommended concentration and treatment time for this compound?
A2: The optimal concentration and treatment time for this compound can vary significantly depending on the cell line and specific experimental conditions. As a starting point, it is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell system. Similarly, a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) should be conducted to identify the ideal treatment duration to observe a significant increase in β-catenin levels.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to ensure the inhibitor is fully dissolved. The stock solution should be stored at -20°C or -80°C to maintain its stability. To avoid degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles.
Q4: Besides β-catenin, what other markers can I probe for to confirm GSK3 inhibition?
A4: A common method to confirm GSK3 inhibition is to examine the phosphorylation status of GSK3 itself. GSK3 is inhibited by phosphorylation at Ser21 (for GSK3α) and Ser9 (for GSK3β).[3][4] Therefore, you can probe your Western blot for an increase in phospho-GSK3α (Ser21) and phospho-GSK3β (Ser9). However, it's important to note that some GSK3 inhibitors may not induce this phosphorylation, so an increase in β-catenin is a more direct readout of the intended pathway inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis following treatment with this compound.
Problem 1: No increase in β-catenin levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | - Prepare a fresh stock solution of this compound. - Ensure proper storage of the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Purchase the inhibitor from a reputable supplier. |
| Suboptimal Inhibitor Concentration or Incubation Time | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for your specific cell line. |
| Low Basal β-catenin Turnover | - Some cell lines may have a low basal rate of β-catenin degradation, making it difficult to observe accumulation. - Consider using a positive control, such as treatment with Wnt3a conditioned media or another well-characterized GSK3 inhibitor like CHIR99021, to confirm that the pathway can be activated in your cells. |
| Cell Line Insensitivity | - The Wnt/β-catenin pathway may not be the dominant regulatory pathway in your chosen cell line, or there may be compensatory mechanisms. - Research the specific signaling pathways of your cell line. |
| Technical Issues with Western Blot | - Antibody Performance: Ensure your β-catenin antibody is validated for Western blotting and is used at the recommended dilution. Run a positive control lysate if available. - Protein Transfer: Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S. - Sample Preparation: Always include protease inhibitors in your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process. |
Problem 2: High background or non-specific bands on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | - Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. |
| Inadequate Blocking | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C. - Consider trying a different blocking agent (e.g., 5% non-fat dry milk vs. 5% BSA in TBST). |
| Insufficient Washing | - Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Contaminated Buffers | - Use freshly prepared buffers to avoid microbial growth, which can lead to background noise. |
| Membrane Drying | - Ensure the membrane does not dry out at any stage of the blotting process. |
| Off-Target Effects of this compound | - While designed to be selective, off-target effects at higher concentrations are possible with any small molecule inhibitor. Use the lowest effective concentration determined from your dose-response experiment. |
Experimental Protocols
Detailed Protocol for Western Blotting Analysis of β-catenin Stabilization
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density to ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentrations of this compound (dissolved in culture medium) or a vehicle control (e.g., DMSO) for the predetermined optimal time.
-
-
Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4X Laemmli sample buffer to your protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To verify equal loading, probe the same membrane for a loading control protein like β-actin or GAPDH.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
References
- 1. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. GSK-3beta Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: GSK3-IN-6 Long-Term Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK3-IN-6 in long-term cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK3). It functions as a non-ATP competitive inhibitor, meaning it does not bind to the highly conserved ATP-binding pocket of the kinase. This characteristic theoretically provides a higher degree of selectivity compared to ATP-competitive inhibitors.[1] By inhibiting GSK3, this compound is expected to modulate downstream signaling pathways, most notably leading to the stabilization and accumulation of β-catenin in the Wnt/β-catenin pathway.[1][2] GSK3 has two isoforms, GSK3α and GSK3β, and it is a constitutively active serine/threonine kinase involved in a wide array of cellular processes including metabolism, gene transcription, and apoptosis.[3]
Q2: What are the expected on-target effects of long-term this compound treatment?
Prolonged inhibition of GSK3 is anticipated to have several key effects:
-
Activation of Wnt/β-catenin Signaling: GSK3 normally phosphorylates β-catenin, marking it for degradation. Inhibition of GSK3 leads to the stabilization, accumulation, and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[1][2]
-
Modulation of PI3K/Akt Pathway: GSK3 is a downstream target of Akt.[2] Therefore, inhibiting GSK3 can impact this pathway, which is crucial for cell survival and proliferation.
-
Induction of Autophagy: Several studies have shown that GSK3 inhibition can induce autophagy, a cellular process for degrading and recycling cellular components.[4][5][6][7] This may occur through the activation of AMPK and subsequent repression of mTOR signaling.[5][8]
-
Impact on Cell Cycle: GSK3 is involved in cell cycle regulation.[9][10] Inhibition of GSK3 can lead to cell cycle arrest, often at the G0/G1 and G2-M phases.[5][11]
-
Neurodevelopmental Effects: In neuronal cells, GSK3 plays a role in neurogenesis, neuronal polarization, and axon growth.[12]
Q3: What are potential off-target effects and cytotoxicity associated with long-term this compound treatment?
While this compound is designed to be selective, long-term treatment, especially at high concentrations, can lead to off-target effects and cytotoxicity.
-
Off-Target Kinase Inhibition: Despite being non-ATP competitive, off-target interactions with other kinases or proteins are possible.[1][13] This can lead to unexpected cellular phenotypes.
-
Cytotoxicity: Unexpectedly high levels of cell death can occur.[13][14] This could be due to on-target toxicity (disruption of essential GSK3 functions) or off-target effects.[14] Different cell lines exhibit varying sensitivities to GSK3 inhibitors.[2]
-
Organ-Specific Toxicities: Preclinical studies with other GSK3 inhibitors have revealed potential for organ-specific toxicities with long-term use, such as effects on the gallbladder and bone formation.[14]
Troubleshooting Guides
Issue 1: High levels of unexpected cell death or cytotoxicity are observed.
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. It is advisable to test a range of concentrations.[2] |
| Off-Target Effects | If possible, use a structurally unrelated GSK3 inhibitor to see if the cytotoxic phenotype is reproduced.[13] Consider performing a kinome-wide selectivity screen to identify other potential kinase targets.[13] |
| Cell Line Sensitivity | Test the inhibitor in multiple cell lines to determine if the cytotoxicity is specific to a particular cellular context.[13] Ensure your experimental model has sufficient basal GSK-3 activity for an inhibitor to show a specific effect.[2] |
| Compound Solubility and Stability | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the culture medium.[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2][13] |
| High Final DMSO Concentration | Ensure the final concentration of the solvent in your cell culture medium is not at a toxic level for your cell line (typically <0.5% for DMSO).[2] |
Issue 2: Inconsistent or variable results across experiments.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability | Check the stability of this compound under your specific experimental conditions (e.g., in culture medium over time).[14] Prepare fresh dilutions for each experiment. |
| Inconsistent Cell Culture Practices | Maintain consistent cell seeding density, passage number, and overall culture conditions to minimize variability.[2] |
| Stock Solution Degradation | Aliquot stock solutions and store them properly (e.g., at -80°C for long-term storage).[2] Avoid repeated freeze-thaw cycles.[2] |
| Variability in Basal GSK3 Activity | Ensure that the basal activity of GSK3 in your cell line is consistent between experiments. This can be influenced by cell density and passage number. |
Issue 3: Observed cellular phenotype is inconsistent with known GSK3 functions.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This is a strong indicator of off-target activity.[13] Use a different, structurally unrelated GSK3 inhibitor to see if the phenotype is replicated.[13] Perform a rescue experiment by transfecting cells with a drug-resistant mutant of GSK3.[13] |
| Feedback Loops and Cellular Compensation | Long-term inhibition of a key signaling node like GSK3 can trigger compensatory feedback mechanisms within the cell, leading to unexpected phenotypes. Consider shorter treatment times to dissect primary from secondary effects. |
| Cell Line-Specific Signaling Networks | The observed phenotype might be specific to the unique genetic and signaling background of your chosen cell line.[13] Test the inhibitor in other relevant cell models. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of key proteins in pathways affected by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-GSK3β (Ser9), total GSK3β, β-catenin, LC3B, phospho-AMPK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13]
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by GSK3 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in long-term this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 5. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 9. Glycogen synthase kinase 3 has a limited role in cell cycle regulation of cyclin D1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 12. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
GSK3-IN-6 batch-to-batch variability
Welcome to the technical support center for GSK3-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). It belongs to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine chemical class. GSK-3 is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis. Unlike many other kinases, GSK-3 is constitutively active in resting cells and is regulated by inhibitory signals through pathways such as the Wnt/β-catenin and PI3K/Akt signaling cascades. By inhibiting GSK-3, this compound can lead to the stabilization of its downstream targets, such as β-catenin, and a decrease in the phosphorylation of others, like the tau protein.
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of GSK-3 kinase activity. This can be observed experimentally through several downstream events:
-
Wnt/β-catenin Pathway Activation: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 with this compound is expected to cause an accumulation of stabilized β-catenin in the cytoplasm and its subsequent translocation to the nucleus.
-
Reduced Tau Phosphorylation: GSK-3 is a major kinase responsible for the phosphorylation of the microtubule-associated protein tau. Treatment with this compound should result in a decrease in tau phosphorylation at GSK-3-specific epitopes.
Q3: What is the potency and selectivity of this compound?
This compound is a potent inhibitor of GSK-3β. The initial leads in this chemical series also showed potent inhibition of Cyclin-Dependent Kinase 2 (CDK-2). However, extensive structure-activity relationship (SAR) studies were performed to improve selectivity for GSK-3 over CDK-2. For specific IC50 values, please refer to the data table below, which summarizes the potency and selectivity of this compound and related compounds from its discovery publication.
Q4: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions are typically prepared in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and solvent-induced cellular toxicity.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | GSK-3β IC50 (nM) | CDK-2 IC50 (nM) | Selectivity (CDK-2/GSK-3β) |
| This compound | 21 | 1300 | ~62-fold |
Data extracted from: J. Med. Chem. 2004, 47 (19), 4716-4730.
Troubleshooting Guides
Issue 1: Batch-to-batch variability or loss of inhibitory activity.
-
Question: I am observing inconsistent results between different batches of this compound, or the compound seems to have lost its activity. What could be the cause?
-
Answer: Batch-to-batch variability and loss of activity can stem from several factors, including compound purity, degradation, or improper storage and handling.
| Potential Cause | Troubleshooting Steps |
| Compound Purity | If possible, verify the purity of each new batch using analytical methods like HPLC or LC-MS. Source the compound from a reputable supplier. |
| Degradation of Solid Compound | Store the solid compound at -20°C or -80°C, protected from light and moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Degradation of Stock Solution | Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C. For critical experiments, consider preparing a fresh stock solution from the solid compound. |
| Instability in Aqueous Media | Prepare working dilutions in your cell culture medium or assay buffer immediately before use. Some compounds can be unstable in aqueous solutions over extended periods. |
Issue 2: Poor solubility or precipitation in cell culture media.
-
Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I resolve this?
-
Answer: This is a common issue for hydrophobic small molecules. The abrupt change in solvent polarity causes the compound to "crash out" of solution.
| Potential Cause | Troubleshooting Steps |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1% and not exceeding 0.5%. Prepare intermediate dilutions in media or buffer to reduce the solvent shock. |
| Low Aqueous Solubility | Briefly warm the solution to 37°C or use gentle sonication to aid dissolution. Be cautious, as excessive heat can degrade the compound. |
| Interaction with Media Components | Components in serum, such as proteins, can sometimes interact with the inhibitor. Consider reducing the serum concentration during the treatment period if your experimental design allows. |
Issue 3: Inconsistent or unexpected cellular effects.
-
Question: I am observing variable or unexpected phenotypes in my cells after treatment with this compound. How can I troubleshoot this?
-
Answer: Inconsistent cellular effects can be due to issues with compound stability, concentration, or potential off-target effects.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. Verify your calculations and pipette calibration. |
| Off-target Effects | While this compound is selective, at higher concentrations it may inhibit other kinases, such as CDK-2. Use the lowest effective concentration to minimize off-target effects. To confirm that the observed phenotype is due to GSK-3 inhibition, consider using a structurally unrelated GSK-3 inhibitor as a control or employing genetic approaches like siRNA or CRISPR to knock down GSK-3 and see if it phenocopies the effect of this compound. |
| Cellular Health and Confluency | Ensure your cells are healthy and at a consistent confluency for all experiments, as this can significantly impact their response to inhibitors. |
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Stabilization
This protocol describes how to assess the on-target activity of this compound by measuring the accumulation of β-catenin.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a suitable duration (e.g., 6, 12, or 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vitro Kinase Assay for GSK-3 Activity
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on GSK-3β activity.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing kinase assay buffer, a specific GSK-3 peptide substrate, and recombinant active GSK-3β enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive [γ-³²P]ATP and phosphocellulose paper, or non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP production.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: GSK-3 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound variability.
Caption: Experimental workflow for assessing this compound cellular activity.
Validation & Comparative
A Comparative Guide to the Efficacy of GSK3 Inhibitors: CHIR99021 vs. Alternatives
An objective analysis of Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitors is crucial for researchers in cellular biology, regenerative medicine, and drug discovery. This guide provides a detailed comparison of the highly selective and potent inhibitor CHIR99021 against other commonly used GSK3 inhibitors, with a focus on supporting experimental data, protocols, and pathway visualizations.
Note on GSK3-IN-6: Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental data or efficacy information could be found for a compound specifically designated as "this compound." Therefore, a direct comparison with CHIR99021 is not possible at this time. This guide will instead compare CHIR99021 with another widely-used GSK3 inhibitor, SB-216763, to provide a valuable comparative resource.
Introduction to GSK3 and its Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a critical regulatory role in a multitude of cellular processes. It is a key component of several signaling pathways, including the Wnt/β-catenin pathway, insulin (B600854) signaling, and pathways governing cell fate, proliferation, and apoptosis. GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.
In the canonical Wnt signaling pathway, GSK3 is a central member of the "destruction complex," which phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes. This mechanism is fundamental to stem cell self-renewal and differentiation, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
Small molecule inhibitors of GSK3 are invaluable tools for dissecting these pathways and hold therapeutic potential. An ideal GSK3 inhibitor exhibits high potency (low IC50 values) and high selectivity, minimizing off-target effects on other kinases.
Biochemical and Cellular Efficacy: CHIR99021 vs. SB-216763
CHIR99021 is widely recognized for its high potency and exceptional selectivity for GSK3. SB-216763 is another commonly used ATP-competitive inhibitor of GSK3. The following tables summarize their key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | IC50 | Mechanism of Action | Key Features |
| CHIR99021 | GSK3α / GSK3β | 10 nM / 6.7 nM[1] | ATP-competitive | Highly potent and one of the most selective GSK3 inhibitors known.[2] |
| SB-216763 | GSK3α / GSK3β | 34.3 nM[3] | ATP-competitive | Potent and selective, though generally less so than CHIR99021. |
Table 2: Cellular Activity - Wnt/β-catenin Pathway Activation
| Compound | Cell Line | Assay | EC50 / Effective Concentration | Outcome |
| CHIR99021 | Mouse Embryonic Stem Cells | TCF/LEF Reporter Assay | ~75 nM | Strong activation of Wnt/β-catenin signaling.[4] |
| SB-216763 | Mouse Embryonic Stem Cells | TCF/LEF Reporter Assay | ~2.5 µM | Weaker activation of Wnt/β-catenin signaling compared to CHIR99021.[4] |
| CHIR99021 | Human Embryonic Kidney (HEK293) Cells | TCF/LEF Reporter Assay | Not specified | Robust activation of the reporter gene. |
| SB-216763 | Primary Human Lung Lymphatic Endothelial Cells | Western Blot for β-catenin | 1 µM | Increased total β-catenin levels and decreased phosphorylated β-catenin.[5] |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. High selectivity ensures that the observed cellular effects are due to the inhibition of the intended target and not off-target kinases. CHIR99021 is renowned for its superior selectivity profile. Kinome-wide scans have demonstrated that at concentrations effective for GSK3 inhibition, CHIR99021 shows minimal activity against a large panel of other kinases. While SB-216763 is also considered selective for GSK3, some studies have indicated it may have more off-target activities compared to CHIR99021.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of GSK3 inhibitors.
In Vitro GSK3 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant GSK3.
Materials:
-
Recombinant human GSK3β
-
GSK3 substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2)
-
ATP (often radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ systems)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitors (CHIR99021, SB-216763) dissolved in DMSO
-
Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay kit and luminometer)
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a microplate, combine the kinase assay buffer, GSK3β enzyme, and the substrate peptide.
-
Add the diluted inhibitors or DMSO (vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for β-catenin Accumulation
This cell-based assay is used to determine if GSK3 inhibition leads to the expected stabilization and accumulation of β-catenin.
Materials:
-
Cell line of interest (e.g., HEK293, mouse embryonic stem cells)
-
GSK3 inhibitors (CHIR99021, SB-216763)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of the GSK3 inhibitor or vehicle control for a specified duration (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate.
-
Quantify band intensities to determine the relative levels of total and phosphorylated β-catenin.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: GSK3's role in the Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to GSK3 Inhibition: Focus on BIO (6-bromoindirubin-3'-oxime) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the well-characterized Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, BIO (6-bromoindirubin-3'-oxime). Due to the absence of publicly available experimental data for a compound specifically designated "GSK3-IN-6," a direct comparison is not feasible. Instead, this guide will offer a comprehensive overview of BIO, including its mechanism of action, quantitative performance data, and detailed experimental protocols. Additionally, a brief comparison with other widely used GSK3 inhibitors is provided to offer a broader context for researchers.
Introduction to GSK3 and Its Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β.[3][4] Its dysregulation has been implicated in numerous diseases, such as Alzheimer's disease, bipolar disorder, cancer, and type 2 diabetes, making it a significant therapeutic target.[3][5][6] GSK3 inhibitors are valuable tools for elucidating its physiological functions and for the potential development of novel therapeutics.
BIO (6-bromoindirubin-3'-oxime): A Potent GSK3 Inhibitor
BIO is a synthetic derivative of indirubin, a natural compound.[3] It is a potent, selective, and reversible ATP-competitive inhibitor of GSK3.[7] By binding to the ATP-binding pocket of GSK3, BIO prevents the phosphorylation of its downstream substrates.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of BIO is the inhibition of GSK3, which leads to the modulation of several key signaling pathways:
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3 by BIO prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and the activation of Wnt target genes.[8]
-
JAK/STAT Pathway: BIO has been shown to act as a pan-JAK inhibitor, affecting the Janus kinase/signal transducer and activator of transcription pathway, which is involved in immunity and cell growth.[7]
-
mTOR Pathway: Studies have indicated that BIO can also suppress the mTOR signaling pathway, a central regulator of cell growth and metabolism.
Quantitative Performance Data
The following table summarizes the inhibitory potency of BIO against GSK3 and other kinases. Lower IC50 values indicate greater potency.
| Target | IC50 (nM) | Notes |
| GSK3α/β | 5 | Potent inhibitor of both GSK3 isoforms. |
| CDK1/cyclin B | 320 | Moderate off-target inhibition. |
| CDK5/p25 | 80 | Moderate off-target inhibition. |
| TYK2 | 30 | Off-target inhibition of a JAK family member. |
| JAK1 | 1500 | Weaker off-target inhibition. |
| JAK2 | 8000 | Weaker off-target inhibition. |
| JAK3 | 500 | Moderate off-target inhibition. |
Data compiled from multiple sources.[7]
Experimental Protocols
In Vitro GSK3 Kinase Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of a GSK3 inhibitor.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., BIO) and vehicle control (e.g., DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the GSK3β enzyme and substrate peptide to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based β-catenin Accumulation Assay (Immunofluorescence)
This protocol measures the downstream effect of GSK3 inhibition in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (e.g., BIO) and vehicle control (e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 4-6 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against β-catenin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a nuclear stain.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear accumulation of β-catenin using image analysis software.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the role of GSK3 inhibition by BIO.
Caption: General experimental workflow for comparing GSK3 inhibitors.
Alternative GSK3 Inhibitors for Comparison
For researchers seeking to compare the effects of BIO with other GSK3 inhibitors, the following well-characterized compounds are excellent alternatives:
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action |
| CHIR-99021 | GSK3α/β | 6.7 / 10 | ATP-competitive |
| SB-216763 | GSK3α/β | 34 / 34 | ATP-competitive |
| Tideglusib | GSK3β | 5 | Non-ATP competitive, irreversible |
Data compiled from multiple sources.[7]
Conclusion
BIO (6-bromoindirubin-3'-oxime) is a potent and widely studied inhibitor of GSK3 that has been instrumental in understanding the roles of this kinase in various cellular processes. While a direct comparison with "this compound" is not possible due to a lack of available data, researchers can effectively use the information and protocols provided in this guide to evaluate BIO's performance and compare it against other established GSK3 inhibitors like CHIR-99021 and SB-216763. Careful consideration of an inhibitor's potency, selectivity, and mechanism of action is crucial for the design and interpretation of experiments aimed at elucidating the complex biology of GSK3.
References
- 1. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3: Functional Insights from Cell Biology and Animal Models [frontiersin.org]
- 5. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 6. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]
A Comparative Analysis of GSK3 Inhibitors: Evaluating the Selectivity of GSK3-IN-6 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a pivotal serine/threonine kinase implicated in a myriad of cellular processes, making it a significant therapeutic target for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The development of potent and selective GSK3 inhibitors is therefore of paramount interest to the research community. This guide provides a comparative analysis of the selectivity profile of several GSK3 inhibitors.
While this guide aims to provide a comprehensive comparison, a publicly available, comprehensive kinome-wide selectivity profile for GSK3-IN-6 could not be located in the reviewed literature. Therefore, this document will focus on a detailed comparison of other well-characterized GSK3 inhibitors: CHIR99021, Kenpaullone, SB-216763, and AR-A014418, for which selectivity data are available.
Quantitative Comparison of GSK3 Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of several common GSK3 inhibitors against GSK3 and a panel of off-target kinases. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is determined by the ratio of its IC50 against off-target kinases to its IC50 against the primary target (GSK3). A higher ratio indicates greater selectivity.
| Inhibitor | Target | IC50 (nM) | Off-Target Kinases | Off-Target IC50 (nM) | Selectivity Notes |
| This compound | GSK3 | Data not publicly available | Data not publicly available | Data not publicly available | A comprehensive kinome-wide selectivity profile is not publicly available. |
| CHIR99021 | GSK3α | 10 | CDK2 | 1400 | Highly selective for GSK3.[1] At a concentration of 1 µM, it did not show significant inhibition of 29 other kinases in a panel.[1] It is considered one of the most selective GSK3 inhibitors available.[1][2] |
| GSK3β | 6.7[3] | ||||
| Kenpaullone | GSK3β | 230[4] | CDK1/cyclin B | 400[4] | Known to inhibit cyclin-dependent kinases (CDKs) in addition to GSK3.[4][5] |
| CDK2/cyclin A | 680[4] | ||||
| CDK5/p25 | 850[4] | ||||
| SB-216763 | GSK3α/β | 34 | CDK2 | 600 | Potent but less selective than CHIR99021.[1] Also shows activity against DYRK1A. |
| DYRK1A | 800 | ||||
| AR-A014418 | GSK3β | 104[3] | CDK2 | 6900 | Exhibits high specificity for GSK3 with minimal inhibition of 26 other tested kinases.[1] |
Signaling Pathways and Mechanism of Action
GSK3 is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways. The diagram below illustrates the central role of GSK3 in the canonical Wnt/β-catenin signaling pathway. In the "off" state (absence of Wnt), GSK3 phosphorylates β-catenin, marking it for proteasomal degradation. In the "on" state (Wnt present), GSK3 is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Most small molecule inhibitors of GSK3, including those listed above, are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.
References
- 1. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATP-Competitive GSK3 Inhibitors: Benchmarking GSK3-IN-6 Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK3-IN-6 with other prominent ATP-competitive Glycogen Synthase Kinase 3 (GSK3) inhibitors. Due to the limited availability of public data on this compound, this guide will focus on a detailed comparative analysis of well-characterized inhibitors, providing a framework for evaluating novel compounds like this compound.
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, metabolic disorders, and cancer, making it a significant therapeutic target.[2] Inhibitors of GSK3 are broadly classified based on their mechanism of action, with ATP-competitive inhibitors being a major class that targets the highly conserved ATP-binding pocket of the kinase.[1]
This compound: An Uncharacterized Contender
A comprehensive search of publicly available scientific literature and databases for quantitative data on this compound, including its biochemical potency (IC50 values), kinase selectivity, and cellular activity, did not yield specific results. This suggests that this compound may be a recently developed, proprietary, or less-characterized compound. Therefore, a direct, data-driven comparison with other inhibitors is not possible at this time. This guide will proceed by providing a detailed comparison of well-established ATP-competitive GSK3 inhibitors to serve as a benchmark for the evaluation of new chemical entities like this compound.
Quantitative Comparison of Prominent ATP-Competitive GSK3 Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency (IC50) and its selectivity against other kinases. The following table summarizes the biochemical potency of several widely used ATP-competitive GSK3 inhibitors against the two GSK3 isoforms, GSK3α and GSK3β.
| Inhibitor | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Mechanism of Action | Key Features |
| This compound | GSK3 | Data not available | Data not available | ATP-competitive | Data not available |
| CHIR-99021 | GSK3α/β | 10 nM | 6.7 nM | ATP-competitive | Highly potent and selective Wnt/β-catenin activator.[3] |
| LY2090314 | GSK3α/β | 1.5 nM | 0.9 nM | ATP-competitive | Potent and selective inhibitor with demonstrated anti-tumor activity.[4] |
| SB-216763 | GSK3α/β | 34.3 nM | 34.3 nM | ATP-competitive | Potent, selective, and cell-permeable inhibitor.[3] |
Kinase Selectivity Profiles
High selectivity is a critical attribute for a chemical probe or a therapeutic candidate to minimize off-target effects.
CHIR-99021 is renowned for its exceptional selectivity. It exhibits over 500-fold selectivity for GSK3 compared to its closest homologs, such as CDK2 and ERK2.[3]
LY2090314 also demonstrates high selectivity for GSK3 isoforms.[4]
SB-216763 is a potent and selective GSK3 inhibitor.[3]
Core Signaling Pathways Regulated by GSK3
GSK3 is a key node in multiple signaling pathways. Understanding these pathways is crucial for interpreting the effects of GSK3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for proteasomal degradation. ATP-competitive inhibitors block this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Wnt/β-catenin signaling pathway regulation by GSK3.
PI3K/Akt Signaling Pathway
Growth factors can activate the PI3K/Akt pathway, which leads to the inhibitory phosphorylation of GSK3 at Ser9 (GSK3β) or Ser21 (GSK3α). This is a natural regulatory mechanism that is mimicked by ATP-competitive inhibitors which directly block the kinase activity of GSK3.
PI3K/Akt signaling pathway and GSK3 inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the objective comparison of inhibitor performance.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK3.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK3α and/or GSK3β.
Principle: Recombinant GSK3 is incubated with a specific peptide substrate and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured, often via luminescence (e.g., ADP-Glo™ assay) or fluorescence.
Generalized Protocol (ADP-Glo™ Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human GSK3β enzyme to a working concentration in the reaction buffer.
-
Prepare a solution of a suitable GSK3 substrate peptide and ATP in the reaction buffer.
-
Create a serial dilution of the test inhibitor (e.g., this compound, CHIR-99021) in DMSO, followed by further dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted GSK3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for an in vitro GSK3 kinase assay.
Cellular β-catenin Accumulation Assay
This assay measures the functional inhibition of GSK3 within a cellular context by quantifying the stabilization of its downstream target, β-catenin.
Objective: To determine the potency of a GSK3 inhibitor in a cell-based assay.
Principle: Inhibition of GSK3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus. This accumulation can be quantified using methods like Western blotting, ELISA, or high-content imaging.
Generalized Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293T, Ls174T) in multi-well plates and grow to ~80% confluency.
-
Treat the cells with serial dilutions of the GSK3 inhibitor or vehicle control (DMSO) for a defined period (e.g., 3-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and quantify the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for β-catenin.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the β-catenin signal to a loading control (e.g., β-actin or GAPDH).
-
Workflow for β-catenin accumulation assay via Western Blot.
Conclusion
While a direct comparison of this compound with other ATP-competitive GSK3 inhibitors is currently hampered by the lack of publicly available data, this guide provides a robust framework for such an evaluation. The established inhibitors, CHIR-99021 and LY2090314, serve as excellent benchmarks due to their high potency and selectivity. The detailed protocols and pathway diagrams provided herein are a valuable resource for researchers aiming to characterize novel GSK3 inhibitors and to understand their biological effects. Further experimental investigation is necessary to ascertain the potency, selectivity, and cellular efficacy of this compound in order to position it within the landscape of existing GSK3 inhibitors.
References
Cross-Validation of GSK3 Inhibition: A Comparative Guide to GSK3-IN-6 and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting Glycogen (B147801) Synthase Kinase 3 (GSK3) function: the small molecule inhibitor GSK3-IN-6 and short interfering RNA (siRNA)-mediated gene knockdown. The objective is to offer a clear understanding of the expected outcomes and experimental considerations for cross-validating findings between these two distinct approaches.
Glycogen Synthase Kinase 3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. Validating the effects of a pharmacological inhibitor with a genetic approach like siRNA is a critical step in target validation, ensuring that the observed phenotype is a direct consequence of inhibiting the intended target.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the expected comparative effects of a potent GSK3 inhibitor, used as a proxy for this compound, and GSK3β siRNA on two key downstream signaling pathways: Wnt/β-catenin and Tau phosphorylation.
Table 1: Comparison of Effects on the Wnt/β-catenin Signaling Pathway
| Parameter | Potent GSK3 Inhibitor (e.g., CHIR99021) | GSK3β siRNA | Key Considerations |
| Mechanism of Action | Reversible, competitive or non-competitive inhibition of GSK3 kinase activity. | Post-transcriptional gene silencing, leading to reduced GSK3β protein expression. | Inhibitors offer temporal control; siRNA effects are longer-lasting. |
| β-catenin Levels | Dose-dependent increase in total and active (non-phosphorylated) β-catenin.[1][2][3] | Significant increase in total β-catenin levels.[4][5][6] | Both methods are expected to show robust β-catenin accumulation. |
| Downstream Target Gene Expression (e.g., c-Myc, Cyclin D1) | Upregulation of Wnt target genes.[7] | Upregulation of Wnt target genes. | Confirms functional pathway activation. |
| Specificity | Potential for off-target effects on other kinases, depending on the inhibitor's selectivity profile. | Highly specific to the targeted GSK3β mRNA sequence. Off-target effects are possible but can be minimized with careful siRNA design. | Cross-validation helps to mitigate concerns about off-target effects. |
Table 2: Comparison of Effects on Tau Phosphorylation
| Parameter | Potent GSK3 Inhibitor (e.g., SB216763) | GSK3β siRNA | Key Considerations |
| Mechanism of Action | Direct inhibition of GSK3's kinase activity, preventing phosphorylation of Tau. | Reduced GSK3β protein levels lead to decreased overall kinase activity available to phosphorylate Tau. | Both methods target the same enzymatic step through different means. |
| Tau Phosphorylation at GSK3-specific sites (e.g., Ser396, Ser404) | Dose-dependent decrease in phosphorylation at specific epitopes.[8][9][10] | Significant reduction in phosphorylation at GSK3-targeted sites.[11][12][13] | The magnitude of reduction can be compared to validate on-target engagement. |
| Total Tau Levels | Generally no significant change. | Generally no significant change. | The primary effect is on the post-translational modification of Tau. |
| Cellular Context | Effects can be observed in various cell lines and in vivo models.[10] | Effective in a wide range of transfectable cell lines and can be used in vivo with appropriate delivery systems. | The choice of model system is crucial for relevant outcomes. |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isoform-selective decrease of glycogen synthase kinase-3-beta (GSK-3β) reduces synaptic tau phosphorylation, transcellular spreading, and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK3 Inhibitors: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of prominent Glycogen (B147801) Synthase Kinase-3 (GSK3) inhibitors across various cancer cell lines. Due to the absence of publicly available data for a compound specifically designated "GSK3-IN-6," this guide will focus on a comparative analysis of other well-characterized GSK3 inhibitors, supported by experimental data and detailed protocols for key assays.
Glycogen Synthase Kinase-3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and bipolar disorder, making it a significant therapeutic target.[1][2] GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β.[2] This guide provides an overview of the comparative efficacy of several key GSK3 inhibitors.
Quantitative Comparison of GSK3 Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several GSK3 inhibitors in various cancer cell lines. These values represent the concentration of the inhibitor required to reduce the biological activity of GSK3 by 50% and are a common measure of a drug's potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-ING-41 | Renal Cancer Cell Lines | Renal Cancer | Not Specified (induced G0/G1 and G2M arrest) | [3] |
| Lymphoma Cell Lines (MCL, TCL, DLBCL) | Lymphoma | Not Specified (induced apoptosis and prophase arrest) | [4] | |
| AR-A014418 | Neuroblastoma Cell Lines (NGP, SH-SY5Y) | Neuroblastoma | ~10 µM (significant growth reduction) | [5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not Specified (inhibited growth and induced apoptosis) | [6] | |
| SB-216763 | MDA-MB-231 | Breast Cancer | 30 µM | [7] |
| MDA-MB-468 | Breast Cancer | 30 µM | [7] | |
| Melanoma Cell Lines | Melanoma | 20 µM (decreased PAX3 levels) | [8] | |
| CHIR-99021 | Colon Epithelial Cells | N/A (used to study drug response modulation) | Not Specified (desensitizes cells to mTOR inhibitors) | [9] |
| Lithium | Eca-109 | Esophageal Cancer | Not Specified (induced G2/M block) | [3] |
Note: IC50 values can vary based on experimental conditions, such as cell density and assay duration.
Key Signaling Pathways Involving GSK3
GSK3 is a critical node in multiple signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of GSK3 inhibitors.
Caption: Key signaling pathways regulated by GSK3.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of GSK3 inhibitors. Below are representative protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the GSK3 inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status, which can indicate the engagement of a specific signaling pathway.
-
Cell Lysis: Treat cells with the GSK3 inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest (e.g., β-catenin, phospho-GSK3β Ser9).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a GSK3 inhibitor in cancer cell lines.
Caption: A typical experimental workflow.
Conclusion
While specific data for "this compound" is not publicly available, this guide provides a comparative framework using data from well-established GSK3 inhibitors. The presented data and protocols offer a valuable resource for researchers investigating the therapeutic potential of GSK3 inhibition in cancer. The diverse efficacy of these inhibitors across different cell lines underscores the importance of context-dependent evaluation and highlights the complexity of GSK3 signaling in cancer biology.[10] Further investigation into novel inhibitors and their specific cellular effects is warranted to advance the development of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glycogen synthase kinase 3 beta | GSK subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Parallel use of human stem cell lung and heart models provide insights for SARS-CoV-2 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycogen Synthase Kinase-3 promotes cell survival, growth and PAX3 levels in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leading GSK3 Inhibitors for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of top Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitors, supported by experimental data and detailed protocols.
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in a wide range of diseases, such as Alzheimer's disease, type 2 diabetes, and various cancers, making it a critical target for therapeutic intervention. This guide provides an objective, data-driven comparison of several widely used GSK3 inhibitors to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Quantitative Comparison of GSK3 Inhibitor Potency
The inhibitory activity of several prominent GSK3 inhibitors against the two isoforms, GSK3α and GSK3β, is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Selectivity Notes | Mechanism of Action |
| LY2090314 | 1.5[1] | 0.9[1] | Highly potent against both isoforms. | ATP-competitive |
| CHIR-99021 | 10[2] | 6.7[2] | Highly selective for GSK3 over other kinases.[3] | ATP-competitive |
| AR-A014418 | - | 104[4][5] | Selective for GSK3β; shows minimal inhibition of 26 other kinases.[4] | ATP-competitive |
| Tideglusib | 908[6][7] | 502[6][7] | Non-ATP competitive.[1] | Non-ATP competitive |
| SB-216763 | - | 34[6] | - | ATP-competitive |
| SB-415286 | 31 (Ki)[1] | Similar potency to GSK3α[1] | - | ATP-competitive |
| COB-187 | 22[1] | 11[1] | Highly selective.[7] | Not specified |
| BRD0705 | 66[1] | 515[1] | 8-fold selective for GSK3α over GSK3β.[1] | Not specified |
| BRD3731 | 215[1] | 15[1] | 14-fold selective for GSK3β over GSK3α.[1] | Not specified |
Signaling Pathway Context: The Wnt/β-Catenin Pathway
GSK3 is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Canonical Wnt/β-Catenin Signaling Pathway and the role of GSK3 inhibition.
Experimental Protocols
Accurate assessment of inhibitor performance relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize GSK3 inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of purified GSK3 by quantifying ATP consumption during the phosphorylation reaction.
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human GSK3α or GSK3β
-
GSK3 peptide substrate (e.g., a peptide derived from glycogen synthase)
-
ATP
-
Test inhibitor (e.g., CHIR-99021)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).
-
Enzyme Addition: Add the diluted GSK3 enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the generated ADP by adding the detection reagents according to the manufacturer's protocol. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based β-Catenin Accumulation Assay
This assay assesses the ability of an inhibitor to block GSK3 activity within a cellular context by measuring the stabilization of its downstream target, β-catenin.
Principle: Inhibition of GSK3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm, which can be quantified.
Materials:
-
A suitable cell line (e.g., HEK293T or CHO-K1)
-
Test inhibitor
-
Cell lysis buffer
-
Antibodies: primary antibody against β-catenin and a loading control (e.g., GAPDH or β-actin), and a corresponding secondary antibody.
-
Western blot reagents and equipment or an ELISA-based detection kit.
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the GSK3 inhibitor or vehicle for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of β-Catenin:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against β-catenin and a loading control. Visualize the bands using a suitable detection method and quantify the band intensities.
-
ELISA: Use a commercially available β-catenin ELISA kit to quantify the amount of β-catenin in the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the β-catenin levels to the loading control (for Western blotting) or total protein concentration. Plot the fold-change in β-catenin levels relative to the vehicle-treated control against the inhibitor concentration to determine the EC50 value.
Experimental Workflow for Inhibitor Characterization
A typical workflow for characterizing a novel GSK3 inhibitor involves a multi-step process, starting from initial screening to in-depth cellular analysis.
References
- 1. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative overview of the specificity of GSK3-IN-6 against related kinases, offering insights into its potential for targeted therapeutic applications. Due to the limited availability of public domain data specifically for this compound, this guide presents a framework for evaluating kinase inhibitor specificity, supported by data from well-characterized GSK3 inhibitors and detailed experimental protocols.
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, making it a significant target for drug discovery.[1] this compound is a notable inhibitor of GSK3. However, a comprehensive, publicly available kinome-wide selectivity profile for this compound is not available at this time. To provide a valuable resource, this guide will detail the methodologies used to determine kinase selectivity and present a comparative landscape using data from other known GSK3 inhibitors.
Comparative Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity—the ability to inhibit the intended target without affecting other kinases. Poor selectivity can lead to off-target effects and potential toxicity. The selectivity of an inhibitor is typically assessed by screening it against a large panel of kinases, often representing the entire human kinome. The results are usually expressed as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
While specific data for this compound is not available, the following table provides an illustrative comparison of the selectivity of other well-known GSK3 inhibitors against a panel of related kinases from the CMGC family (CDKs, MAPKs, GSKs, and CLKs) and other relevant kinases. This data highlights the varying degrees of selectivity that can be achieved with different chemical scaffolds.
| Kinase | Inhibitor A (Hypothetical) IC50 (nM) | Inhibitor B (Hypothetical) IC50 (nM) | Inhibitor C (Hypothetical) IC50 (nM) |
| GSK3α | 10 | 5 | 8 |
| GSK3β | 8 | 3 | 6 |
| CDK1/CycB | >10,000 | 500 | 1,200 |
| CDK2/CycA | >10,000 | 800 | 2,500 |
| CDK5/p25 | 5,000 | 300 | 900 |
| MAPK1 (ERK2) | >10,000 | >10,000 | 8,000 |
| MAPK14 (p38α) | 8,000 | 1,500 | >10,000 |
| CLK1 | 2,000 | 100 | 500 |
| PKA | >10,000 | >10,000 | >10,000 |
| ROCK1 | 6,000 | 2,000 | 7,500 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols for Determining Kinase Specificity
To ensure the accuracy and reproducibility of selectivity data, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments used to profile kinase inhibitors.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][3]
Materials and Reagents:
-
Recombinant human kinases (GSK3 and other related kinases)
-
Substrate peptide specific for each kinase
-
This compound or other test inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and a serial dilution of the test inhibitor (e.g., this compound) in an appropriate buffer.
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Addition: Add 2 µL of the diluted kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
KinomeScan™ Specificity Profiling
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[4][5]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Experimental Workflow:
Caption: Workflow for KINOMEscan™ specificity profiling.
Key Signaling Pathways Involving GSK3
A thorough understanding of the signaling pathways in which GSK3 is a key player is essential for interpreting the biological consequences of its inhibition.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[6] Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[6]
Caption: Simplified Wnt/β-catenin signaling pathway.
Insulin (B600854) Signaling Pathway
In the insulin signaling pathway, activation of Akt (also known as Protein Kinase B) leads to the inhibitory phosphorylation of GSK3.[7] This relieves the GSK3-mediated inhibition of glycogen synthase, promoting glycogen synthesis.[7]
Caption: Simplified Insulin signaling pathway involving GSK3.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. promega.com [promega.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Validation Data for GSK3-IN-6 in a Specific Disease Model Remains Elusive
Despite a comprehensive search of available scientific literature and product information, specific data on the validation of the Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-6, in a designated disease model is not publicly available. The existing research primarily focuses on its synthesis and preliminary evaluation as a potential imaging agent, rather than its therapeutic efficacy in a disease context.
A recent 2024 publication in Scientific Reports by Gundam et al. details the synthesis and initial characterization of a compound referred to as "6", which corresponds to the commercially available "GSK-3 inhibitor 6". This study provides foundational in vitro data on its binding affinity and preliminary in vivo assessment in healthy animal models. However, the research does not extend to disease-specific validation, a critical step for therapeutic development.
Limited Available Data for this compound
The primary data available for this compound is its in vitro inhibitory activity against the two GSK3 isoforms, GSK3α and GSK3β.
| Inhibitor | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Mechanism of Action |
| This compound | GSK-3α/β | 29 nM | 24 nM | Not specified |
This data indicates that this compound is a potent inhibitor of both GSK3 isoforms in a cell-free environment. The 2024 study also notes that the compound is capable of penetrating the central nervous system in animal models.
Absence of Comparative Disease Model Studies
The core requirement for a comparative guide is the availability of experimental data demonstrating the product's performance against alternatives in a relevant disease model. For this compound, such studies are currently absent from the scientific literature. Therefore, a direct comparison of its performance in a disease model with other well-established GSK3 inhibitors like CHIR-99021, Tideglusib, or SB-216763 cannot be conducted at this time.
Key Signaling Pathways Involving GSK3
While specific validation data for this compound is unavailable, understanding the central role of GSK3 in various signaling pathways is crucial for researchers in the field. GSK3 is a key regulatory kinase implicated in numerous cellular processes, and its dysregulation is linked to a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
Two of the most well-characterized pathways regulated by GSK3 are the Wnt/β-catenin and PI3K/Akt signaling cascades.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Activation of the Wnt pathway leads to the inhibition of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
PI3K/Akt Signaling Pathway
Growth factor signaling through receptor tyrosine kinases can activate the PI3K/Akt pathway. Akt, a serine/threonine kinase, directly phosphorylates and inactivates GSK3, thereby promoting cell survival and proliferation.
Experimental Protocols for General GSK3 Inhibitor Validation
For researchers interested in validating GSK3 inhibitors, standardized assays are employed to determine their efficacy and mechanism of action. Below are generalized protocols for in vitro and cell-based assays.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified GSK3α or GSK3β.
Materials:
-
Recombinant human GSK3α or GSK3β
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer
-
Test compound (e.g., this compound) and other inhibitors for comparison
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Assessing the Potency of GSK3-IN-6: A Comparative Guide for Researchers
A detailed analysis of GSK3-IN-6's inhibitory concentration (IC50) in comparison to other prominent GSK3 inhibitors, complete with experimental protocols and pathway visualizations to aid in research and drug development.
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a pivotal regulator in a multitude of cellular processes, including glycogen metabolism, cell cycle progression, and proliferation.[1] It exists in two isoforms, GSK3α and GSK3β, which share a high degree of homology in their catalytic domains.[2] GSK3's integral role in various signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, has made it a significant target in drug discovery for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1]
This guide provides a comparative analysis of the potency of this compound, a CNS-penetrated GSK3 inhibitor, against other well-known inhibitors. The central metric for this comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.
Comparative Potency of GSK3 Inhibitors
The potency of this compound is presented below in comparison with a selection of alternative GSK3 inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the GSK3α and GSK3β isoforms by 50%.
| Inhibitor | GSK3α IC50 (nM) | GSK3β IC50 (nM) | Notes |
| This compound | 29 | 24 | CNS penetrated.[3] |
| LY2090314 | 1.5 | 0.9 | Highly potent and selective ATP-competitive inhibitor.[4][5] |
| Laduviglusib (CHIR-99021) | 10 | 6.7 | Potent, selective, and orally active.[5] |
| COB-187 | 22 | 11 | Highly potent and selective inhibitor.[2] |
| TWS119 | - | 30 | Induces neuronal differentiation.[4][5] |
| SB216763 | 34.3 | 34.3 | Potent and selective.[4] |
| Tideglusib | 908 | 502 | Irreversible inhibitor.[2] |
| AZD1080 | 6.9 (Ki) | 31 (Ki) | Orally active and brain permeable.[4] |
| BIO (GSK-3 Inhibitor IX) | 5 | 5 | Also a pan-JAK inhibitor.[4][5] |
Note: IC50 values can vary depending on the assay conditions. The data presented is for comparative purposes.
Key Signaling Pathways Involving GSK3
GSK3 is a critical node in several signaling cascades. Understanding these pathways is essential for contextualizing the effects of inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[2]
References
A Comparative Guide: GSK3-IN-6 as a Selective Alternative to Lithium Chloride for GSK-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways. Its dysregulation has been implicated in a wide array of pathologies, including neurodegenerative diseases, bipolar disorder, and cancer, making it a highly attractive therapeutic target. For decades, lithium chloride has been the classical, albeit non-selective, inhibitor of GSK-3 used in both clinical and research settings. This guide provides a comprehensive comparison of a representative selective small molecule inhibitor, GSK3-IN-6 (data for the closely related compound GSK3-IN-4 is used as a proxy due to limited public information on this compound), with lithium chloride, offering insights into their respective performance based on available experimental data.
Quantitative Comparison of Inhibitor Performance
The efficacy and selectivity of a kinase inhibitor are paramount for its utility as a research tool or therapeutic agent. The following tables summarize the key quantitative data for a representative selective GSK-3 inhibitor and lithium chloride.
| Inhibitor | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Mechanism of Action | Notes |
| GSK3-IN-4 | GSK-3α / GSK-3β | 8 nM | 1 nM | ATP-competitive | Highly potent and selective for GSK-3β over GSK-3α.[1] |
| Lithium Chloride | GSK-3, other Mg2+-dependent enzymes | Not applicable (see Ki) | Ki ≈ 1-2 mM | Non-competitive (competes with Mg2+) and indirect | Therapeutic range is 0.5–1.5 mM.[2] |
Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a selective inhibitor and lithium chloride against the two GSK-3 isoforms. Lower IC50/Ki values indicate higher potency.
| Inhibitor | Selectivity Profile | Key Off-Target Effects |
| Selective GSK-3 Inhibitors (General) | High selectivity for GSK-3 over other kinases is a key design feature. Kinome scans are used to determine the broader selectivity profile.[3][4] | Off-target effects vary depending on the specific inhibitor but are generally minimized through targeted design. |
| Lithium Chloride | Non-selective. Inhibits other magnesium-dependent enzymes like inositol (B14025) monophosphatase.[5] | Numerous, including effects on the thyroid, kidney, and central nervous system. Common side effects include tremor, thirst, and weight gain.[6] |
Table 2: Selectivity and Off-Target Effects. This table provides a qualitative comparison of the selectivity and known off-target effects of selective GSK-3 inhibitors and lithium chloride.
Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. GSK-3 is a key component of multiple signaling pathways, most notably the Wnt/β-catenin pathway. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, activating target gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 5. Validating GSK3 as an in vivo target of lithium action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium (medication) - Wikipedia [en.wikipedia.org]
Navigating the GSK3 Inhibitor Landscape: A Comparative Review
For researchers, scientists, and drug development professionals, the selection of a suitable Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor is crucial for advancing research in areas ranging from neurodegenerative diseases to cancer. However, a comprehensive review of the available literature reveals a significant challenge: a lack of published performance data for the specific inhibitor GSK3-IN-6.
This guide, therefore, aims to provide a framework for such a comparison by outlining the key performance metrics and experimental protocols that are essential for evaluating any GSK3 inhibitor. It will also present a comparative overview of several widely studied GSK3 inhibitors to serve as a benchmark.
Key Performance Metrics for GSK3 Inhibitors
A thorough evaluation of a GSK3 inhibitor's performance relies on a combination of biochemical and cell-based assays. The primary data points to consider are:
-
Potency (IC50/Ki): The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency in a biochemical assay. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
-
Selectivity: Kinase inhibitors can often interact with multiple kinases. A comprehensive selectivity profile, typically obtained through screening against a panel of kinases, is crucial to understand the inhibitor's specificity and potential off-target effects.
-
Mechanism of Action: Inhibitors can act through different mechanisms, such as being ATP-competitive, non-ATP competitive, or substrate-competitive. Understanding the mechanism is vital for interpreting experimental results and for rational drug design.
-
Cellular Potency: The effective concentration required to elicit a biological response in a cellular context (e.g., EC50 for β-catenin accumulation) is a critical indicator of cell permeability and on-target engagement.
-
In Vivo Efficacy: For preclinical and clinical development, data from animal models are necessary to assess the inhibitor's efficacy, pharmacokinetics, and pharmacodynamics.
Comparative Data of Well-Characterized GSK3 Inhibitors
To provide a reference point for evaluation, the following table summarizes the performance of several commonly used GSK3 inhibitors based on published data.
| Inhibitor | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Mechanism of Action |
| CHIR-99021 | GSK-3α/β | 10 nM | 6.7 nM | ATP-competitive |
| Tideglusib | GSK-3β | - | 60 nM | Non-ATP competitive (irreversible) |
| AR-A014418 | GSK-3 | - | 104 nM | ATP-competitive |
| SB-216763 | GSK-3α/β | 34 nM | 34 nM | ATP-competitive |
Note: IC50 values can vary depending on the assay conditions.
Essential Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GSK3 inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay directly measures the enzymatic activity of purified GSK3.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) and a reference inhibitor
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compound.
-
In a 384-well plate, add the inhibitor or vehicle control.
-
Add the GSK3β enzyme and substrate peptide mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.[1]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based β-catenin Accumulation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit GSK3 in a cellular context by measuring the accumulation of its downstream target, β-catenin.
Materials:
-
Cell line (e.g., HEK293T, CHO-K1)
-
Cell culture medium and supplements
-
Test inhibitor and a reference inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or a reference compound for a defined period (e.g., 6-24 hours).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative accumulation of β-catenin.
Signaling Pathways and Experimental Workflows
To visualize the cellular context of GSK3 inhibition and the experimental process, the following diagrams are provided.
Caption: The Wnt/β-catenin signaling pathway.
Caption: Workflow for a luminescence-based kinase assay.
Conclusion
While a direct performance review of this compound is not possible due to the lack of published data, this guide provides the necessary framework for researchers to conduct their own evaluations. By employing the described experimental protocols and comparing the results against the provided benchmarks of well-characterized inhibitors, researchers can make informed decisions about the suitability of this compound or any other GSK3 inhibitor for their specific research needs. The scientific community eagerly awaits the publication of robust, peer-reviewed data to fully assess the performance of novel inhibitors like this compound.
References
Safety Operating Guide
Personal protective equipment for handling GSK3-IN-6
This guide provides critical safety and logistical information for the proper handling and disposal of GSK3-IN-6, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on guidelines for handling potent kinase inhibitors and investigatational compounds is recommended.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the necessary PPE.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes of the compound in solution or contact with airborne powder.[1] |
| Hand Protection | Two pairs of nitrile gloves (double-gloving). | Provides a barrier against skin contact. Double-gloving is a standard precaution when handling potentially hazardous compounds.[1] |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powdered form of the compound to avoid inhalation. | Minimizes the risk of respiratory exposure to fine particles.[1] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and contamination. All handling of the compound, especially in its powdered form, should be performed in a designated area, such as a chemical fume hood.
Preparation:
-
Designate a specific handling area (e.g., chemical fume hood).
-
Assemble all required PPE.
-
Gather all necessary materials and equipment.
Handling:
-
Don appropriate PPE before handling the compound.
-
Weigh the solid compound in a chemical fume hood to prevent inhalation of the powder.
-
Prepare solutions in a chemical fume hood.
-
Handle solutions with care to avoid splashes and the generation of aerosols.
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Clean all non-disposable equipment thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect unused compound and contaminated disposables (e.g., gloves, wipes, pipette tips) in a designated, clearly labeled hazardous waste container.[1][2]
-
Store the hazardous waste container in a designated, secure area.[1]
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Do not pour solutions down the drain.[2]
-
Ensure the waste container is compatible with the solvent used.[2]
Decontamination:
-
Thoroughly rinse any glassware or equipment that has been in contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by a triple rinse with water.[2]
-
Collect the initial solvent rinse as hazardous waste.[2]
For all waste disposal, contact your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for pickup. Maintain accurate records of all disposed waste.
GSK-3 Signaling Pathway: Wnt/β-catenin
GSK-3 is a key regulatory kinase in multiple signaling pathways.[3] The diagram below illustrates the role of GSK-3 in the Wnt/β-catenin signaling pathway, a critical pathway for cellular proliferation and development.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GSK-3: tricks of the trade for a multi-tasking kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
